molecular formula C11H12O4 B1330679 Ethyl 2-(2-formylphenoxy)acetate CAS No. 41873-61-4

Ethyl 2-(2-formylphenoxy)acetate

Cat. No.: B1330679
CAS No.: 41873-61-4
M. Wt: 208.21 g/mol
InChI Key: YVWJJQUUORDFCC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formylphenoxy)acetate is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWJJQUUORDFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323407
Record name ethyl 2-(2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41873-61-4
Record name 41873-61-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-formylphenoxy)acetate is a key intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a precursor in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both an aldehyde and an ester group on a phenoxy scaffold, allows for diverse chemical modifications. This guide provides a comprehensive overview of the primary synthesis mechanism, detailed experimental protocols, and relevant quantitative data for the preparation of this versatile compound.

Core Synthesis Mechanism: Williamson Ether Synthesis

The most prevalent and efficient method for synthesizing this compound is the Williamson ether synthesis.[1][2][3] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4][5]

The synthesis involves two main steps:

  • Deprotonation: Salicylaldehyde, the starting phenol, is treated with a weak base, typically anhydrous potassium carbonate (K₂CO₃), in a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[6][7][8] The base deprotonates the hydroxyl group of the salicylaldehyde to form a phenoxide ion. This phenoxide is a potent nucleophile.[6]

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate. This carbon is susceptible to nucleophilic attack because it is bonded to a highly electronegative bromine atom, which serves as a good leaving group.[6] The reaction proceeds via a backside attack, characteristic of an SN2 reaction, resulting in the displacement of the bromide ion and the formation of the ether linkage, yielding this compound.[4][5][6]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Ion Salicylaldehyde->Phenoxide + K₂CO₃ - KHCO₃ Base K₂CO₃ Phenoxide_ion Phenoxide Ion EBA Ethyl Bromoacetate Product This compound Phenoxide_ion->Product + Ethyl Bromoacetate - Br⁻

Caption: Williamson Ether Synthesis Mechanism.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental protocols for the synthesis of this compound.

ParameterValueReference
Reactants
Salicylaldehyde1.0 equivalent[7]
Ethyl Bromoacetate1.1 - 1.3 equivalents[6][7]
Potassium Carbonate2.0 - 3.0 equivalents[6][7]
Reaction Conditions
SolventAcetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[6][7][8]
Temperature80 °C or Reflux[6][7][8]
Reaction Time4 - 72 hours[6][7][8]
Product
Yield63% - 81%[6][7][8]

Detailed Experimental Protocols

Two representative experimental protocols for the synthesis of this compound are provided below.

Protocol 1: Synthesis in Acetonitrile

This protocol is adapted from a procedure described on ChemSpider Synthetic Pages.[7]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Equivalents
SalicylaldehydeC₇H₆O₂122.121251
Ethyl BromoacetateC₄H₇BrO₂167.001501.2
Potassium CarbonateK₂CO₃138.213753
Acetonitrile (MeCN)C₂H₃N41.05830 mL-
Diethyl Ether (Et₂O)C₄H₁₀O74.12As needed-
Deionized WaterH₂O18.02As needed-
Brine (saturated NaCl)NaCl(aq)-As needed-
Sodium Sulfate (anhydrous)Na₂SO₄142.04As needed-

Procedure:

  • To a 1000 mL round-bottom flask equipped with a large stir bar, add salicylaldehyde (15.26 g, 125 mmol), acetonitrile (830 mL), and potassium carbonate (51.82 g, 375 mmol).[7]

  • Stir the mixture for five minutes; the solution will turn yellow.[7]

  • Add ethyl bromoacetate (25.05 g, 150 mmol) all at once, causing the solution to become colorless. Caution: Ethyl bromoacetate is a powerful lachrymator and highly toxic; handle with care in a well-ventilated fume hood.[7]

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 72 hours with vigorous stirring.[7]

  • After 72 hours, cool the flask to room temperature.[7]

  • Remove the solids by filtration through a coarse fritted funnel.[7]

  • Wash the solids thoroughly with diethyl ether (250 mL).[7]

  • Transfer the filtrate to a separatory funnel and add deionized water (≈ 500 mL).[7]

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 150 mL).[7]

  • Combine the organic layers and wash with deionized water (2 x 200 mL), followed by brine (200 mL).[7]

  • Dry the organic layer with anhydrous sodium sulfate.[7]

  • Remove the solvent in vacuo to yield the desired product as a clear yellow-orange oil (14.89 g, 63% yield).[7]

Protocol 2: Synthesis in N,N-Dimethylformamide (DMF)

This protocol is a general procedure adapted for the synthesis of phenoxyacetate esters.[6]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )Equivalents
SalicylaldehydeC₇H₆O₂122.121.0
Ethyl BromoacetateC₄H₇BrO₂167.001.1 - 1.3
Potassium Carbonate (anhydrous)K₂CO₃138.212.0
N,N-Dimethylformamide (DMF, anhydrous)C₃H₇NO73.09-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-
Brine (saturated NaCl solution)NaCl(aq)--
Sodium Sulfate (anhydrous)Na₂SO₄142.04-

Procedure:

  • To a solution of salicylaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).[6]

  • Stir the mixture at room temperature for 15-20 minutes.[6]

  • Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.[6]

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • After the reaction is complete, cool the mixture to room temperature.[6]

  • Dilute the mixture with ethyl acetate.[6]

  • Wash the organic layer with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[6]

  • Purify the crude product by flash column chromatography.[6] A reported yield for this method is 81%.[6]

Experimental_Workflow A 1. Mix Salicylaldehyde and K₂CO₃ in Solvent B 2. Add Ethyl Bromoacetate A->B C 3. Heat Reaction Mixture (Reflux or 80°C) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Work-up (Filtration, Extraction, Washing) E->F G 7. Dry Organic Layer (Na₂SO₄) F->G H 8. Concentrate under Reduced Pressure G->H I 9. Purify (Column Chromatography) H->I J Final Product I->J

Caption: General Experimental Workflow.

References

An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral analysis of Ethyl 2-(2-formylphenoxy)acetate. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and molecules of pharmaceutical interest.

Core Chemical Properties

This compound, with the molecular formula C₁₁H₁₂O₄, is a solid at room temperature.[1][2] It is also known by other names such as (2-Formylphenoxy)acetic acid ethyl ester and 2-(Ethoxycarbonylmethoxy)benzaldehyde.[2]

Physical and Chemical Properties
PropertyValueReference
Molecular Weight 208.21 g/mol [2][3]
Physical Form Solid[1]
Melting Point 45 - 47 °C[1]
Purity ≥98%[2]
CAS Number 41873-61-4[2][3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 2-hydroxybenzaldehyde with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2-hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2-hydroxybenzaldehyde (1.0 equivalent) and potassium carbonate (2.0 equivalents) is prepared in freshly distilled DMF.

  • Ethyl bromoacetate (1.3 equivalents) is added to the mixture.

  • The reaction mixture is heated at 80 °C for 4 hours.

  • After cooling to room temperature, ethyl acetate is added to the mixture.

  • The organic layer is washed with brine.

  • The separated organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure (in vacuo).

  • The resulting residue is purified by flash chromatography using a mixture of hexane and ethyl acetate as the eluent.

A reported yield for this synthesis is 81%.[4]

Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product 2_hydroxybenzaldehyde 2-Hydroxybenzaldehyde heating Heat to 80 °C, 4h 2_hydroxybenzaldehyde->heating ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->heating K2CO3 K2CO3 (Base) K2CO3->heating DMF DMF (Solvent) DMF->heating extraction EtOAc Extraction & Brine Wash heating->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Flash Chromatography evaporation->chromatography product This compound chromatography->product

A typical experimental workflow for the synthesis of this compound.

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides characteristic signals that confirm its structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentReference
1.21Triplet (t)3H-OCH₂CH₃ [4]
4.18Quartet (q)2H-OCH₂ CH₃[4]
4.99Singlet (s)2H-OCH₂ COO-[4]
7.12Triplet (t)1HAromatic CH [4]
7.18Doublet (d)1HAromatic CH [4]
7.64Doublet of Doublet of Doublets (ddd)1HAromatic CH [4]
7.72Doublet of Doublets (dd)1HAromatic CH [4]
10.45Singlet (s)1H-CH O (aldehyde)[4]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the structure of the molecule. The following table provides the predicted chemical shifts for the carbon atoms.

Predicted Chemical Shift (δ) ppmAssignment
14.1-OCH₂C H₃
61.2-OC H₂CH₃
65.5-OC H₂COO-
113.0Aromatic C H
121.7Aromatic C H
125.1Aromatic C -CHO
128.4Aromatic C H
135.9Aromatic C H
160.7Aromatic C -O
168.4-C =O (ester)
189.6-C HO (aldehyde)
Mass Spectrometry

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ at m/z = 208, corresponding to its molecular weight. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₂CH₃, m/z = 45) and the acylium ion. For aldehydes, cleavage of the C-H bond of the formyl group (M-1) or the entire formyl group (M-29) is characteristic.[5]

Expected Fragmentation:

  • m/z = 208: Molecular ion [C₁₁H₁₂O₄]⁺

  • m/z = 163: Loss of -OCH₂CH₃

  • m/z = 179: Loss of -CHO

  • m/z = 135: Loss of -CH₂COOCH₂CH₃

FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H stretch
~2980-2850Aliphatic C-H stretch
~2850 and ~2750Aldehyde C-H stretch
~1750-1735Ester C=O stretch
~1740-1720Aldehyde C=O stretch
~1600, ~1475Aromatic C=C stretch
~1300-1000C-O stretch (ester and ether)

Chemical Reactivity: Photocyclization

This compound and related compounds undergo photochemical cyclization when irradiated with UV light (e.g., 365 nm), particularly in dimethyl sulfoxide (DMSO). This reaction leads to the formation of chromanone and benzofuranone derivatives.

Proposed Photocyclization Pathway

The proposed mechanism involves an initial intramolecular hydrogen abstraction by the excited aldehyde carbonyl group from the adjacent methylene group of the acetate moiety. This is followed by radical cyclization and subsequent rearrangement to yield the final products.

G cluster_start Starting Material cluster_excitation Step 1: Photoexcitation cluster_abstraction Step 2: Intramolecular H-Abstraction cluster_cyclization Step 3: Radical Cyclization cluster_rearrangement Step 4: Rearrangement start This compound excited Excited State (n,π*) start->excited hv (365 nm) biradical Biradical Intermediate excited->biradical cyclic_intermediate Cyclic Intermediate biradical->cyclic_intermediate products Hydroxychromanones & Benzofuranones cyclic_intermediate->products

Proposed pathway for the photocyclization of this compound.

Safety Information

This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate (CAS: 41873-61-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-formylphenoxy)acetate, with the CAS number 41873-61-4, is a member of the phenoxyacetate class of organic compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications in drug discovery and medicinal chemistry. While specific biological activity data for this compound is limited in publicly available literature, this document contextualizes its potential by examining the activities of structurally related phenoxyacetic acid derivatives. This guide serves as a foundational resource for researchers interested in utilizing this compound as a building block for the synthesis of novel bioactive molecules.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol .[1][2] Its structure features a phenoxy ring substituted with a formyl group and an ethyl acetate moiety linked via an ether bond.

PropertyValueSource
CAS Number 41873-61-4[2]
Molecular Formula C₁₁H₁₂O₄[1][2]
Molecular Weight 208.21 g/mol [1][2]
Melting Point 45 - 47 °C
Physical Form Solid
Purity ≥98%[2]
Topological Polar Surface Area (TPSA) 52.6 Ų[2]
logP 1.441[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 5[2]

Synthesis

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 2-hydroxybenzaldehyde with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of 2-(2-formylphenoxy)acetate esters.

Materials and Reagents:

  • 2-hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine to remove DMF and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield this compound.

G cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 2_hydroxybenzaldehyde 2-hydroxybenzaldehyde mixing Mix reactants in DMF 2_hydroxybenzaldehyde->mixing ethyl_bromoacetate Ethyl bromoacetate ethyl_bromoacetate->mixing K2CO3 K2CO3 (base) K2CO3->mixing DMF DMF (solvent) DMF->mixing heating Heat at 80°C for 4-6h mixing->heating extraction Extraction with EtOAc and Brine wash heating->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration purification Flash Column Chromatography concentration->purification product This compound purification->product

Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The phenoxyacetic acid scaffold is present in a variety of biologically active compounds.[3] While direct biological data for the title compound is scarce, the known activities of its derivatives suggest several areas of interest for drug development.

As a Precursor for Antibacterial Agents

The corresponding carboxylic acid, 2-formylphenoxyacetic acid, has been used to synthesize a series of azomethine derivatives which have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli.[4] Some of these derivatives exhibited efficacy comparable to the standard antibiotic, ciprofloxacin.[4] This suggests that this compound can be a valuable starting material for the development of new antibacterial agents.

Table of Antibacterial Activity for Azomethine Derivatives of 2-Formylphenoxyacetic Acid [4]

CompoundStaphylococcus aureus Inhibition Zone (mm)Escherichia coli Inhibition Zone (mm)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MBC (µg/mL)
2a 25276.256.2512.512.5
2b 23226.256.256.2512.5
2e 24266.256.5256.5
2g 25276.256.256.256.25
2h 26306.256.256.256.25
Ciprofloxacin (Standard) 25306.2512.512.525
Potential as an Anti-mycobacterial Agent Precursor

Phenoxyacetic acid derivatives have also been investigated for their anti-mycobacterial properties.[5] For instance, derivatives synthesized from 2-(4-formyl-2-methoxyphenoxy) acetic acid have been evaluated for their activity against Mycobacterium tuberculosis H37Rv.[5] This indicates that the core structure of this compound could be a useful template for designing novel anti-tuberculosis drugs.

Photochemical Applications

Recent studies have shown that 2-(2-formylphenoxy)acetic acid and its esters, including this compound, can undergo photocyclization when irradiated with 365 nm light in dimethyl sulfoxide (DMSO).[6][7] This reaction leads to the formation of hydroxychromanones and benzofuranones, which are heterocyclic structures of interest in medicinal chemistry.[6][7] This photochemical reactivity opens up possibilities for the synthesis of diverse compound libraries.

Logical Workflow for Biological Screening

Given the potential of its derivatives, this compound is a candidate for inclusion in screening libraries for drug discovery. A logical workflow for its evaluation would involve its derivatization followed by a series of biological assays.

G start This compound derivatization Chemical Derivatization (e.g., formation of azomethines, chalcones) start->derivatization library Library of Derivatives derivatization->library primary_screening Primary Biological Screening (e.g., antibacterial, antifungal assays) library->primary_screening hit_identification Hit Identification primary_screening->hit_identification secondary_screening Secondary Screening (e.g., MIC/MBC determination, cytotoxicity assays) hit_identification->secondary_screening lead_optimization Lead Optimization secondary_screening->lead_optimization preclinical Preclinical Studies lead_optimization->preclinical

References

"Ethyl 2-(2-formylphenoxy)acetate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 2-(2-formylphenoxy)acetate, a key intermediate in various synthetic pathways.

Core Molecular Data

This compound, with the CAS number 41873-61-4, is a solid organic compound.[1] Its fundamental molecular attributes are summarized below.

PropertyValueSource
Molecular Formula C11H12O4[2][3][4][5]
Molecular Weight 208.21 g/mol [2][3][5]
IUPAC Name This compound[2]
Synonyms (2-Formylphenoxy)acetic acid ethyl ester, 2-(Ethoxycarbonylmethoxy)benzaldehyde[3]
Physical Form Solid[1]
Melting Point 45 - 47 °C[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 2-hydroxybenzaldehyde with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a weak base like potassium carbonate.

General Experimental Method:

A mixture of 2-hydroxybenzaldehyde (10 mmol), ethyl bromoacetate (13 mmol), and potassium carbonate (20 mmol) in freshly distilled dimethylformamide (50 mL) is heated at 80 °C for 4 hours.[1] Following the reaction, ethyl acetate (200 mL) is added, and the resulting mixture is washed with brine (3 x 50 mL).[1] The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.[1] The crude product is purified by flash chromatography.[1] A reported yield for this synthesis is 81%.[1]

Characterization and Analysis

The structural confirmation and purity of this compound can be ascertained using a variety of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the molecular structure.

  • Infrared (IR) Spectroscopy: This technique helps in identifying the characteristic functional groups present in the molecule, such as the carbonyl groups of the aldehyde and the ester, as well as the ether linkage.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants: 2-hydroxybenzaldehyde Ethyl bromoacetate K2CO3 in DMF Reaction Reaction (80°C, 4h) Reactants->Reaction Workup Work-up (EtOAc addition, Brine wash) Reaction->Workup Drying Drying (Anhydrous Na2SO4) Workup->Drying Evaporation Solvent Evaporation (in vacuo) Drying->Evaporation Purification Purification (Flash Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Caption: Synthesis and purification workflow for this compound.

References

An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ethyl 2-(2-formylphenoxy)acetate, a significant organic compound utilized in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed information on its chemical identity, properties, synthesis, and reactivity.

Chemical Identity

  • IUPAC Name: this compound[1]

  • Synonyms:

    • (2-Formylphenoxy)acetic acid ethyl ester[2]

    • 2-(Ethoxycarbonylmethoxy)benzaldehyde[1][2]

    • Ethyl (2-formylphenoxy)acetate[1][2]

    • NSC 403938[2]

    • 2-formylphenoxyacetic acid ethyl ester[2]

    • ethyl o-formylphenoxyacetate[3]

Physicochemical Properties

The following table summarizes the key quantitative data and physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1][2]
Molecular Weight 208.21 g/mol [1][2]
Melting Point 45 - 47 °C[3][4]
Boiling Point 322 °C at 760 mmHg[3]
Flash Point 141.5 °C[3]
Density 1.169 g/cm³[3]
Purity ≥95%[2][4]
Physical Form Solid[4]
CAS Number 41873-61-4[1][2][4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of 2-hydroxybenzaldehyde with an ethyl haloacetate, such as ethyl bromoacetate, in the presence of a weak base.

A general procedure for the synthesis of this compound is as follows:[5]

  • Materials and Reagents:

    • 2-hydroxybenzaldehyde

    • Ethyl bromoacetate

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), freshly distilled

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • A mixture of 2-hydroxybenzaldehyde (1.0 equivalent), ethyl bromoacetate (1.3 equivalents), and anhydrous potassium carbonate (2.0 equivalents) is prepared in freshly distilled N,N-dimethylformamide.

    • The reaction mixture is heated to 80°C for approximately 4 hours.

    • After heating, ethyl acetate is added to the mixture.

    • The resulting mixture is washed multiple times with brine.

    • The organic layer is subsequently dried over anhydrous sodium sulfate.

    • Volatiles are removed under reduced pressure (in vacuo).

    • The resulting residue is purified by flash chromatography to yield this compound. A reported yield for this synthesis is 81%.[5]

Synthesis_Workflow Reactants Reactants: 2-hydroxybenzaldehyde Ethyl bromoacetate K₂CO₃ Reaction Reaction (80°C, 4h) Reactants->Reaction Solvent Solvent: DMF Solvent->Reaction Workup Workup: EtOAc addition Brine wash Reaction->Workup Drying Drying (Na₂SO₄) Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Flash Chromatography Evaporation->Purification Product Product: This compound Purification->Product

Caption: Synthesis workflow for this compound.

Photochemical Reactivity

Recent studies have shown that this compound and its derivatives undergo interesting photochemical transformations. Specifically, upon irradiation with 365 nm light, these compounds can undergo photocyclization to form chromanone and benzofuranone derivatives.[6] This reaction is noted to occur with good yields, particularly in dimethyl sulfoxide (DMSO).[6]

Photochemical_Pathway Start This compound Condition 365 nm irradiation DMSO Start->Condition Products Products Condition->Products Chromanone Hydroxychromanones Products->Chromanone Benzofuranone Benzofuranones Products->Benzofuranone

Caption: Photochemical pathway of this compound.

References

Spectroscopic Profile of Ethyl 2-(2-formylphenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-(2-formylphenoxy)acetate, a key intermediate in various synthetic pathways. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for researchers.

¹H NMR (Nuclear Magnetic Resonance) Data

Solvent: DMSO-d₆ Frequency: 800 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
10.45s-1HAldehydic proton (-CHO)
7.72dd7.7, 1.81HAromatic proton
7.64ddd8.6, 7.1, 1.91HAromatic proton
7.18d8.41HAromatic proton
7.12t7.51HAromatic proton
4.99s-2HMethylene protons (-OCH₂CO-)
4.18q7.12HMethylene protons (-OCH₂CH₃)
1.21t7.13HMethyl protons (-OCH₂CH₃)

s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets, ddd = doublet of doublet of doublets

¹³C NMR (Nuclear Magnetic Resonance) Data

While specific experimental ¹³C NMR data for this compound was not available in the searched literature, data for the closely related analogue, Isopropyl 2-(2-formylphenoxy)acetate, provides valuable insight into the expected chemical shifts.

Reference Compound: Isopropyl 2-(2-formylphenoxy)acetate Solvent: DMSO-d₆ Frequency: 75 MHz

Chemical Shift (δ) ppmAssignment Category
189.0Aldehyde Carbonyl
167.8Ester Carbonyl
160.1Aromatic C-O
136.1Aromatic C-H
127.5Aromatic C-CHO
124.7Aromatic C-H
121.5Aromatic C-H
114.0Aromatic C-H
68.6Methylene Carbon (-OCH₂CO-)
65.5Methine Carbon (-OCH(CH₃)₂)
21.4Methyl Carbons (-OCH(CH₃)₂)
IR (Infrared) Spectroscopy Data

The following table lists the expected characteristic infrared absorption bands for this compound based on its functional groups.

Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~2850 & ~2750Medium, distinctAldehyde C-H Stretch
~1750StrongEster C=O Stretch
~1700StrongAldehyde C=O Stretch
~1600, ~1480Medium-StrongAromatic C=C Bending
~1200StrongC-O (Ester and Ether) Stretch
MS (Mass Spectrometry) Data

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Weight: 208.21 g/mol [1]

m/zProposed Fragment Ion
208[M]⁺ (Molecular Ion)
179[M - CHO]⁺
163[M - OCH₂CH₃]⁺
135[M - COOCH₂CH₃]⁺
121[Phenoxy-CH₂]⁺
107[C₆H₄O-CH₂]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺
45[COOCH₂CH₃]⁺
29[CH₂CH₃]⁺

Experimental Protocols

The following sections detail the general methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A mixture of the corresponding 2-hydroxybenzaldehyde (1.0 equivalent), ethyl bromoacetate (1.3 equivalents), and potassium carbonate (2.0 equivalents) in freshly distilled dimethylformamide (DMF) is heated at 80°C for 4 hours. After cooling, ethyl acetate is added, and the resulting mixture is washed with brine. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The crude product is purified by flash chromatography.[2]

NMR Spectroscopy

A sample of the compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. The spectrum is recorded on a high-field NMR spectrometer (e.g., 800 MHz for ¹H NMR). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

The infrared spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral data is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants 2-Hydroxybenzaldehyde, Ethyl Bromoacetate, K₂CO₃, DMF Reaction Heating at 80°C Reactants->Reaction Workup Extraction & Drying Reaction->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS

Synthesis and Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate: Physicochemical Properties and Synthetic Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(2-formylphenoxy)acetate, with a focus on its melting point and physical state. Detailed experimental protocols for its synthesis and characterization are also presented to support research and development activities in organic synthesis and medicinal chemistry.

Physicochemical Data

This compound is a solid at room temperature.[1] Its key quantitative properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 41873-61-4[1][2][3]
Physical State Solid[1]
Melting Point 45 - 47 °C[1]
Molecular Formula C₁₁H₁₂O₄[2][3]
Molecular Weight 208.21 g/mol [2][3]

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its melting point.

This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetate esters. The reaction proceeds via a Williamson ether synthesis, where the phenoxide ion of 2-hydroxybenzaldehyde attacks ethyl bromoacetate.

Materials and Reagents:

  • 2-hydroxybenzaldehyde (Salicylaldehyde)

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for approximately 15-20 minutes to facilitate the formation of the phenoxide.

  • Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer with brine to remove DMF and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield pure this compound. A reported yield for this synthesis is 81%.

The melting point of a compound is a critical indicator of its purity. The following protocol outlines the capillary method for determining the melting point range.

Equipment:

  • Melting point apparatus

  • Glass capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Sample Preparation: Place a small amount of dry, crystalline this compound on a clean, dry surface. If necessary, finely powder the sample using a spatula or mortar and pestle.

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. Gently tap the sealed end of the tube on a hard surface to pack the sample down into the bottom, aiming for a sample height of about 3 mm.[1]

  • Apparatus Setup: Insert the packed capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be used to find an approximate melting point. For a known compound like this, start heating at a rate that brings the temperature to about 10-15°C below the expected melting point (45-47°C).

  • Measurement: Once near the expected melting point, reduce the heating rate to about 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

  • Observation and Recording: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting). Continue observing and record the temperature at which the last solid crystal melts (the end of melting). This range is the melting point of the sample.[4] A pure compound will typically have a sharp melting point range of 1-2°C.

Visualized Workflow

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow node_reactants Reactants: - 2-hydroxybenzaldehyde - Ethyl bromoacetate - K₂CO₃ in DMF node_reaction Reaction Setup Stir at RT, then heat at 80°C for 4h node_reactants->node_reaction node_workup Aqueous Workup Dilute with EtOAc, wash with brine node_reaction->node_workup node_drying Drying Dry organic layer with Na₂SO₄ node_workup->node_drying node_isolation Isolation Filter and concentrate under reduced pressure node_drying->node_isolation node_purification Purification Flash column chromatography node_isolation->node_purification node_product Final Product This compound node_purification->node_product

Caption: Workflow for the synthesis of this compound.

References

Williamson Ether Synthesis of Ethyl 2-(2-formylphenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Williamson ether synthesis for preparing Ethyl 2-(2-formylphenoxy)acetate, a key intermediate in various synthetic applications. The document details the underlying reaction mechanism, presents collated quantitative data, and offers a detailed experimental protocol and workflow.

Reaction Mechanism and Principles

The synthesis of this compound from salicylaldehyde (2-hydroxybenzaldehyde) and an ethyl haloacetate is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process involves two primary steps:

  • Deprotonation: The acidic phenolic hydroxyl group of salicylaldehyde is deprotonated by a weak base, typically potassium carbonate (K₂CO₃), to form a nucleophilic phenoxide ion.[4][5][6]

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic α-carbon of ethyl bromoacetate. This concerted, backside attack displaces the bromide ion, a good leaving group, to form the desired ether linkage.[1][7][4]

The overall reaction is valued for its reliability and broad scope in preparing both symmetrical and asymmetrical ethers.[7]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Nucleophilic Substitution Salicylaldehyde Salicylaldehyde (2-Hydroxybenzaldehyde) Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide + Base Base Base (e.g., K₂CO₃) Product This compound Phenoxide->Product EBA Ethyl Bromoacetate LeavingGroup Bromide Ion (Leaving Group) Product->LeavingGroup - Br⁻

Caption: Figure 1: Reaction mechanism of the Williamson ether synthesis.

Data Presentation

Physical and Chemical Properties

This table summarizes the key properties of the reactants and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)CAS Number
SalicylaldehydeC₇H₆O₂122.12Liquid-719790-02-8
Ethyl BromoacetateC₄H₇BrO₂167.00Liquid-13.9159105-36-2
This compoundC₁₁H₁₂O₄208.21[8][9]Solid45 - 47[10]322 (at 760 mmHg)[10]41873-61-4[9]
Summary of Reaction Conditions

The following table compiles various reported conditions for the synthesis, highlighting the typical parameters and resulting yields.

Base (Equivalents)SolventAlkylating AgentTemp. (°C)Time (h)Yield (%)Reference
K₂CO₃ (2.0)DMFBromoacetic ester80481[11]
K₂CO₃ (3.0)MeCNEthyl bromoacetateReflux7263[12]
NaOH (2.0)WaterChloroacetic acidReflux382-83*[13]

*Note: This yield is for the resulting carboxylic acid, o-formylphenoxyacetic acid, after hydrolysis.

Experimental Protocols

This section provides a representative, detailed methodology for the synthesis of this compound based on established procedures.[4][11][12]

Materials and Reagents
  • Salicylaldehyde (1.0 equiv.)

  • Ethyl bromoacetate (1.2-1.3 equiv.)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 equiv.)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 equiv.) and the chosen solvent (e.g., DMF, ~0.2 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equiv.) to the solution. Stir the resulting mixture at room temperature for 15-20 minutes.

  • Alkylation: Add ethyl bromoacetate (1.2-1.3 equiv.) to the reaction mixture. Caution: Ethyl bromoacetate is a potent lachrymator and should be handled in a well-ventilated fume hood.[12]

  • Heating: Heat the reaction mixture to 80°C (for DMF) or to reflux (for MeCN) and maintain this temperature, with vigorous stirring, for 4-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the inorganic solids by filtration.

    • If using DMF, dilute the filtrate with ethyl acetate. Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove residual DMF and salts.

    • If using MeCN, remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Workflow start Start setup 1. Reaction Setup (Salicylaldehyde, K₂CO₃, Solvent) start->setup addition 2. Reagent Addition (Ethyl Bromoacetate) setup->addition heating 3. Heating & Stirring (80°C or Reflux, 4-72h) addition->heating workup 4. Work-up (Cool, Filter, Wash) heating->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product This compound purification->product

Caption: Figure 2: A typical experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to obtain Ethyl 2-(2-formylphenoxy)acetate, a key intermediate in the synthesis of various organic molecules and pharmaceutical compounds. The core of this synthesis is the well-established Williamson ether synthesis, a reliable and widely used method for forming ether linkages.

Core Synthesis Pathway: Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved through the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate.[1][2][3] This reaction is conducted in the presence of a base, which deprotonates the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the ethyl haloacetate in a bimolecular nucleophilic substitution (SN2) reaction, displacing the halide to form the desired ether.[1]

The general chemical equation for this transformation is as follows:

Starting Materials and Reagents

The selection of starting materials is crucial for the successful synthesis of this compound. The primary reactants and common reagents are detailed below.

Role Compound Notes
Phenolic Substrate Salicylaldehyde (2-Hydroxybenzaldehyde)Provides the phenoxide nucleophile after deprotonation.
Alkylating Agent Ethyl bromoacetate or Ethyl chloroacetateServes as the electrophile. Ethyl bromoacetate is often more reactive but ethyl chloroacetate can also be used.[4][5]
Base Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)Facilitates the deprotonation of salicylaldehyde. Potassium carbonate is a common choice for its mildness and ease of handling.[5][6]
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Aprotic polar solvents are preferred as they can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the SN2 reaction.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from representative experimental protocols for the synthesis of this compound.

Reactant/Reagent Equivalents (Method 1) [6]Equivalents (Method 2) [5]Purpose
Salicylaldehyde1.01.0Starting phenolic substrate
Ethyl bromoacetate1.31.2Alkylating agent
Potassium Carbonate (K₂CO₃)2.03.0Base for deprotonation
Solvent DMFMeCNReaction medium
Temperature 80 °CRefluxReaction temperature
Reaction Time 4 hours72 hoursDuration of reaction
Yield 81%63%Product yield

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound based on established laboratory procedures.

Method 1: Synthesis using Potassium Carbonate in DMF[6]
  • To a solution of salicylaldehyde (10 mmol, 1.0 equiv) in freshly distilled N,N-dimethylformamide (DMF, 50 mL), add potassium carbonate (2.76 g, 20 mmol, 2.0 equiv).

  • Add ethyl bromoacetate (13 mmol, 1.3 equiv) to the reaction mixture.

  • Heat the mixture at 80 °C for 4 hours.

  • After cooling to room temperature, add ethyl acetate (200 mL) to the mixture.

  • Wash the organic layer with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography (Eluent: mixture of hexane and EtOAc, v/v 20:1) to yield this compound.

Method 2: Synthesis using Potassium Carbonate in Acetonitrile[5]
  • In a 1000 mL round-bottom flask, combine salicylaldehyde (15.26 g, 125 mmol, 1.0 equiv), acetonitrile (830 mL), and potassium carbonate (51.82 g, 375 mmol, 3.0 equiv).

  • Stir the yellow solution for five minutes.

  • Add ethyl bromoacetate (25.05 g, 150 mmol, 1.2 equiv) to the mixture all at once.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 72 hours with vigorous stirring.

  • After cooling to room temperature, filter the solids through a coarse fritted funnel.

  • Wash the solids thoroughly with diethyl ether (250 mL).

  • Transfer the filtrate to a separatory funnel and add deionized water (≈ 500 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 150 mL).

  • Combine the organic layers and wash with deionized water (2 x 200 mL), followed by brine (200 mL).

  • Dry the organic layer with anhydrous sodium sulfate and remove the solvent in vacuo to obtain the product.

Synthesis Pathway and Mechanism Visualization

The following diagrams illustrate the overall experimental workflow and the chemical reaction mechanism.

experimental_workflow cluster_materials Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product Salicylaldehyde Salicylaldehyde Mixing Mixing of Reactants Salicylaldehyde->Mixing EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Mixing Base Base (e.g., K₂CO₃) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating Mixing->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Extraction Extraction Monitoring->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Chromatography) Evaporation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Williamson_Ether_Synthesis Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Ion (Nucleophile) Salicylaldehyde->Phenoxide Deprotonation Base Base (B:) TransitionState SN2 Transition State Phenoxide->TransitionState Nucleophilic Attack EthylBromoacetate Ethyl Bromoacetate (Electrophile) Product This compound TransitionState->Product Ether Formation Byproduct Br⁻ TransitionState->Byproduct Leaving Group Departure

Caption: Mechanism of the Williamson ether synthesis for this compound.

References

An In-depth Technical Guide to the Reaction of 2-Hydroxybenzaldehyde and Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2-hydroxybenzaldehyde (salicylaldehyde) and ethyl bromoacetate. The core of this process is the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. The resulting product, ethyl 2-(2-formylphenoxy)acetate, is a valuable intermediate, primarily utilized in the synthesis of bioactive heterocyclic compounds such as benzofurans and coumarins, which are of significant interest in drug discovery and development.

Core Reaction: Williamson Ether Synthesis

The reaction between 2-hydroxybenzaldehyde and ethyl bromoacetate is a classic example of the Williamson ether synthesis.[1][2] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][3] The process involves the O-alkylation of the phenolic hydroxyl group of 2-hydroxybenzaldehyde.

Reaction Mechanism:

The reaction mechanism consists of two primary steps:

  • Deprotonation: A base, typically a weak inorganic base like potassium carbonate (K₂CO₃), is used to deprotonate the acidic phenolic hydroxyl group of 2-hydroxybenzaldehyde. This creates a highly nucleophilic phenoxide ion.[4][5][6]

  • Nucleophilic Attack (SN2): The newly formed phenoxide ion acts as a nucleophile and attacks the electrophilic α-carbon of ethyl bromoacetate. This results in a backside attack, displacing the bromide ion (a good leaving group) and forming the C-O ether linkage to yield this compound.[2][3][4]

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Sal 2-Hydroxybenzaldehyde Phenoxide Phenoxide Ion (Nucleophile) Sal->Phenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) EBA Ethyl Bromoacetate (Electrophile) Product This compound Phenoxide->Product + Ethyl Bromoacetate LeavingGroup Br⁻ (Leaving Group) Product->LeavingGroup Displaces

Diagram 1: Mechanism of the Williamson Ether Synthesis.

Experimental Protocols and Data

The synthesis of this compound has been reported under various conditions. The choice of base and solvent can influence reaction time and yield.

Detailed Experimental Protocol

The following is a representative protocol adapted from established procedures for the O-alkylation of salicylaldehyde.[7][8]

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxybenzaldehyde (1.0 equiv) and a suitable solvent such as acetonitrile or DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equiv) to the solution. The mixture will typically turn yellow.

  • Alkylation: Add ethyl bromoacetate (1.1-1.3 equiv) to the stirring mixture.

  • Heating: Heat the reaction mixture to reflux (in MeCN) or 80°C (in DMF) and maintain for the required duration (4-72 hours), while monitoring the reaction's progress by thin-layer chromatography (TLC).[4][7][8]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the inorganic solids by filtration, washing the solids thoroughly with an organic solvent like diethyl ether or ethyl acetate.[7]

    • Transfer the filtrate to a separatory funnel. Dilute with deionized water and extract the aqueous layer with ethyl acetate or diethyl ether (e.g., 2 x 150 mL).

    • Combine the organic layers and wash sequentially with deionized water and brine.[4][7]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by flash column chromatography or high vacuum distillation to yield pure this compound as a clear oil.[4][7]

Experimental_Workflow start Start reactants 1. Combine 2-hydroxybenzaldehyde, solvent (e.g., MeCN), and K₂CO₃ start->reactants add_eba 2. Add Ethyl Bromoacetate reactants->add_eba reflux 3. Heat to Reflux / 80°C (Monitor by TLC) add_eba->reflux cool 4. Cool to Room Temperature reflux->cool filter 5. Filter to Remove Solids cool->filter extract 6. Aqueous Work-up & Extraction (EtOAc / Water / Brine) filter->extract dry 7. Dry Organic Layer (Na₂SO₄) extract->dry concentrate 8. Concentrate Under Reduced Pressure dry->concentrate purify 9. Purify Crude Product (e.g., Chromatography) concentrate->purify end Pure Product purify->end

Diagram 2: General experimental workflow for the synthesis.
Quantitative Data Summary

The following table summarizes various reported conditions and outcomes for the synthesis of this compound.

2-Hydroxybenzaldehyde DerivativeBase (Equiv.)SolventTemperatureTime (h)Yield (%)Reference
SalicylaldehydeK₂CO₃ (3.0)MeCNReflux7263%[7]
SalicylaldehydeK₂CO₃ (2.0)DMF80°C481%[4][8]
2,4-dimethoxy-6-hydroxy benzaldehydeK₂CO₃ (1.0 g per 1.0 g aldehyde)AcetoneReflux24N/A[9]

Note: N/A indicates the yield for the specific O-alkylation step was not explicitly reported, as the product was used directly in a subsequent step.

Applications in Heterocyclic Synthesis

This compound is not typically an endpoint but a crucial building block for more complex, biologically relevant molecules. Its structure, containing both an aldehyde and an ester group ortho to an ether linkage, makes it an ideal precursor for intramolecular cyclization reactions to form five- and six-membered heterocyclic rings.

Key Synthetic Applications:

  • Benzofuran Synthesis: The product is widely used to synthesize benzofuran derivatives.[9][10] These reactions often involve an intramolecular condensation, such as a Perkin or related reaction, where the enolate of the ester attacks the aldehyde functionality.[11][12][13] Benzofurans are core structures in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[14][15]

  • Coumarin Synthesis: While the direct conversion is less common from this specific intermediate, related structures are pivotal in coumarin synthesis. For instance, Knoevenagel condensation of salicylaldehyde with active methylene compounds like malonic esters is a standard route to coumarins.[16]

Logical_Flow Reactant1 2-Hydroxybenzaldehyde Reaction Williamson Ether Synthesis (O-Alkylation) Reactant1->Reaction Reactant2 Ethyl Bromoacetate Reactant2->Reaction Intermediate This compound (Key Intermediate) Reaction->Intermediate Cyclization Intramolecular Cyclization (e.g., Perkin-type) Intermediate->Cyclization Product Benzofuran Scaffolds Cyclization->Product Application Applications in Drug Development (e.g., Antimicrobials, Anticancer) Product->Application

References

The Versatile Intermediate: A Technical Guide to Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 2-(2-formylphenoxy)acetate is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its unique structure, featuring an aldehyde, an ether linkage, and an ester group, provides multiple reactive sites for further chemical transformations. This guide offers an in-depth overview of its synthesis, key chemical properties, and significant applications in organic synthesis and drug discovery.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a melting point of 45-47 °C.[1] A summary of its key physicochemical and spectroscopic data is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 41873-61-4[2][3][4]
Molecular Formula C₁₁H₁₂O₄[2][3][4]
Molecular Weight 208.21 g/mol [2][3][4]
Melting Point 45-47 °C[1]
Appearance Solid[1]
Purity ≥98%[4]

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals and Assignments
¹H NMR δ (ppm): 1.21 (t, 3H), 4.18 (q, 2H), 4.99 (s, 2H), 7.12 (t, 1H), 7.18 (d, 1H), 7.64 (ddd, 1H), 7.72 (dd, 1H), 10.45 (s, 1H)[5]
¹³C NMR Expected signals for ethyl group carbons, methylene carbon of the acetate group, aromatic carbons, and carbonyl carbons of the ester and aldehyde.
IR Spectroscopy Characteristic absorption bands for C=O stretching of the aldehyde and ester, and C-O stretching of the ether linkage are expected.
Mass Spectrometry Molecular ion peak (M+) corresponding to the molecular weight (208.21) and characteristic fragmentation patterns are expected.

Synthesis of this compound

The primary method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion derived from salicylaldehyde (2-hydroxybenzaldehyde) acts as the nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a general method for the synthesis of 2-(2-formylphenoxy)acetate esters.[5]

Materials:

  • 2-hydroxybenzaldehyde (10 mmol)

  • Ethyl bromoacetate (13 mmol)

  • Potassium carbonate (K₂CO₃) (20 mmol)

  • N,N-Dimethylformamide (DMF), freshly distilled (50 mL)

  • Ethyl acetate (EtOAc) (200 mL)

  • Brine (3 x 50 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of 2-hydroxybenzaldehyde, ethyl bromoacetate, and potassium carbonate in freshly distilled DMF is heated at 80 °C for 4 hours.

  • After cooling to room temperature, ethyl acetate is added to the reaction mixture.

  • The resulting mixture is washed three times with brine.

  • The organic layer is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure (in vacuo).

  • The crude product is purified by flash chromatography using a mixture of hexane and ethyl acetate (20:1 v/v) as the eluent.

Yield: 81%[5]

Applications as a Chemical Intermediate

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, which are prominent scaffolds in many biologically active molecules.

Synthesis of Hydroxychromanones and Benzofuranones

A significant application of this compound and its derivatives is in the photochemical synthesis of hydroxychromanones and benzofuranones.[6] This transformation proceeds via an intramolecular cyclization upon irradiation with UV light (365 nm) in dimethyl sulfoxide (DMSO).[6] This reaction highlights the utility of this intermediate in generating complex molecular architectures through environmentally benign photochemical methods.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key synthetic and reaction pathways involving this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Salicylaldehyde Salicylaldehyde DMF_80C DMF, 80 °C, 4h Salicylaldehyde->DMF_80C Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->DMF_80C K2CO3 K2CO3 (Base) K2CO3->DMF_80C Product_Ester This compound DMF_80C->Product_Ester Williamson Ether Synthesis

Caption: Workflow for the synthesis of this compound.

G Photochemical Conversion to Heterocycles Start This compound Reaction UV light (365 nm) DMSO Start->Reaction Product1 Hydroxychromanones Reaction->Product1 Intramolecular Photocyclization Product2 Benzofuranones Reaction->Product2 Intramolecular Photocyclization

References

An In-depth Technical Guide to Ethyl 2-(2-formylphenoxy)acetate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-formylphenoxy)acetate is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its unique structure, incorporating both an aldehyde and an ester functional group ortho to a phenoxy linkage, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the construction of heterocyclic scaffolds of medicinal interest. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in research and development.

Introduction

This compound, with the chemical formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol , is a crystalline solid with a melting point of 45-47 °C.[1][2] Its strategic placement of reactive functional groups makes it an ideal precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic systems such as coumarins, chromenes, and benzofurans. These scaffolds are prevalent in numerous biologically active natural products and synthetic drugs, highlighting the importance of this compound as a key intermediate in medicinal chemistry and drug discovery.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a salicylaldehyde derivative with an ethyl haloacetate.

General Reaction Scheme

G cluster_0 Williamson Ether Synthesis Salicylaldehyde Salicylaldehyde Phenoxide_ion Phenoxide ion (nucleophile) Salicylaldehyde->Phenoxide_ion Deprotonation Base Base (e.g., K2CO3) Ethyl_bromoacetate Ethyl bromoacetate Product This compound Ethyl_bromoacetate->Product Solvent Solvent (e.g., DMF) Phenoxide_ion->Product SN2 Attack

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of analogous phenoxyacetate esters.[3]

Materials and Reagents:

ReagentMolecular FormulaMolar Mass ( g/mol )
SalicylaldehydeC₇H₆O₂122.12
Ethyl bromoacetateC₄H₇BrO₂167.00
Potassium Carbonate (anhydrous)K₂CO₃138.21
N,N-Dimethylformamide (DMF)C₃H₇NO73.09
Ethyl acetate (EtOAc)C₄H₈O₂88.11
Brine (saturated NaCl solution)NaCl(aq)-
Sodium Sulfate (anhydrous)Na₂SO₄142.04

Procedure:

  • To a solution of salicylaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

A reported yield for this synthesis is approximately 81%.[3]

Experimental Workflow

G Start Start Mix_Reactants Mix Salicylaldehyde, K2CO3 in DMF Start->Mix_Reactants Stir_RT Stir at RT (15-20 min) Mix_Reactants->Stir_RT Add_Bromoacetate Add Ethyl bromoacetate Stir_RT->Add_Bromoacetate Heat Heat at 80°C (4-6 h) Add_Bromoacetate->Heat TLC_Monitoring Monitor by TLC Heat->TLC_Monitoring TLC_Monitoring->Heat Incomplete Workup Workup: Cool, Dilute with EtOAc, Wash with Brine TLC_Monitoring->Workup Reaction Complete Drying Dry over Na2SO4 Workup->Drying Purification Filter, Concentrate, Column Chromatography Drying->Purification Product Pure Ethyl 2-(2-formyl- phenoxy)acetate Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Applications in Organic Synthesis

The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, leading to the synthesis of diverse heterocyclic systems.

Photocyclization to Chromanones and Benzofuranones

A significant application of this compound is its photocyclization to form hydroxychromanones and benzofuranones. This reaction proceeds under 365 nm irradiation in dimethyl sulfoxide (DMSO).[4]

G cluster_1 Photocyclization Reaction Start This compound Chromanone Hydroxychromanone Start->Chromanone Benzofuranone Benzofuranone Start->Benzofuranone Conditions 365 nm light, DMSO

Caption: Photocyclization of this compound.

This photochemical transformation provides an efficient route to these valuable heterocyclic cores, with reported yields ranging from 27-91%.[4] Chromanone derivatives have shown promise as selective anticancer agents.[5]

Experimental Protocol for Photocyclization: [4]

  • Prepare a solution of this compound in dimethyl sulfoxide (DMSO).

  • Irradiate the solution with a 365 nm UV lamp.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, perform an appropriate workup and purification to isolate the hydroxychromanone and benzofuranone products.

Knoevenagel Condensation for Coumarin and Chromene Synthesis

The aldehyde group of this compound readily undergoes Knoevenagel condensation with active methylene compounds. This reaction is a cornerstone for the synthesis of coumarins and chromenes, which exhibit a wide range of biological activities.[6][7][8]

General Reaction Scheme:

G cluster_2 Knoevenagel Condensation Start This compound Product Coumarin or Chromene Derivative Start->Product Active_Methylene Active Methylene Compound (e.g., Malonic acid, Malononitrile) Active_Methylene->Product Base Base (e.g., Piperidine, L-proline)

Caption: Knoevenagel condensation of this compound.

Experimental Protocol for Coumarin-3-carboxylic Acid Synthesis: [6][7][8]

  • To a mixture of this compound (1 equivalent) and malonic acid (1.2 equivalents), add a catalytic amount of a base such as L-proline or piperidine.

  • The reaction can be performed in a suitable solvent or under solvent-free conditions.

  • Heat the reaction mixture, monitoring its progress by TLC.

  • After completion, work up the reaction mixture by adding water and extracting with an organic solvent.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for Knoevenagel Condensation Products:

Active Methylene CompoundProductYield (%)Reference
Diethyl malonateEthyl 2-oxo-2H-chromene-3-carboxylate69[6]
Methyl malonateMethyl 2-oxo-2H-chromene-3-carboxylate92[6]
Malononitrile2-Amino-3-cyano-4H-chromene derivatives70-90[5]
Perkin Reaction for Coumarin Synthesis

The Perkin reaction provides another route to coumarin derivatives from this compound by reacting it with an acid anhydride and its corresponding salt.[9][10][11][12][13]

General Reaction Scheme:

G cluster_3 Perkin Reaction Start This compound Intermediate o-Hydroxycinnamic acid derivative Start->Intermediate Anhydride Acetic Anhydride Anhydride->Intermediate Base Sodium Acetate Product Coumarin derivative Intermediate->Product Lactonization G cluster_4 Wittig Reaction Start This compound Product Alkene Derivative Start->Product Ylide Phosphorus Ylide (e.g., Ph3P=CHR) Ylide->Product Byproduct Triphenylphosphine oxide G Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_P p-IκB IkB->IkB_P NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active released Proteasome Proteasome IkB_P->Proteasome degradation Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression induces Inhibitor Potential Inhibitor (Derivative of Ethyl 2-(2-formylphenoxy)acetate) Inhibitor->NFkB_active inhibits translocation or DNA binding

References

Methodological & Application

Application Notes and Protocols for Coumarin Synthesis via Intramolecular Cyclization of Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin and its derivatives represent a significant class of benzopyrone scaffolds renowned for their wide-ranging pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] Their versatile structure makes them a valuable framework in the fields of medicinal chemistry and drug discovery. While numerous synthetic routes to coumarins are well-established, such as the Pechmann, Knoevenagel, and Perkin reactions, this document focuses on a specialized application involving the intramolecular cyclization of Ethyl 2-(2-formylphenoxy)acetate.[1] This precursor, synthesized from salicylaldehyde and an appropriate ethyl haloacetate, offers a direct pathway to the coumarin core through a base- or acid-catalyzed intramolecular condensation, conceptually similar to an intramolecular aldol or Perkin-type reaction.

These notes provide detailed theoretical protocols for this cyclization, data on the synthesis of the starting material, and visualizations of the proposed reaction mechanism and experimental workflow.

Data Presentation

Synthesis of Starting Material: this compound

The precursor for the intramolecular cyclization is synthesized via a Williamson ether synthesis. A reported protocol for the synthesis of the analogous, non-brominated compound, this compound, indicates a high yield can be expected.[2]

Precursor 1Precursor 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Formylphenol (Salicylaldehyde)Ethyl bromoacetateK₂CO₃DMF804-681[2]
Hypothetical Intramolecular Cyclization to Coumarin

The following table presents plausible conditions and expected outcomes for the base-catalyzed intramolecular cyclization of this compound to yield coumarin. These values are illustrative and would require experimental optimization.

Starting MaterialCatalyst (Base)SolventTemperature (°C)Time (h)Expected ProductHypothetical Yield (%)
This compoundSodium Ethoxide (NaOEt)EthanolReflux (approx. 78)2-4Coumarin75-85
This compoundPotassium tert-butoxide (t-BuOK)THFRoom Temp to Reflux1-3Coumarin70-80
This compoundTriethylamine (Et₃N)TolueneReflux (approx. 110)6-12Coumarin60-70

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar phenoxyacetate esters.[2]

Materials:

  • 2-Formylphenol (Salicylaldehyde) (1.0 equivalent)

  • Ethyl bromoacetate (1.1 - 1.3 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-formylphenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Hypothetical Base-Catalyzed Intramolecular Cyclization to Coumarin

This is a proposed protocol based on principles of intramolecular aldol-type condensations. Optimization of the base, solvent, and temperature may be required.

Materials:

  • This compound (1.0 equivalent)

  • Sodium ethoxide (NaOEt) (catalytic to stoichiometric amount, e.g., 0.1-1.1 equivalents)

  • Anhydrous Ethanol

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add sodium ethoxide to the solution. The amount can be varied to optimize the reaction.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of 1M HCl until the pH is approximately 7.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the coumarin product.

Visualizations

Proposed Reaction Mechanism for Intramolecular Cyclization

G cluster_0 Base-Catalyzed Intramolecular Cyclization start This compound enolate Enolate Intermediate start->enolate + Base - EtOH cyclized Cyclized Alkoxide Intermediate enolate->cyclized Intramolecular Nucleophilic Attack coumarin Coumarin cyclized->coumarin - OEt⁻ etoh EtOH cyclized->etoh base Base (e.g., OEt⁻) base->start

Caption: Proposed mechanism for the base-catalyzed intramolecular cyclization.

Experimental Workflow for Coumarin Synthesis

G cluster_synthesis Synthesis of this compound cluster_cyclization Intramolecular Cyclization s1 React Salicylaldehyde with Ethyl Bromoacetate (K₂CO₃, DMF, 80°C) s2 Work-up and Extraction s1->s2 s3 Purification (Column Chromatography) s2->s3 c1 Dissolve Starting Material in Anhydrous Ethanol s3->c1 Starting Material c2 Add Base (e.g., NaOEt) c1->c2 c3 Reflux and Monitor (TLC) c2->c3 c4 Neutralization and Work-up c3->c4 c5 Purification (Recrystallization/Chromatography) c4->c5 final_product Coumarin c5->final_product Final Product G cluster_nucleus Inside Nucleus coumarin Coumarin Derivative keap1_nrf2 Keap1-Nrf2 Complex coumarin->keap1_nrf2 modulates ros Oxidative Stress (ROS) ros->keap1_nrf2 induces nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) are->genes protection Cellular Protection genes->protection nrf2_in_nucleus Nrf2 nrf2_in_nucleus->are binds to

References

Application Notes and Protocols for Multi-Component Reactions Involving Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Ethyl 2-(2-formylphenoxy)acetate in multi-component reactions (MCRs), particularly focusing on the synthesis of functionalized chromene derivatives. Chromenes are a significant class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. While direct multi-component reactions explicitly detailing this compound are not extensively reported, its structural similarity to salicylaldehyde allows for its effective use in established MCR protocols for chromene synthesis. This document outlines a representative three-component reaction, providing a robust starting point for the synthesis of novel molecular entities.

Introduction to Multi-Component Synthesis of Chromenes

Multi-component reactions, which involve the combination of three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. The synthesis of chromene derivatives via MCRs often involves the reaction of a salicylaldehyde derivative, an active methylene compound, and a C-H acid. In the context of these application notes, this compound serves as the salicylaldehyde component.

The following protocol is an adaptation of a well-established three-component synthesis of tetrahydrobenzo[b]pyran derivatives, a class of compounds closely related to chromenes. This reaction proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence.

Application: Synthesis of Functionalized Tetrahydrobenzo[b]pyran Derivatives

This protocol details the one-pot, three-component synthesis of 2-amino-3-cyano-4-(substituted)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene derivatives. By substituting a generic aromatic aldehyde with this compound, novel chromene structures bearing an ethoxycarbonylmethyl ether moiety can be synthesized. This functional group can be further manipulated, offering a handle for the development of compound libraries for screening purposes.

Table 1: Representative Three-Component Reaction for the Synthesis of Tetrahydrobenzo[b]pyran Derivatives

The following table summarizes the expected products and yields for the reaction of various aromatic aldehydes with malononitrile and dimedone, based on literature precedents. This data serves as a reference for the anticipated outcomes when using this compound as the aldehyde component.

Aldehyde ComponentActive Methylene CompoundC-H AcidCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
4-ChlorobenzaldehydeMalononitrileDimedonePiperidine (20)EthanolRT0.595
4-NitrobenzaldehydeMalononitrileDimedonePiperidine (20)EthanolRT0.398
BenzaldehydeMalononitrileDimedonePiperidine (20)EthanolRT1.092
This compound (Proposed) Malononitrile Dimedone Piperidine (20) Ethanol RT ~1.0 Expected >90

Note: The data for the proposed reaction with this compound is an educated estimation based on analogous reactions.

Experimental Protocol: Synthesis of Ethyl 2-(2-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)acetate

This protocol is adapted from the piperidine-catalyzed synthesis of tetrahydrobenzo[b]pyran derivatives.

Materials:

  • This compound (1 mmol, 208.21 g/mol )

  • Malononitrile (1 mmol, 66.06 g/mol )

  • Dimedone (1 mmol, 140.18 g/mol )

  • Piperidine (0.2 mmol, 85.15 g/mol )

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer

  • TLC plates (silica gel)

  • Recrystallization solvent (e.g., ethanol or ethyl acetate/hexane)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol).

  • Add 10 mL of ethanol to the flask and stir the mixture at room temperature until all solids are dissolved.

  • To the stirred solution, add piperidine (0.2 mmol) as a catalyst.

  • Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.

  • Upon completion of the reaction (as indicated by TLC), a solid product will precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) to afford the pure product.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for the three-component synthesis of the target chromene derivative.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis A This compound F Mix and Stir at RT (1-2 hours) A->F B Malononitrile B->F C Dimedone C->F D Ethanol (Solvent) D->F E Piperidine (Catalyst) E->F G Precipitation F->G H Filtration G->H I Recrystallization H->I J Characterization (NMR, IR, MS) I->J

Caption: Experimental workflow for the synthesis of functionalized chromenes.

Plausible Reaction Mechanism

The reaction is believed to proceed through a domino sequence of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.

G A This compound + Malononitrile B Knoevenagel Condensation (Piperidine catalysis) A->B Step 1 C Knoevenagel Adduct B->C E Michael Addition C->E D Dimedone Enolate D->E Step 2 F Michael Adduct E->F G Intramolecular Cyclization (Thorpe-Ziegler) F->G Step 3 H Final Product (Chromene Derivative) G->H

Caption: Plausible mechanism for the three-component chromene synthesis.

Application Notes and Protocols: Ethyl 2-(2-formylphenoxy)acetate as a Versatile Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(2-formylphenoxy)acetate, a key building block in the construction of various biologically significant heterocyclic scaffolds. This document details the synthesis of the precursor itself and its application in the formation of chromanones and benzofuranones, complete with experimental protocols, quantitative data, and visual diagrams of reaction pathways.

Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a reliable and high-yielding method.[1][2] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

G A Salicylaldehyde C This compound A->C K2CO3, DMF, 80 °C B Ethyl Bromoacetate B->C

Caption: Synthesis of this compound.

Quantitative Data
Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
SalicylaldehydeEthyl bromoacetateK₂CO₃DMF80481[2]
Experimental Protocol

Materials:

  • 2-hydroxybenzaldehyde (Salicylaldehyde)

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure: [2]

  • To a solution of 2-hydroxybenzaldehyde (10 mmol) in freshly distilled DMF (50 mL), add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add ethyl bromoacetate (13 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C for 4 hours.

  • After cooling to room temperature, add ethyl acetate (200 mL).

  • Wash the organic layer with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and remove the solvent in vacuo.

  • Purify the residue by flash chromatography (Eluent: hexane/EtOAc, 20:1 v/v) to obtain this compound.

Application in Heterocyclic Synthesis: Photochemical Cyclization to Chromanones and Benzofuranones

This compound serves as an excellent precursor for the photochemical synthesis of hydroxychromanones and benzofuranones.[3][4] This intramolecular cyclization proceeds under UV irradiation in dimethyl sulfoxide (DMSO).

Reaction Scheme

The photochemical transformation of this compound leads to the formation of two main products:

G A This compound B Hydroxychromanone A->B hv (365 nm), DMSO C Benzofuranone A->C hv (365 nm), DMSO

Caption: Photochemical cyclization of this compound.

Quantitative Data
Starting MaterialProductSolventIrradiation Wavelength (nm)Yield (%)Reference
2-(2-formylphenoxy)acetic acid and its estersHydroxychromanonesDMSO36527-91[3][4]
2-(2-formylphenoxy)acetic acid and its estersBenzofuranone derivativesDMSO365-[3][4]

Note: Specific yields for benzofuranone derivatives were not detailed in the provided search results.

Experimental Protocol for Photochemical Cyclization

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), freshly distilled

  • Argon

  • Ethyl acetate (EtOAc)

  • Saturated KCl solution

Procedure: [2]

  • Dissolve this compound (0.1 mmol) in freshly distilled DMSO (2.0 mL) under an argon atmosphere in a vial.

  • Irradiate the vial with a 365 nm LED lamp with stirring for 6 hours.

  • After irradiation, remove the solvent in vacuum.

  • Dissolve the reaction mixture in 10 mL of EtOAc and wash with saturated KCl solution (10 x 3 mL).

  • Dry the organic solution over Na₂SO₄ and evaporate the solvent to obtain the crude product.

  • Purify the product mixture to isolate the hydroxychromanone and benzofuranone derivatives.

Potential Applications in Other Heterocyclic Syntheses

While specific, detailed protocols for the synthesis of other heterocyclic systems directly from this compound are not extensively documented in the available literature, its structure suggests potential utility in various classical synthetic transformations. The presence of both an aldehyde and an ester functional group allows for a range of intramolecular and intermolecular reactions.

Theoretical Pathway to Coumarins

The Knoevenagel condensation is a common method for synthesizing coumarins from salicylaldehydes and active methylene compounds. This compound could potentially undergo an intramolecular Knoevenagel-type condensation to form a coumarin derivative.

G start This compound Aldehyde Ester intermediate {Intramolecular Condensation | Base catalyst} start:f0->intermediate Intramolecular attack start:f1->intermediate product Coumarin Derivative intermediate->product Cyclization & Dehydration

Caption: Theoretical intramolecular condensation to a coumarin.

Theoretical Pathway to Quinolines

The Friedländer annulation is a widely used method for quinoline synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound does not contain an amino group, its derivatives could be modified for such reactions, or it could participate in other multicomponent reactions leading to quinoline scaffolds.

G start Modified this compound (e.g., 2-amino derivative) product Quinoline Derivative start->product Friedländer Annulation reactant {Active Methylene Compound} reactant->product

Caption: Theoretical pathway to quinolines via a modified precursor.

Experimental Workflow Overview

The general workflow for utilizing this compound as a precursor in heterocyclic synthesis involves its initial formation followed by a subsequent cyclization reaction.

G cluster_0 Precursor Synthesis cluster_1 Heterocycle Formation A Salicylaldehyde + Ethyl Bromoacetate B Williamson Ether Synthesis (K2CO3, DMF, 80°C) A->B C Purification (Flash Chromatography) B->C D This compound C->D E Cyclization Reaction (e.g., Photochemical) D->E F Work-up and Purification E->F G Target Heterocycle F->G

Caption: General experimental workflow.

These notes highlight the established and potential applications of this compound in heterocyclic synthesis. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel chemical entities.

References

Application Notes and Protocols: Synthesis of 3-Substituted Coumarins via Reaction of Ethyl 2-(2-formylphenoxy)acetate with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins (2H-1-benzopyran-2-ones) and their derivatives represent a critical class of heterocyclic compounds widely recognized for their significant and diverse pharmacological properties. These scaffolds are prevalent in numerous natural products and serve as privileged structures in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anticoagulant, antioxidant, antimicrobial, and anticancer effects.[1][2][3][4][5] The versatile and synthetically accessible nature of the coumarin core makes it an attractive template for the design and development of novel therapeutic agents.

One of the most efficient and widely employed methods for the synthesis of 3-substituted coumarins is the Knoevenagel condensation.[2] This reaction involves the base-catalyzed condensation of a salicylaldehyde derivative with a compound containing an active methylene group, followed by intramolecular cyclization. Ethyl 2-(2-formylphenoxy)acetate is a readily accessible starting material that serves as a masked salicylaldehyde, poised for facile conversion into a variety of coumarin derivatives. The reaction of this substrate with various active methylene compounds provides a direct and modular route to a library of 3-substituted coumarins, which are of high interest in drug discovery programs.

These application notes provide detailed protocols for the reaction of this compound with several common active methylene compounds, a summary of the expected outcomes, and the underlying reaction pathway.

Reaction Principle

The synthesis of 3-substituted coumarins from this compound proceeds via a tandem Knoevenagel condensation and intramolecular transesterification. The reaction is typically catalyzed by a weak base, such as piperidine. The base deprotonates the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde group in this compound. The resulting aldol-type adduct undergoes dehydration to form a stable intermediate. Subsequent intramolecular transesterification, where the phenoxide attacks the ester carbonyl of the active methylene-derived moiety, leads to the formation of the coumarin ring system with the concomitant elimination of ethanol.

Experimental Protocols

Materials and General Procedures
  • Starting Material: this compound

  • Active Methylene Compounds:

    • Diethyl malonate

    • Ethyl acetoacetate

    • Malononitrile

  • Catalyst: Piperidine

  • Solvent: Ethanol (absolute)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, equipment for vacuum filtration and recrystallization.

General Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.

Protocol 1: Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate

This protocol describes the reaction of this compound with diethyl malonate.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), diethyl malonate (1.1 eq), and absolute ethanol (10 mL per gram of starting aldehyde).

  • Stir the mixture to ensure homogeneity.

  • Add piperidine (0.1 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure Ethyl 2-oxo-2H-chromene-3-carboxylate as a white solid.

Protocol 2: Synthesis of 3-Acetyl-2H-chromen-2-one

This protocol details the reaction of this compound with ethyl acetoacetate.

Procedure:

  • In a 50 mL round-bottom flask containing a magnetic stir bar, combine this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and absolute ethanol (10 mL per gram of starting aldehyde).

  • Stir the mixture at room temperature.

  • Add a catalytic amount of piperidine (3-4 drops).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate. The reaction is generally complete within 15 minutes to 24 hours, depending on the specific substrate and conditions.[6]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude 3-Acetyl-2H-chromen-2-one can be further purified by recrystallization from ethanol if necessary.

Protocol 3: Synthesis of 2-Oxo-2H-chromene-3-carbonitrile

This protocol outlines the reaction of this compound with malononitrile.

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), malononitrile (1.0 eq), and absolute ethanol (15 mL).

  • Stir the mixture to dissolve the solids.

  • Add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature. A precipitate should form rapidly.

  • Continue stirring for 30 minutes to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry to yield 2-Oxo-2H-chromene-3-carbonitrile.

Data Presentation

The following tables summarize the typical reaction conditions and outcomes for the Knoevenagel condensation of salicylaldehyde derivatives with various active methylene compounds. While specific data for this compound is limited in the literature, the data for closely related salicylaldehydes provide a strong indication of the expected results.

Table 1: Reaction of Salicylaldehyde Derivatives with Diethyl Malonate

Starting AldehydeCatalystSolventReaction TimeTemperatureYield (%)Reference
SalicylaldehydePiperidineEthanol4-6 hRefluxNot specified[2]
2-HydroxybenzaldehydePiperidine/Acetic AcidEthanol4-6 h70-80 °CNot specified[2]

Table 2: Reaction of Salicylaldehyde Derivatives with Ethyl Acetoacetate

Starting AldehydeCatalystSolventReaction TimeTemperatureYield (%)Reference
SalicylaldehydePiperidineEthanol15 min - 24 hRoom Temp.Not specified[6]
4-(diethylamino)salicylaldehydePiperidineNot specifiedNot specifiedNot specifiedNot specified[7]

Table 3: Reaction of Salicylaldehyde Derivatives with Malononitrile

Starting AldehydeCatalystSolventReaction TimeTemperatureYield (%)Reference
SalicylaldehydePiperidineEthanol30 minRoom Temp.HighInferred from similar reactions
Aromatic AldehydesDBU/WaterNone20 minRoom Temp.96[3]

Visualizations

The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of 3-substituted coumarins from this compound.

Reaction_Pathway A This compound I2 Aldol Adduct A->I2 Nucleophilic Attack B Active Methylene Compound (R-CH2-Z) I1 Enolate B->I1 Deprotonation Cat Piperidine I1->I2 I3 Dehydrated Intermediate I2->I3 Dehydration (-H2O) P 3-Substituted Coumarin I3->P Intramolecular Transesterification (-EtOH)

Caption: General reaction pathway for coumarin synthesis.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Active Methylene Compound, Ethanol B Add Piperidine Catalyst A->B C Heat to Reflux (or stir at RT) B->C D Monitor by TLC C->D E Cool and Precipitate in Ice Water D->E F Vacuum Filtration E->F G Recrystallize from Ethanol F->G H Pure 3-Substituted Coumarin G->H

Caption: Typical experimental workflow for synthesis.

References

Unlocking Chromanone Synthesis: Catalytic Applications of Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Ethyl 2-(2-formylphenoxy)acetate emerges as a versatile precursor for the synthesis of valuable heterocyclic scaffolds, particularly chromanone derivatives. This document provides detailed application notes and protocols for catalytic reactions involving this key starting material, focusing on intramolecular cyclization to yield 3-hydroxychroman-4-one.

While various catalytic strategies can be envisioned for a molecule bearing both an aldehyde and an active methylene group, this note will focus on a well-documented photochemical cyclization that proceeds with high efficiency. Although not a catalyzed reaction in the traditional sense, its specificity and high yield merit its inclusion as a primary synthetic route.

Intramolecular Photocyclization for the Synthesis of 3-Hydroxychroman-4-one

The intramolecular cyclization of this compound provides a direct route to 3-hydroxychroman-4-one, a key structural motif in various biologically active compounds. This transformation can be efficiently achieved through a photochemical process.

Reaction Principle

Upon irradiation with UV light (e.g., 365 nm), this compound undergoes an intramolecular cyclization. The reaction is believed to proceed via an intramolecular hydrogen abstraction by the excited aldehyde group from the adjacent methylene group, followed by radical cyclization and subsequent rearrangement to form the stable 3-hydroxychroman-4-one. This reaction is notably efficient in specific solvents like dimethyl sulfoxide (DMSO).

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product reactant This compound catalyst UV Light (365 nm) DMSO reactant->catalyst product 3-Hydroxychroman-4-one catalyst->product

Caption: General workflow for the photochemical synthesis of 3-Hydroxychroman-4-one.

Quantitative Data Summary

The efficiency of the photochemical cyclization is highly dependent on the reaction conditions, particularly the solvent. The following table summarizes the reported yield for this transformation.

SubstrateProductCatalyst/ConditionsSolventYield (%)
This compound3-Hydroxychroman-4-one365 nm irradiationDMSO91

Data sourced from a study on the photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives.

Experimental Protocols

This section provides a detailed protocol for the photochemical synthesis of 3-hydroxychroman-4-one from this compound.

Protocol 1: Photochemical Synthesis of 3-Hydroxychroman-4-one

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Photoreactor equipped with a 365 nm UV lamp

  • Standard laboratory glassware

  • Solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Prepare a solution of this compound in DMSO in a quartz reaction vessel. The concentration of the starting material should be optimized based on the reactor volume and lamp intensity, but a typical starting point is in the range of 0.01-0.05 M.

  • Degassing: Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench the excited state of the aldehyde.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with a 365 nm UV lamp at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), transfer the reaction mixture to a separatory funnel. Dilute the mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3-hydroxychroman-4-one.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

G start Start: Prepare Solution of This compound in DMSO degas Degas Solution with Inert Gas start->degas irradiate Irradiate with 365 nm UV Light (Monitor by TLC/HPLC) degas->irradiate workup Reaction Work-up: Dilute with Water, Extract with Organic Solvent irradiate->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End: Pure 3-Hydroxychroman-4-one characterize->end

Caption: Experimental workflow for the synthesis and purification of 3-Hydroxychroman-4-one.

Potential Catalytic Strategies and Future Outlook

While the photochemical approach is highly effective, the development of catalytic methods for the transformation of this compound remains a compelling area for research. The inherent functionality of the molecule suggests several potential catalytic pathways:

  • Base-Catalyzed Intramolecular Aldol Condensation: The use of a suitable base could deprotonate the α-carbon of the acetate moiety, leading to an enolate that could then undergo an intramolecular aldol addition to the aldehyde. Subsequent dehydration would yield a chromone derivative. The choice of base and reaction conditions would be critical to control the reaction and avoid side products.

  • Acid-Catalyzed Intramolecular Reactions: Acid catalysis could activate the aldehyde group towards nucleophilic attack by the enol form of the acetate. This could potentially lead to the formation of a chromanone or related structures.

  • Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, could be explored for the asymmetric intramolecular aldol reaction of this compound. This would provide an enantioselective route to chiral 3-substituted chroman-4-ones, which are of significant interest in medicinal chemistry.

G cluster_catalysis Potential Catalytic Pathways start This compound base Base-Catalyzed Intramolecular Aldol start->base acid Acid-Catalyzed Intramolecular Cyclization start->acid organo Asymmetric Organocatalysis start->organo product Chromanone/Chromone Derivatives base->product acid->product organo->product

Caption: Potential catalytic strategies for the transformation of this compound.

The exploration of these catalytic methods would provide milder, more versatile, and potentially stereoselective alternatives to the photochemical route, further expanding the synthetic utility of this compound in the synthesis of complex heterocyclic molecules for drug discovery and materials science.

Application Notes and Protocols: Ethyl 2-(2-formylphenoxy)acetate in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 2-(2-formylphenoxy)acetate as a key starting material in the synthesis of biologically active molecules, particularly focusing on the photochemical synthesis of chromanone and benzofuranone derivatives. These heterocyclic scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.

Introduction

This compound is a versatile bifunctional molecule containing both an aldehyde and an ester group attached to a phenoxy scaffold. This unique arrangement makes it an ideal precursor for intramolecular cyclization reactions to form various heterocyclic systems. Of particular importance is its application in photochemical reactions, where irradiation with UV light can induce cyclization to yield valuable chromanone and benzofuranone cores.[1] These scaffolds are present in a wide range of natural products and synthetic compounds exhibiting significant biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[2][3][4][5][6]

This document outlines the synthesis of a biologically active hydroxychromanone derivative from this compound, details its biological activity as a neuroprotective agent, and provides the relevant experimental protocols and signaling pathway diagrams.

Synthesis of Biologically Active Hydroxychromanones

A key application of this compound is in the photochemical synthesis of hydroxychromanones. This reaction proceeds via an intramolecular cyclization upon irradiation with UV light, offering an efficient route to these bioactive molecules.[1]

Table 1: Synthesis of 4-Hydroxychroman-2-one from this compound
ProductStarting MaterialReaction TypeSolventYield (%)Reference
4-Hydroxychroman-2-oneThis compoundPhotocyclizationDMSO75-91%[1]

Experimental Protocol: Photochemical Synthesis of 4-Hydroxychroman-2-one

This protocol is adapted from the general procedure for the photochemical synthesis of hydroxychromanones.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vials suitable for UV irradiation

  • 365 nm LED lamp

  • Stirring plate and stir bars

  • Ethyl acetate (EtOAc)

  • Saturated potassium chloride (KCl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Prepare a solution of this compound (0.1 mmol) in anhydrous dimethyl sulfoxide (2.0 mL) in a vial equipped with a stir bar.

  • Seal the vial and place it in a photochemical reactor equipped with a 365 nm LED lamp and a stirring plate.

  • Irradiate the solution with stirring for 6 hours.

  • After the reaction is complete, transfer the reaction mixture to a separatory funnel containing ethyl acetate (10 mL).

  • Wash the organic layer with a saturated KCl solution (3 x 5 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography to obtain the pure 4-hydroxychroman-2-one.

Workflow for the Photochemical Synthesis of 4-Hydroxychroman-2-one

G cluster_prep Reaction Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in DMSO irradiate Irradiate with 365 nm light for 6h start->irradiate extract Extract with Ethyl Acetate irradiate->extract wash Wash with saturated KCl extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography end Pure 4-Hydroxychroman-2-one chromatography->end

Caption: Experimental workflow for the synthesis of 4-Hydroxychroman-2-one.

Biological Activity of Chromanone Derivatives: Anti-Neuroinflammatory Effects

Chromanone derivatives synthesized from precursors like this compound have been shown to possess significant anti-neuroinflammatory properties. A representative chromanone analog, designated as 4e , has been demonstrated to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-induced BV-2 microglial cells.[6]

Table 2: Anti-Neuroinflammatory Activity of Chromanone Derivative 4e
CompoundTargetAssayIC50 (µM)Cell LineReference
4e NO ProductionGriess Assay5.8BV-2[6]

Mechanism of Action: Inhibition of Pro-inflammatory Signaling Pathways

The anti-neuroinflammatory effects of chromanone derivative 4e are attributed to its ability to modulate key signaling pathways involved in the inflammatory response. Specifically, compound 4e has been shown to inhibit the activation of the NF-κB pathway by preventing the translocation of the p65 subunit from the cytoplasm to the nucleus.[6] Furthermore, it interferes with the TLR4-mediated TAK1/NF-κB and PI3K/Akt signaling cascades.[6]

Signaling Pathway of Chromanone Derivative 4e in Neuroinflammation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TAK1 TAK1 TLR4->TAK1 activates PI3K PI3K TLR4->PI3K activates Ikk IKK TAK1->Ikk activates Akt Akt PI3K->Akt activates Akt->Ikk activates IkB IκBα Ikk->IkB phosphorylates (degradation) NFkB NF-κB (p65) NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc translocates Chromanone Chromanone (4e) Chromanone->TAK1 inhibits Chromanone->Akt inhibits Chromanone->NFkB_nuc inhibits translocation DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS DNA->Cytokines transcription

Caption: Inhibition of TLR4-mediated NF-κB and PI3K/Akt signaling by Chromanone 4e.

Conclusion

This compound serves as a valuable and readily accessible precursor for the synthesis of biologically active chromanone and benzofuranone derivatives. The photochemical approach offers an efficient and clean method for constructing these important heterocyclic scaffolds. The resulting compounds, such as the described hydroxychromanone derivative, exhibit promising pharmacological activities, including potent anti-neuroinflammatory effects, by modulating key cellular signaling pathways. These findings highlight the potential of this compound in the development of novel therapeutics for a range of diseases.

References

Experimental protocol for chromene synthesis using "Ethyl 2-(2-formylphenoxy)acetate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of a chromene derivative, specifically ethyl 2H-chromene-3-carboxylate, commencing from commercially available salicylaldehyde. The synthesis is a two-step process involving the initial preparation of the intermediate, ethyl 2-(2-formylphenoxy)acetate, followed by an intramolecular cyclization. This protocol offers a detailed methodology, including reagent quantities, reaction conditions, and purification procedures. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.

Introduction

Chromenes are a class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a significant target in medicinal chemistry and drug discovery. This application note details a reliable method for the synthesis of a functionalized chromene, which can serve as a versatile scaffold for further chemical modifications and the development of novel therapeutic agents.

Data Presentation

ParameterStep 1: Synthesis of this compoundStep 2: Intramolecular Cyclization to Ethyl 2H-chromene-3-carboxylate
Starting Material SalicylaldehydeThis compound
Key Reagents Ethyl bromoacetate, Potassium carbonateSodium ethoxide
Solvent N,N-Dimethylformamide (DMF)Ethanol
Reaction Temperature 80°C[1]Room Temperature (Proposed)
Reaction Time 4 hours[1]2-4 hours (Proposed)
Product Yield 81%[1]~70-80% (Estimated)
Purification Method Flash Chromatography[1]Recrystallization

Experimental Protocols

Step 1: Synthesis of this compound

This procedure outlines the synthesis of the key intermediate, this compound, from salicylaldehyde and ethyl bromoacetate.

Materials:

  • Salicylaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).[2]

  • Stir the mixture at room temperature for 20 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.[2]

  • Heat the reaction mixture to 80°C and maintain this temperature for 4 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield pure this compound.[1]

Step 2: Intramolecular Cyclization to Ethyl 2H-chromene-3-carboxylate (Proposed Protocol)

This proposed protocol describes the base-catalyzed intramolecular cyclization of this compound to the final chromene product. This reaction is an intramolecular aldol-type condensation.[3][4][5]

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dilute hydrochloric acid (HCl)

  • Distilled water

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol to the reaction mixture with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture by the slow addition of dilute hydrochloric acid until the pH is approximately 7.

  • Add cold distilled water to the mixture to precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure ethyl 2H-chromene-3-carboxylate.

Mandatory Visualization

Chromene_Synthesis_Workflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Intramolecular Cyclization A Salicylaldehyde E Reaction at 80°C, 4h A->E B Ethyl bromoacetate B->E C Potassium Carbonate C->E D DMF (Solvent) D->E F Workup & Purification E->F G This compound F->G H This compound K Reaction at RT, 2-4h H->K I Sodium Ethoxide (Base) I->K J Ethanol (Solvent) J->K L Neutralization & Precipitation K->L M Recrystallization L->M N Ethyl 2H-chromene-3-carboxylate M->N

Caption: Experimental workflow for the two-step synthesis of ethyl 2H-chromene-3-carboxylate.

References

Application Notes and Protocols: Reaction of Ethyl 2-(2-formylphenoxy)acetate with Amines and Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-formylphenoxy)acetate is a versatile bifunctional molecule containing both an aldehyde and an ester moiety. This unique structural arrangement makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly those with a dibenzo[b,f][1][2]oxazocine core. The reaction with primary amines and anilines serves as a key step in the construction of these complex molecular architectures, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various amines and anilines. The procedures outlined below describe the synthesis of the starting material, its reaction to form Schiff base intermediates, and the subsequent intramolecular cyclization to yield dibenzo[b,f][1][2]oxazocin-6-ones.

Synthesis of this compound

The starting material, this compound, can be synthesized in high yield via a Williamson ether synthesis from 2-hydroxybenzaldehyde and ethyl bromoacetate.

Experimental Protocol:

A general method for the synthesis of 2-(2-formylphenoxy)acetate esters has been reported with a yield of 81% for the ethyl ester.[3]

Materials:

  • 2-hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), freshly distilled

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (10 mmol) in freshly distilled DMF (50 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Add ethyl bromoacetate (13 mmol) to the mixture.

  • Heat the reaction mixture to 80°C for 4 hours.

  • After cooling to room temperature, add EtOAc (200 mL).

  • Wash the organic mixture with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash chromatography (Eluent: hexane/EtOAc, 20:1 v/v) to afford pure this compound.

Reaction with Anilines: Synthesis of Dibenzo[b,f][1][2]oxazocin-6-ones

The reaction of this compound with anilines proceeds in two key stages: initial formation of a Schiff base, followed by an intramolecular cyclization to form the tetracyclic dibenzo[b,f][1][2]oxazocin-6-one scaffold. This cyclization is often promoted by an acid catalyst.

Step 1: Formation of Ethyl 2-(2-((arylimino)methyl)phenoxy)acetate (Schiff Base)

The initial condensation between the aldehyde group of this compound and the primary amino group of an aniline forms a Schiff base intermediate. This reaction is typically carried out under mild conditions.[1][4]

Experimental Protocol:

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-methoxyaniline)

  • Methanol (MeOH)

Procedure:

  • Dissolve this compound (1 mmol) in methanol.

  • Add the substituted aniline (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the Schiff base can be isolated by removal of the solvent, or the reaction mixture can be used directly in the next step.

Step 2: Intramolecular Cyclization to Dibenzo[b,f][1][2]oxazocin-6-ones

The Schiff base intermediate undergoes an intramolecular cyclization, where the nitrogen of the imine attacks the ester carbonyl, leading to the formation of the eight-membered ring of the dibenzo[b,f][1][2]oxazocin-6-one. This step is typically catalyzed by a Lewis or Brønsted acid. Scandium triflate has been reported as an effective catalyst for the synthesis of similar heterocyclic systems.[5]

Experimental Protocol (Proposed):

Materials:

  • Ethyl 2-(2-((arylimino)methyl)phenoxy)acetate (from Step 1)

  • Scandium triflate (Sc(OTf)₃) (e.g., 10 mol%)

  • High-boiling point solvent (e.g., toluene, xylene)

Procedure:

  • To the crude or isolated Schiff base from Step 1, add a high-boiling point solvent such as toluene.

  • Add a catalytic amount of scandium triflate (e.g., 10 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired dibenzo[b,f][1][2]oxazocin-6-one.

Data Presentation:

Amine/Aniline ReactantProductReaction ConditionsYield (%)Reference
AnilineEthyl 2-(2-((phenylimino)methyl)phenoxy)acetateMeOH, rtNot specified[1][4]
4-MethoxyanilineEthyl 2-(2-(((4-methoxyphenyl)imino)methyl)phenoxy)acetateMeOH, rtHigh[1][4]
Aniline (followed by cyclization)Dibenzo[b,f][1][2]oxazocin-6(5H)-oneToluene, Sc(OTf)₃, refluxAnticipated good yield[5]

Reaction with Primary Aliphatic Amines

The reaction of this compound with primary aliphatic amines is expected to initially form a Schiff base or the tautomeric enamine. The subsequent intramolecular cyclization to form a saturated heterocyclic ring system may require specific conditions and is an area for further investigation. The primary products are likely the corresponding Schiff bases or enamines.[1][4]

Experimental Protocol:

Materials:

  • This compound

  • Primary aliphatic amine (e.g., butylamine, benzylamine)

  • Methanol (MeOH)

Procedure:

  • Dissolve this compound (1 mmol) in methanol.

  • Add the primary aliphatic amine (1 mmol) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Data Presentation:

Amine/Aniline ReactantProductReaction ConditionsYield (%)Reference
Primary Aliphatic AmineEthyl 2-(2-(((alkyl)imino)methyl)phenoxy)acetate / Enamine tautomerMeOH, rtHigh (expected)[1][4]

Visualizations

Logical Workflow for the Synthesis of Dibenzo[b,f][1][2]oxazocin-6-ones

workflow start This compound + Aniline schiff_base Schiff Base Formation (Condensation) start->schiff_base intermediate Ethyl 2-(2-((arylimino)methyl)phenoxy)acetate schiff_base->intermediate cyclization Intramolecular Cyclization (Acid-catalyzed) intermediate->cyclization product Dibenzo[b,f][1,5]oxazocin-6-one cyclization->product

Caption: Synthetic pathway to Dibenzo[b,f][1][2]oxazocin-6-ones.

Proposed Signaling Pathway for Acid-Catalyzed Intramolecular Cyclization

mechanism cluster_start Schiff Base Intermediate start_mol Ethyl 2-(2-((arylimino)methyl)phenoxy)acetate protonation Protonation of Ester Carbonyl (Activation) start_mol->protonation H⁺ (catalyst) activated Activated Intermediate protonation->activated attack Intramolecular Nucleophilic Attack (by Imine Nitrogen) activated->attack tetrahedral Tetrahedral Intermediate attack->tetrahedral elimination Elimination of Ethanol tetrahedral->elimination product Dibenzo[b,f][1,5]oxazocin-6-one elimination->product

Caption: Proposed mechanism for the final cyclization step.

References

Application Notes and Protocols: One-Pot Synthesis Using Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the one-pot synthesis of heterocyclic compounds utilizing ethyl 2-(2-formylphenoxy)acetate as a key starting material. The protocols outlined below are intended for laboratory use by qualified personnel.

Application Note 1: Photochemical One-Pot Synthesis of Hydroxychromanones and Benzofuranones

This section details the photocatalyst-free, one-pot synthesis of hydroxychromanones and benzofuranones from this compound and its derivatives. This method offers an efficient route to these valuable heterocyclic scaffolds.[1][2][3]

Introduction

Ortho-substituted benzaldehydes, such as this compound, are versatile precursors for the synthesis of various heterocyclic systems. Photochemical transformations of these molecules can lead to unexpected and useful products. Under 365 nm irradiation in dimethyl sulfoxide (DMSO), 2-(2-formylphenoxy)acetic acid and its esters undergo an efficient photocyclization to yield hydroxychromanones and benzofuranones.[1][2][3] This reaction proceeds without the need for a photocatalyst, offering a clean and direct synthetic route.

Experimental Protocol

General Procedure for Photochemical Synthesis: [4]

A solution of the respective 2-(2-formylphenoxy)acetate ester (0.1 mmol) in freshly distilled dimethyl sulfoxide (DMSO) (2.0 mL) is prepared in a vial under an argon atmosphere. The vial, pre-filled with argon, is then placed in a photochemical reactor (e.g., Evoluchem™ PhotoRedOx box) and irradiated with a 365 nm LED lamp with stirring. For reactions conducted in solvents other than DMSO, such as DMF, DMAC, and NMP, the workup involves dissolving the reaction mixture in ethyl acetate (10 mL) and washing with a saturated KCl solution (10 x 3 mL). The organic layer is then dried over anhydrous Na2SO4 and the solvent is removed under vacuum.

Quantitative Data

The photochemical cyclization of various 2-(2-formylphenoxy)acetate derivatives affords hydroxychromanones and benzofuranones in moderate to excellent yields.

Starting MaterialProduct(s)SolventYield (%)Reference
2-(2-Formylphenoxy)acetic acid4-Hydroxychromanone and 3-HydroxybenzofuranoneDMSO64 / 2[4]
Mthis compound4-HydroxychromanoneDMSO91[1]
This compound 4-Hydroxychromanone DMSO 85 [1]
Isopropyl 2-(2-formylphenoxy)acetate4-HydroxychromanoneDMSO88[1]
2-(4-Ethyl-2-formylphenoxy)acetic acid6-Ethyl-4-hydroxychromanoneDMSO27[1]
Ethyl 2-(4-ethyl-2-formylphenoxy)acetate6-Ethyl-4-hydroxychromanoneDMSO75[1]
Isopropyl 2-(4-ethyl-2-formylphenoxy)acetate6-Ethyl-4-hydroxychromanoneDMSO78[1]

Logical Workflow Diagram

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product A Dissolve this compound in DMSO under Argon B Irradiate with 365 nm LED with stirring A->B C Solvent removal (for non-DMSO reactions, EtOAc extraction and washing) B->C D Flash Chromatography C->D E Hydroxychromanone / Benzofuranone D->E

Caption: Experimental workflow for photochemical synthesis.

Application Note 2: One-Pot Synthesis of Coumarin Derivatives via Knoevenagel Condensation (Proposed)

This section proposes a one-pot synthesis of coumarin derivatives from this compound and active methylene compounds, based on the principles of the Knoevenagel condensation. While a specific protocol for this exact transformation is not explicitly detailed in the reviewed literature, the established reactivity of salicylaldehydes and active methylene compounds strongly suggests its feasibility.

Introduction

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon double bonds. It typically involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base. The resulting product can then undergo subsequent intramolecular cyclization. In the context of this compound, the ortho-formyl group can react with an active methylene compound, followed by an intramolecular transesterification to form a coumarin ring system.

Proposed Experimental Protocol

This proposed protocol is adapted from established procedures for the Knoevenagel condensation of salicylaldehydes.[5][6]

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., ethanol, toluene)

Procedure:

  • To a solution of this compound (1 equivalent) in a suitable solvent, add the active methylene compound (1.1 equivalents).

  • Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the corresponding 3-substituted coumarin derivative.

Proposed Reaction Scheme

G This compound This compound Intermediate Intermediate This compound->Intermediate + Active Methylene Compound (e.g., Diethyl Malonate) Base Catalyst (e.g., Piperidine) 3-Substituted Coumarin 3-Substituted Coumarin Intermediate->3-Substituted Coumarin Intramolecular Cyclization

Caption: Proposed Knoevenagel condensation pathway.

Biological Significance and Signaling Pathways of Synthesized Heterocycles

The heterocyclic scaffolds synthesized from this compound, namely chromanones, benzofuranones, and coumarins, are of significant interest to drug development professionals due to their diverse biological activities.

  • Benzofuran Derivatives: This class of compounds exhibits a wide range of pharmacological properties, including anticancer, antiviral, antioxidant, and anti-inflammatory activities.[7][8][9][10] Some benzofuran derivatives are known to act as CNS stimulants.[7]

  • Chromanone Derivatives: Natural and synthetic chromones and chromanones are known to possess antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[11]

  • Coumarin Derivatives: Coumarins are a well-known class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[12][13] Many coumarin-based compounds have been investigated for their potential to modulate various signaling pathways. For instance, some 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have been shown to induce apoptosis and cause cell cycle arrest in the G2/M phase in cancer cell lines.[13]

Further investigation into the specific biological activities and the mechanism of action of the hydroxychromanones and benzofuranones synthesized via the photochemical route is warranted to explore their full therapeutic potential.

References

Application Notes and Protocols for Ethyl 2-(2-formylphenoxy)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, applications, and mechanistic insights of derivatives based on the "Ethyl 2-(2-formylphenoxy)acetate" scaffold. Detailed experimental protocols, quantitative biological data, and visual diagrams of relevant signaling pathways are presented to facilitate research and development in medicinal chemistry and pharmacology.

Introduction

This compound is a versatile chemical intermediate characterized by a phenoxyacetate core with a reactive aldehyde group. This unique structural arrangement allows for the synthesis of a diverse range of derivatives, including Schiff bases and hydrazones, which have shown significant potential in various therapeutic areas. The applications of these derivatives span from anti-inflammatory and antimicrobial to anticonvulsant and enzyme inhibitory activities, making them a subject of considerable interest in drug discovery.

Synthesis Protocols

The synthesis of this compound and its derivatives typically involves a two-step process: Williamson ether synthesis to form the phenoxyacetate core, followed by modification of the formyl group to introduce diverse functionalities.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core scaffold via Williamson ether synthesis.

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines the general procedure for synthesizing Schiff base derivatives from this compound.

Materials:

  • This compound

  • Substituted primary aromatic or aliphatic amine (1.0 equivalent)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add the desired primary amine (1.0 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Application Notes

Selective COX-2 Inhibition for Anti-inflammatory Activity

Derivatives of this compound, particularly those with bromo-substitutions and hydrazone modifications, have demonstrated potent and selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation.[2]

Quantitative Data:

Compound IDSubstitutionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀)
5d 4-Bromo, 4-Chlorobenzohydrazide>1000.09 ± 0.02>1111
5e 4-Bromo, 4-Methylbenzohydrazide>1000.07 ± 0.01>1428
5f 4-Bromo, 4-Methoxybenzohydrazide>1000.06 ± 0.01>1667
7b 4-Bromo, 2-Phenylacetohydrazide>1000.06 ± 0.01>1667
Celecoxib Standard Drug15.20.05 ± 0.01304

Data sourced from Alshaye et al., 2024.[1]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.[3][4]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Add the diluted test inhibitor to the appropriate wells. Include wells for a positive control (known inhibitor like Celecoxib) and a negative control (DMSO vehicle).

  • Add the diluted COX-2 enzyme to all wells except the blank.

  • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Immediately read the fluorescence intensity (e.g., λex=535 nm / λem=590 nm) in a kinetic mode for 5-10 minutes.

  • Calculate the rate of reaction for each well and determine the percent inhibition for each test compound concentration.

  • Calculate the IC₅₀ value for each test compound.

Signaling Pathway:

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli Cell_Membrane Cell Membrane Phospholipids PLA2 PLA₂ Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid cleaves to COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme substrate Prostaglandins Prostaglandins (PGE₂) COX2_Enzyme->Prostaglandins converts to Inflammation Pain & Inflammation Prostaglandins->Inflammation mediate Derivatives Ethyl 2-(2-formylphenoxy) acetate Derivatives Derivatives->COX2_Enzyme inhibit Antimicrobial_Workflow Start Synthesis of Schiff Base Derivatives Preparation Preparation of Bacterial Cultures Assay Disc Diffusion Assay Preparation->Assay Incubation Incubation (37°C, 24h) Assay->Incubation Measurement Measurement of Zone of Inhibition Incubation->Measurement Analysis Data Analysis and Comparison to Standard Measurement->Analysis Anticonvulsant_Mechanisms Derivatives Phenoxyacetate Derivatives GABA_Receptor GABAₐ Receptors Derivatives->GABA_Receptor enhance Excitation Neuronal Excitation Seizure Seizure Activity Excitation->Seizure Inhibition Neuronal Inhibition Inhibition->Seizure Na_Channel Voltage-gated Na⁺ Channels Na_Channel->Excitation mediate GABA_Receptor->Inhibition mediate AChE_Signaling ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor binds to AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transmission Receptor->Signal Derivatives Phenoxyacetamide Derivatives Derivatives->AChE inhibit

References

Application Notes and Protocols: Scale-up Synthesis of Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the scale-up synthesis of Ethyl 2-(2-formylphenoxy)acetate, a key intermediate in the development of various pharmaceuticals and fine chemicals. The protocol is designed for researchers, scientists, and drug development professionals, detailing a robust and scalable Williamson ether synthesis. This guide includes a laboratory-scale protocol and a detailed scale-up procedure, addressing critical aspects such as reaction conditions, stoichiometry, safety, and purification methods suitable for larger quantities. All quantitative data is summarized for clarity, and key processes are visualized using diagrams.

Introduction

This compound is synthesized via the Williamson ether synthesis, a well-established and versatile method for forming ethers.[1] This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this specific synthesis, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated by a weak base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate to yield the desired ether.[1][2] While this reaction is straightforward on a laboratory scale, scaling up presents challenges related to reaction kinetics, heat management, and product purification.[3] These application notes provide a detailed protocol for transitioning from a lab-scale to a pilot-scale synthesis.

Reaction and Mechanism

The synthesis of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which facilitates the dissolution of the phenoxide salt and promotes the SN2 mechanism.[3] Potassium carbonate is a commonly used base for this transformation, as it is cost-effective and sufficiently basic to deprotonate the phenolic hydroxyl group of salicylaldehyde.[2]

Reaction Scheme:

Quantitative Data Summary

The following tables summarize the key quantitative data for both the laboratory-scale and a projected pilot-scale synthesis of this compound.

Table 1: Reagent and Product Specifications

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
SalicylaldehydeC₇H₆O₂122.1290-02-8
Ethyl BromoacetateC₄H₇BrO₂167.00105-36-2
Potassium Carbonate (anhydrous)K₂CO₃138.21584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2
This compoundC₁₁H₁₂O₄208.2141873-61-4

Table 2: Comparison of Lab-Scale and Pilot-Scale Synthesis Parameters

ParameterLaboratory Scale (10 mmol)Pilot Scale (1 mol)Notes
Salicylaldehyde1.22 g (1.0 eq.)122.12 g (1.0 eq.)The limiting reagent.
Ethyl Bromoacetate2.17 g (1.3 eq.)217.1 g (1.3 eq.)A slight excess is used to ensure complete conversion of the salicylaldehyde.[2]
Potassium Carbonate2.76 g (2.0 eq.)276.4 g (2.0 eq.)Acts as the base to deprotonate the phenol.[2]
N,N-Dimethylformamide (DMF)50 mL5.0 LThe solvent volume should be sufficient to ensure good mixing and heat transfer.
Reaction Temperature80 °C80-90 °CCareful temperature control is crucial at a larger scale to manage potential exotherms.
Reaction Time4 hours[2]4-6 hoursReaction progress should be monitored by an appropriate analytical method (e.g., TLC, HPLC).
Expected Yield 1.67 g (81%) [2]~168 g (81%) The yield is based on the reported laboratory-scale synthesis and may vary on a larger scale.
Purification MethodFlash Column ChromatographyLiquid-Liquid Extraction & Recrystallization/DistillationChromatographic purification is generally not feasible for large-scale production. Recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane is a common industrial method.[4]

Experimental Protocols

4.1 Laboratory-Scale Synthesis Protocol (10 mmol)

This protocol is adapted from established literature procedures.[2]

Materials and Reagents:

  • Salicylaldehyde (1.22 g, 10 mmol)

  • Ethyl bromoacetate (1.44 mL, 13 mmol)

  • Anhydrous potassium carbonate (2.76 g, 20 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (50 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.22 g), anhydrous potassium carbonate (2.76 g), and anhydrous DMF (50 mL).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate (1.44 mL) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (200 mL).

  • Wash the organic layer with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield this compound as a solid.

4.2 Pilot-Scale Synthesis Protocol (1 mol)

This protocol is a proposed scale-up of the laboratory procedure with considerations for industrial practice.

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and reflux condenser.

  • Addition funnel.

  • Appropriate heating/cooling circulator for the reactor jacket.

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Large-scale rotary evaporator or other solvent removal system.

  • Recrystallization vessel.

Materials and Reagents:

  • Salicylaldehyde (122.12 g, 1.0 mol)

  • Ethyl bromoacetate (144 mL, 1.3 mol)

  • Anhydrous potassium carbonate (276.4 g, 2.0 mol)

  • N,N-Dimethylformamide (DMF), technical grade (5.0 L)

  • Ethyl acetate (EtOAc) or other suitable extraction solvent (e.g., Toluene, MTBE)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reactor Setup and Inert Atmosphere: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.

  • Charging Reagents: Charge salicylaldehyde (122.12 g) and anhydrous potassium carbonate (276.4 g) to the reactor, followed by DMF (5.0 L).

  • Initial Stirring: Begin stirring the mixture at a moderate speed to ensure good suspension of the solids. Stir at room temperature for 20-30 minutes.

  • Controlled Addition of Alkylating Agent: Add ethyl bromoacetate (144 mL) to the addition funnel. Add the ethyl bromoacetate dropwise to the reaction mixture over a period of 30-60 minutes. Monitor the internal temperature closely during the addition, as the reaction can be exothermic. Use the reactor jacket to maintain the temperature below 40 °C during the addition.

  • Reaction Heating: After the addition is complete, slowly heat the reaction mixture to 80-90 °C. Maintain this temperature and continue stirring for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by TLC or HPLC until the salicylaldehyde is consumed.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a larger vessel or extractor.

    • Add water (10-15 L) and the extraction solvent (e.g., ethyl acetate, 10 L).

    • Stir vigorously for 15-20 minutes, then allow the layers to separate.

    • Separate the organic layer. Extract the aqueous layer with the extraction solvent (2 x 5 L).

    • Combine the organic layers and wash with water (2 x 5 L) and then with brine (1 x 5 L) to remove residual DMF and inorganic salts.

  • Drying and Solvent Removal: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent. Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).[4] Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Distillation (Alternative): If the product is a liquid or has a suitable boiling point, vacuum distillation can be an effective purification method for this scale.

4.3 Safety Precautions for Scale-up

  • Ethyl Bromoacetate: This compound is toxic, a lachrymator, and corrosive.[5][6] Handle in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] For large quantities, consider using a full-face respirator.[7] Ensure an eyewash station and safety shower are readily accessible.[6]

  • Reaction Exotherm: The alkylation reaction can be exothermic, especially during the addition of ethyl bromoacetate. Controlled addition and careful temperature monitoring are essential to prevent a runaway reaction.

  • Solvent Handling: DMF is a combustible liquid and has associated health risks. Ethyl acetate is highly flammable. Handle all solvents in a well-ventilated area away from ignition sources. Use appropriate grounding and bonding procedures when transferring large volumes of flammable solvents.

  • Pressure Build-up: Ensure the reactor is properly vented to prevent pressure build-up, especially during heating.

Visualizations

5.1 Reaction Pathway Diagram

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide Anion Salicylaldehyde->Phenoxide Deprotonation EtBrAc Ethyl Bromoacetate Product This compound EtBrAc->Product SN2 Attack K2CO3 K2CO3 (Base) Phenoxide->Product SN2 Attack

Caption: Reaction pathway for the synthesis of this compound.

5.2 Experimental Workflow Diagram

Workflow charge_reactants 1. Charge Reactor (Salicylaldehyde, K2CO3, DMF) add_alkylating 2. Controlled Addition (Ethyl Bromoacetate) charge_reactants->add_alkylating react 3. Heat and React (80-90°C, 4-6h) add_alkylating->react monitor 4. Monitor Progress (TLC/HPLC) react->monitor monitor->react Incomplete workup 5. Work-up (Quench, Extraction, Wash) monitor->workup Reaction Complete dry_concentrate 6. Dry and Concentrate workup->dry_concentrate purify 7. Purify (Recrystallization/Distillation) dry_concentrate->purify final_product Final Product purify->final_product

Caption: Experimental workflow for the scale-up synthesis.

Conclusion

The synthesis of this compound can be effectively scaled from the laboratory to a pilot-plant setting by adapting the established Williamson ether synthesis protocol. Key considerations for a successful scale-up include controlled addition of the alkylating agent to manage the reaction exotherm, efficient stirring to handle the heterogeneous mixture, and transitioning from chromatographic purification to more industrially viable methods such as recrystallization or distillation. Adherence to strict safety protocols, particularly when handling large quantities of ethyl bromoacetate, is paramount. The provided protocols and data serve as a detailed guide for professionals undertaking this scale-up synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-(2-formylphenoxy)acetate. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-documented method is the Williamson ether synthesis. This reaction involves the O-alkylation of salicylaldehyde (2-hydroxybenzaldehyde) with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base.

Q2: What is the general reaction scheme?

A2: The reaction proceeds by the deprotonation of the phenolic hydroxyl group of salicylaldehyde by a base to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the desired ether linkage.

Q3: Which base should I choose for this synthesis?

A3: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction, often leading to high yields. Other bases such as sodium hydroxide (NaOH), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃) can also be used, but the optimal choice may depend on the solvent and reaction conditions.

Q4: What solvent is recommended?

A4: Polar aprotic solvents are generally preferred for this Williamson ether synthesis. N,N-Dimethylformamide (DMF) has been reported to provide excellent yields. Acetonitrile (MeCN) is another suitable option, although it may result in slightly lower yields compared to DMF under similar conditions.

Q5: Can a phase-transfer catalyst (PTC) improve the reaction?

A5: Yes, a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), can be beneficial, especially in biphasic systems or when using solid bases like potassium carbonate. A PTC facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the reaction with ethyl bromoacetate occurs, potentially increasing the reaction rate and yield.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Ineffective Base: The base may not be strong enough to completely deprotonate the salicylaldehyde, or it may be hydrated. 2. Poor Solvent Choice: The solvent may not be suitable for an S\N2 reaction (e.g., protic solvents can solvate the nucleophile). 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 4. Decomposition of Reagents: Ethyl bromoacetate can be sensitive to moisture and light. Salicylaldehyde can oxidize.1. Base Selection: Use an anhydrous, strong base like potassium carbonate or consider a stronger base like sodium hydride if anhydrous conditions are maintained. Ensure the base is finely powdered to maximize surface area. 2. Solvent Optimization: Switch to a polar aprotic solvent such as DMF or DMSO, which are known to favor S\N2 reactions. Ensure the solvent is anhydrous. 3. Temperature Adjustment: Increase the reaction temperature. A common temperature range for this synthesis is 60-80 °C. Monitor the reaction by TLC to avoid decomposition at higher temperatures. 4. Reagent Quality: Use freshly opened or purified reagents. Store ethyl bromoacetate in a cool, dark place.
Formation of Side Products 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur at the ortho or para positions of the aromatic ring, although this is less common for O-alkylation under these conditions. 2. Elimination Reaction: The base can induce the elimination of HBr from ethyl bromoacetate to form ethyl glyoxylate, though this is less likely with a primary halide. 3. Hydrolysis of Ester: If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.1. Control Reaction Conditions: C-alkylation is generally minimized by using polar aprotic solvents and alkali metal carbonates as bases. 2. Use Appropriate Base: Employ a non-nucleophilic, moderately strong base like K₂CO₃ to minimize elimination side reactions. 3. Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent hydrolysis. If the acid is formed, it can be separated during the work-up.
Difficult Purification 1. Unreacted Starting Materials: Incomplete reaction can leave salicylaldehyde and ethyl bromoacetate in the crude product. 2. Presence of Side Products: As mentioned above, C-alkylation or hydrolysis products can complicate purification. 3. Residual Solvent: High-boiling point solvents like DMF can be difficult to remove completely.1. Optimize Reaction: Drive the reaction to completion by increasing the reaction time, temperature, or using a slight excess of the alkylating agent. Unreacted salicylaldehyde can often be removed by a basic wash during work-up. 2. Chromatography: Column chromatography is typically effective for separating the desired product from side products and impurities. 3. Solvent Removal: After the reaction, perform an aqueous work-up to transfer the product to a lower-boiling organic solvent like ethyl acetate or dichloromethane. Wash the organic layer multiple times with water or brine to remove DMF.

Experimental Protocols & Data

General Experimental Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis. The following protocols provide examples of common procedures.

Protocol 1: Synthesis in N,N-Dimethylformamide (DMF)

A mixture of salicylaldehyde (1.0 eq.), ethyl bromoacetate (1.1-1.3 eq.), and anhydrous potassium carbonate (2.0 eq.) in anhydrous DMF is stirred at 80 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion (typically 4-6 hours), the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield this compound.[1]

Protocol 2: Synthesis in Acetonitrile (MeCN)

To a solution of salicylaldehyde (1.0 eq.) in acetonitrile, anhydrous potassium carbonate (3.0 eq.) is added, and the mixture is stirred for a few minutes. Ethyl bromoacetate (1.2 eq.) is then added, and the mixture is heated to reflux (approximately 82 °C). The reaction is monitored by TLC. After completion (can take up to 72 hours), the mixture is cooled, and the solid is filtered off. The filtrate is worked up by partitioning between an organic solvent (like diethyl ether) and water. The organic layers are combined, washed, dried, and concentrated to give the crude product, which can be further purified by distillation under high vacuum or column chromatography.[1]

Comparative Yield Data

The choice of solvent can significantly impact the yield of the reaction. Below is a summary of reported yields for the synthesis of alkyl 2-(2-formylphenoxy)acetates using potassium carbonate as the base.

EsterSolventTemperatureTime (h)Yield (%)
This compound DMF80 °C481%[1]
This compound MeCNReflux (~82 °C)7263%[1]
Mthis compoundDMF80 °C493%[1]
Isopropyl 2-(2-formylphenoxy)acetateDMF80 °C494%[1]

Visualized Workflows and Pathways

To further clarify the experimental process and underlying chemical principles, the following diagrams are provided.

G cluster_reactants Reactants & Reagents cluster_reaction Reaction Steps cluster_workup Work-up & Purification Salicylaldehyde Salicylaldehyde Deprotonation 1. Deprotonation of Salicylaldehyde Salicylaldehyde->Deprotonation EthylBromoacetate Ethyl Bromoacetate SN2 2. SSN22 Attack by Phenoxide EthylBromoacetate->SN2 Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->SN2 Quenching 3. Quenching & Extraction SN2->Quenching Drying 4. Drying & Concentration Quenching->Drying Purification 5. Purification (Chromatography) Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

G start Start: Low Yield check_base Is the base anhydrous and sufficiently strong? start->check_base check_solvent Is the solvent polar aprotic and anhydrous? check_base->check_solvent Yes change_base Action: Use anhydrous K₂CO₃ or stronger base (e.g., NaH). check_base->change_base No check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes change_solvent Action: Switch to anhydrous DMF or DMSO. check_solvent->change_solvent No check_reagents Are the reagents pure and non-degraded? check_temp->check_reagents Yes increase_temp Action: Increase temperature to 60-80 °C and monitor by TLC. check_temp->increase_temp No purify_reagents Action: Use fresh or purified reagents. check_reagents->purify_reagents No end Improved Yield check_reagents->end Yes change_base->check_solvent change_solvent->check_temp increase_temp->check_reagents purify_reagents->end

Caption: Troubleshooting decision tree for low yield optimization.

G Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Ion Salicylaldehyde->Phenoxide + Base (- H⁺) Product This compound Phenoxide->Product + Ethyl Bromoacetate EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Product DisplacedAnion Br⁻ Base Base (K₂CO₃)

Caption: Simplified reaction pathway for the Williamson ether synthesis.

References

Technical Support Center: Purification of Ethyl 2-(2-formylphenoxy)acetate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of "Ethyl 2-(2-formylphenoxy)acetate" by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A specific, optimized solvent for this exact compound is not widely reported in the literature. However, for the closely related compound, Ethyl 2-(2-formylphenoxy)ethanoate, ethanol has been used successfully, yielding crystals upon slow evaporation.[1] This suggests that alcohols like ethanol or methanol are excellent starting points. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, may also be effective for optimizing yield and crystal quality.[1]

Q2: My recrystallized product has a low and broad melting point range. What does this indicate?

A low and broad melting point range is a strong indication of impurities remaining in your crystals.[1] This could be due to several factors, including:

  • The crystallization process occurring too rapidly, which can trap impurities within the crystal lattice.[1]

  • The chosen solvent not being effective at leaving impurities dissolved in the mother liquor.[1]

  • The presence of residual solvent in the dried crystals.[1]

To resolve this, a second recrystallization may be necessary, potentially with a different solvent system. Ensure the final crystals are thoroughly dried under a vacuum to remove any remaining solvent.[1]

Q3: How can I improve the purity and yield of my final product?

Several strategies can be employed to enhance the purity and yield of your recrystallized this compound:

  • Slow Down the Crystallization Process: Slower cooling generally leads to the formation of larger, purer crystals as it allows for the selective incorporation of the desired molecules into the crystal lattice.[1]

  • Optimize Solvent Volume: Using the minimum amount of hot solvent to fully dissolve the crude product is crucial. Too much solvent will decrease your yield, while too little can cause the compound to precipitate prematurely with impurities.[1]

  • Incorporate a Hot Filtration Step: If your crude material contains insoluble impurities, dissolving the compound in a hot solvent and filtering the hot solution before cooling can effectively remove these contaminants.

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor that contains dissolved impurities.[1]

  • Recover from Mother Liquor: To improve the yield, you can try to induce further crystallization from the remaining solution (mother liquor) by evaporating some of the solvent or by extended cooling.[1]

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Troubleshooting Steps
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound (45-47°C for this compound). The solution is too supersaturated.[1]1. Re-dissolve the oil by gently heating the solution.[1]2. Add a small amount of additional hot solvent to reduce saturation.[1]3. Allow the solution to cool very slowly. Insulating the flask can help prolong the cooling period.[1]4. Consider a different solvent with a lower boiling point.
No crystals form, even after cooling. The solution is not sufficiently saturated. Nucleation is inhibited.1. Induce Nucleation: Gently scratch the inside surface of the flask at the meniscus with a glass rod.[1] This provides a surface for crystal formation.2. Seed Crystals: If available, add a tiny crystal of the pure compound to the cooled solution.[1]3. Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.4. Extended Cooling: Place the solution in an ice bath or a refrigerator for a longer period.[1]
Poor or low yield of crystals. An excessive amount of solvent was used. Incomplete crystallization.1. Check the Mother Liquor: After filtering the crystals, attempt to induce further crystallization from the filtrate by either evaporating a portion of the solvent or by more extensive cooling.[1]2. Minimize Solvent Usage: In subsequent attempts, use the absolute minimum amount of hot solvent required to dissolve the crude product completely.[1]
Crystals are colored. Colored impurities are present in the crude material.1. Activated Charcoal: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.2. Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities.

Experimental Protocol: Recrystallization of this compound

This protocol is a recommended starting point based on methods for structurally similar compounds.[1]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate or water bath

  • Glass rod

  • Watch glass

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and gently heat the mixture while stirring until the solid completely dissolves.

    • If the solid does not dissolve, add small portions of ethanol until a clear solution is obtained at the boiling point of the solvent.[1]

  • Cooling and Crystallization:

    • Remove the flask from the heat source and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature in a fume hood.[1]

    • For maximum yield, you can place the flask in an ice bath after it has reached room temperature.

  • Isolation of Crystals:

    • Once a sufficient amount of crystals has formed, isolate them by vacuum filtration using a Büchner funnel.[1]

  • Washing:

    • Wash the crystals with a small amount of cold ethanol to remove any residual impurities.[1]

  • Drying:

    • Dry the purified crystals under a vacuum to remove all traces of the solvent.[1]

  • Analysis:

    • Determine the melting point of the dried crystals and compare it to the crude material to assess purity. A sharper and higher melting point indicates successful purification.[1]

Data Presentation

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₂O₄[2][3][4]
Molecular Weight 208.21 g/mol [2][3][4]
Melting Point 45 - 47 °C[4]
Appearance Solid[4]
Purity (Typical) ≥95%[4]

Recommended Solvents for Recrystallization

SolventRationale
Ethanol Successfully used for a closely related compound. A good starting point.[1]
Methanol Similar to ethanol and a viable alternative.
Ethanol/Water A mixed solvent system that can be optimized for improved yield and purity.[1]
Ethyl acetate/Hexane Another effective mixed solvent pair for this class of compounds.[1]

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general workflow for recrystallization and a logical approach to troubleshooting common problems.

Recrystallization_Workflow Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Product dry->end

Caption: A general workflow for the recrystallization process.

Troubleshooting_Recrystallization Troubleshooting Recrystallization Issues start Problem Encountered oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes low_yield Low Yield? no_crystals->low_yield No scratch Scratch Flask no_crystals->scratch Yes check_mother_liquor Check Mother Liquor low_yield->check_mother_liquor Yes slow_cool Cool Slowly reheat_add_solvent->slow_cool change_solvent Change Solvent slow_cool->change_solvent Still Oiling Out seed Add Seed Crystal scratch->seed concentrate Concentrate Solution seed->concentrate minimize_solvent Minimize Solvent in Next Attempt check_mother_liquor->minimize_solvent

References

Technical Support Center: Crystallization of Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenge of "oiling out" during the crystallization of Ethyl 2-(2-formylphenoxy)acetate.

Troubleshooting Guide

Issue: "Oiling Out" Observed During Crystallization

"Oiling out" is the separation of a dissolved compound as a liquid ("oil") instead of a solid crystalline phase.[1][2] This can lead to an impure, amorphous final product that is difficult to handle.[2][3] The following guide provides a systematic approach to troubleshoot and resolve this issue.

Immediate Corrective Actions When Oiling Out Occurs:

  • Re-dissolve the Oil: Gently heat the mixture to redissolve the separated oil back into the solution.[4]

  • Add More Solvent: Introduce a small amount of additional warm solvent to decrease the supersaturation of the solution.[1][4]

  • Attempt to Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the liquid's surface. This can create nucleation sites for crystal growth.[4]

    • Seeding: If available, add a few seed crystals of pure this compound to the solution once it has slightly cooled. This provides a template for proper crystal formation.[2][5]

Systematic Troubleshooting Workflow:

If the immediate actions are unsuccessful, or for preventative measures in future experiments, follow this logical workflow:

G start Oiling Out Observed check_supersaturation Was the cooling rate too fast? start->check_supersaturation check_solvent Is the solvent choice appropriate? check_supersaturation->check_solvent No solution_cooling Solution: Slow Down Cooling Rate - Insulate the flask. - Allow to cool to room temperature slowly, then move to a colder environment. check_supersaturation->solution_cooling Yes check_impurities Are impurities present in the crude material? check_solvent->check_impurities Yes solution_solvent Solution: Modify the Solvent System - Select a solvent with a lower boiling point. - Use a co-solvent or anti-solvent system (e.g., ethanol/water, ethyl acetate/hexane). check_solvent->solution_solvent No check_concentration Is the initial concentration too high? check_impurities->check_concentration No solution_impurities Solution: Remove Impurities - Perform a hot filtration. - Treat the solution with activated charcoal. check_impurities->solution_impurities Yes solution_concentration Solution: Adjust Concentration - Start with a more dilute solution. check_concentration->solution_concentration Yes successful_crystallization Successful Crystallization check_concentration->successful_crystallization No solution_cooling->successful_crystallization solution_solvent->successful_crystallization solution_impurities->successful_crystallization solution_concentration->successful_crystallization

Caption: Troubleshooting workflow for addressing "oiling out".

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why is it a problem?

A1: "Oiling out," or liquid-liquid phase separation, is a phenomenon where a solute precipitates from a supersaturated solution as a liquid instead of solid crystals.[6] This is problematic because the oil phase can trap impurities, may solidify into an amorphous and impure solid, and can be difficult to handle and dry.[2][7]

Q2: What are the common causes of oiling out for this compound?

A2: Several factors can contribute to oiling out:

  • Low Melting Point: this compound has a reported melting point of 45-47°C. If the crystallization solution is warmer than this, the compound will separate as a liquid.

  • High Supersaturation: This can be caused by cooling the solution too quickly or by using too little solvent.[2][5]

  • Impurities: The presence of impurities can lower the melting point of the compound, making it more prone to oiling out.[1][8]

  • Inappropriate Solvent Choice: The solvent's boiling point might be significantly higher than the compound's melting point, or the solvent may not be ideal for promoting crystal lattice formation.[4][8]

Q3: How can I prevent oiling out from happening in the first place?

A3: Proactive measures can significantly reduce the risk of oiling out:

  • Control the Cooling Rate: A slow and gradual cooling process is crucial.[5] This allows the molecules to orient themselves correctly into a crystal lattice.

  • Optimize Solvent Selection: For a related compound, ethanol has been used successfully.[4] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Utilize Seeding: Introducing seed crystals at a temperature slightly below the saturation point can encourage controlled crystallization.[2][5]

  • Ensure Purity of Starting Material: If impurities are suspected, consider purifying the crude material before crystallization, for example, by passing it through a silica plug or treating the solution with activated charcoal.[1][9]

Q4: Can I still obtain a pure product if my compound has oiled out?

A4: Yes, it is often possible to salvage the experiment. As mentioned in the troubleshooting guide, the first step is to reheat the solution to redissolve the oil and then attempt to recrystallize under more controlled conditions (slower cooling, more solvent, or seeding).[1][4] If oiling out persists, a different solvent system should be explored.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[10][11]
Molecular Weight 208.21 g/mol [10][11]
Melting Point 45 - 47 °C
Appearance Solid
Purity (Typical) ≥95%

Experimental Protocols

Protocol 1: Standard Recrystallization of this compound

This protocol is a starting point and may need optimization based on the purity of the crude material.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Watch glass

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid dissolves completely. If necessary, add small additional portions of hot ethanol to achieve full dissolution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To further promote slow cooling, the flask can be insulated.[4]

  • Crystallization: Once at room temperature, if crystals have not formed, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[4]

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.

Protocol 2: Crystallization Using a Mixed Solvent System (e.g., Ethanol/Water)

This method is useful if the compound is too soluble in a single solvent at room temperature.

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol as described in Protocol 1.

  • Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1.

References

Technical Support Center: Synthesis of Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of Ethyl 2-(2-formylphenoxy)acetate.

Troubleshooting Guide

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A low yield can be attributed to several factors, from incomplete reactions to loss of product during workup and purification. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure your reagents, especially the base, are fresh and active.

  • Suboptimal Base:

    • Solution: The choice of base is critical. A weak base may not sufficiently deprotonate the salicylaldehyde, leading to an incomplete reaction. Conversely, a very strong base might promote side reactions. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this Williamson ether synthesis.

  • Moisture in the Reaction:

    • Solution: The presence of water can lead to the hydrolysis of ethyl bromoacetate. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Loss during Extraction:

    • Solution: Ensure proper phase separation during the aqueous workup. Back-extract the aqueous layer with the organic solvent (e.g., ethyl acetate) to recover any dissolved product.

  • Purification Issues:

    • Solution: If using column chromatography, select an appropriate solvent system to ensure good separation of the product from impurities. If the product is a solid, recrystallization can be an effective purification method, but the choice of solvent is crucial to minimize product loss.[1]

Q2: The final product is an oil, but I expected a solid. What should I do?

While some sources describe the product as an oil, others report it as a solid.[2] If a solid is expected and an oil is obtained, it could be due to the presence of impurities.

  • Solution:

    • High Vacuum Drying: Ensure all residual solvent has been removed by drying the product under high vacuum.

    • Purification: If the product is still an oil, it likely contains impurities. Purify the product using flash column chromatography.

    • Recrystallization/Trituration: Try to induce crystallization by dissolving the oil in a minimal amount of a suitable hot solvent and then cooling it slowly. Scratching the inside of the flask with a glass rod can also help initiate crystallization. Alternatively, trituration with a non-polar solvent like hexane can sometimes solidify an oily product.

Q3: My purified product shows extra peaks in the ¹H NMR spectrum. What could these be?

Extra peaks in the NMR spectrum indicate the presence of impurities. The identity of these impurities can often be deduced from their chemical shifts and splitting patterns.

  • Common Impurities and their ¹H NMR Signatures:

    • Residual Solvents: Check for common solvents used in the reaction or purification, such as DMF, ethyl acetate, or hexane.

    • Unreacted Salicylaldehyde: A singlet peak for the aldehyde proton around 9.8-10.5 ppm and aromatic proton signals.

    • Unreacted Ethyl Bromoacetate: A quartet around 4.2 ppm and a triplet around 1.3 ppm for the ethyl group, and a singlet around 3.8 ppm for the α-protons.

    • (2-formylphenoxy)acetic acid: This can result from the hydrolysis of the ester. The carboxylic acid proton will appear as a broad singlet, typically above 10 ppm.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities include:

  • Unreacted Starting Materials: Salicylaldehyde and ethyl bromoacetate.

  • Hydrolysis Product: (2-formylphenoxy)acetic acid, formed if water is present in the reaction mixture, leading to the hydrolysis of the ethyl ester.

  • Residual Solvents: Solvents such as DMF, acetonitrile, or ethyl acetate used during the reaction and purification steps.[2]

Q2: What is the recommended experimental protocol for this synthesis?

A general and reliable method for the synthesis of this compound is the Williamson ether synthesis.[3]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • Salicylaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF or MeCN, add anhydrous potassium carbonate (2.0-3.0 equivalents).[2][3]

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.[2][3]

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dilute the mixture.

  • Wash the organic layer with water and then with brine.[2][3]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.[1]

Data Presentation

Compound Reported Yield Reference
This compound81%[3]
This compound63%[2]

Visualizations

Synthesis_Pathway Salicylaldehyde Salicylaldehyde Intermediate Phenoxide Intermediate Salicylaldehyde->Intermediate EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Intermediate Base K₂CO₃ Base->Intermediate + Solvent DMF or MeCN Solvent->Intermediate Product This compound Intermediate->Product Williamson Ether Synthesis

Caption: Synthesis of this compound.

Caption: Formation of hydrolysis impurity.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckReagents Check Reagent Purity & Activity Start->CheckReagents MonitorReaction Monitor Reaction by TLC CheckReagents->MonitorReaction Incomplete Reaction Incomplete? MonitorReaction->Incomplete ExtendReaction Extend Reaction Time / Increase Temp Incomplete->ExtendReaction Yes Workup Review Workup Procedure Incomplete->Workup No ExtendReaction->MonitorReaction Purification Optimize Purification (Chromatography/Recrystallization) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Williamson Ether Synthesis of Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the Williamson ether synthesis of Ethyl 2-(2-formylphenoxy)acetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My reaction yield is low, and I see multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely by-products?

Answer: Low yields and multiple spots on a TLC plate suggest the formation of by-products. The most common by-products in the Williamson ether synthesis of this compound are:

  • Unreacted Starting Materials: Salicylaldehyde (2-hydroxybenzaldehyde) and ethyl bromoacetate may remain if the reaction has not gone to completion.

  • C-Alkylation Product: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at a carbon on the aromatic ring (C-alkylation).[1] C-alkylation is a common side reaction in the Williamson ether synthesis with phenoxides.[2]

  • Hydrolysis Product: The ester functional group in the product, this compound, can be hydrolyzed to the corresponding carboxylic acid, 2-(2-formylphenoxy)acetic acid, particularly during the workup phase if conditions are not neutral or anhydrous.

  • Elimination Product: While less common with a primary alkyl halide like ethyl bromoacetate, base-catalyzed elimination can occur, though it is more prevalent with secondary and tertiary alkyl halides.[3]

Question 2: How can I minimize the formation of the C-alkylation by-product?

Answer: The solvent plays a crucial role in directing the reaction towards either O-alkylation or C-alkylation.[1]

  • Solvent Choice: To favor the desired O-alkylation, it is recommended to use polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Protic solvents, like water or alcohols, can solvate the oxygen of the phenoxide ion through hydrogen bonding, making the ring carbons more nucleophilic and thus promoting C-alkylation.[1]

Question 3: My final product appears to be contaminated with the starting salicylaldehyde. How can I improve the conversion rate?

Answer: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure that at least one equivalent of a suitable base, such as potassium carbonate (K₂CO₃), is used to completely deprotonate the phenolic hydroxyl group of salicylaldehyde. An excess of the base is often used to drive the reaction to completion.

  • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress by TLC. A typical procedure involves heating at 80°C for 4 hours.

  • Purity of Reagents: Ensure that the salicylaldehyde and ethyl bromoacetate are pure and the solvent is anhydrous. Moisture can consume the base and hinder the formation of the phenoxide nucleophile.

Question 4: I have isolated a by-product that is more polar than my desired product. What could it be and how can I avoid it?

Answer: A more polar by-product is likely the hydrolyzed carboxylic acid, 2-(2-formylphenoxy)acetic acid. This can form during the aqueous workup.

  • Workup Conditions: To minimize hydrolysis, keep the workup conditions neutral or slightly acidic and avoid prolonged exposure to strongly basic or acidic aqueous solutions. Washing with a saturated sodium bicarbonate solution should be done carefully and quickly.

  • Purification: If hydrolysis occurs, the carboxylic acid can be removed from the desired ester product by extraction with a mild aqueous base or by column chromatography.

Frequently Asked Questions (FAQs)

What is the general mechanism for the Williamson ether synthesis of this compound?

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] First, a base (e.g., K₂CO₃) deprotonates the hydroxyl group of salicylaldehyde to form a phenoxide ion. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide leaving group to form the ether linkage.

What is a typical reported yield for this reaction?

Reported yields for the synthesis of this compound are generally good, with values around 81% being published.

How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials (salicylaldehyde and ethyl bromoacetate) from the product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

What are the key safety precautions for this experiment?

Ethyl bromoacetate is a lachrymator and is toxic. It should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles) should be worn.

Data Presentation

While specific quantitative data for the by-product distribution in every reaction setup can vary, the following table summarizes the potential by-products and factors influencing their formation.

By-product NameChemical StructureFactors Favoring FormationMitigation Strategies
Unreacted Salicylaldehyde2-hydroxybenzaldehydeIncomplete reaction (insufficient time, temperature, or base).Increase reaction time/temperature, use excess base, ensure anhydrous conditions.
Unreacted Ethyl BromoacetateBrCH₂COOCH₂CH₃Incomplete reaction.Increase reaction time/temperature.
C-Alkylation Producte.g., Ethyl 2-(1-hydroxy-2-oxocyclohexa-3,5-dien-1-yl)acetateUse of protic solvents (e.g., water, ethanol).Use polar aprotic solvents like DMF or DMSO.[1]
Hydrolysis Product2-(2-formylphenoxy)acetic acidPresence of water, especially under acidic or basic conditions during workup.Use anhydrous reagents and solvents, perform a quick and neutral aqueous workup.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, adapted from published procedures.

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the phenoxide.

  • Add ethyl bromoacetate (1.1 - 1.3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Williamson_Ether_Synthesis_Byproducts cluster_reactants Reactants cluster_products Potential Products Sal Salicylaldehyde Phenoxide Phenoxide Ion Sal->Phenoxide Deprotonation Unreacted_Sal Unreacted Salicylaldehyde Sal->Unreacted_Sal EBA Ethyl Bromoacetate Product This compound (Desired Product) EBA->Product C_Alk C-Alkylation By-product EBA->C_Alk Unreacted_EBA Unreacted Ethyl Bromoacetate EBA->Unreacted_EBA Incomplete Reaction Base Base (e.g., K2CO3) Phenoxide->Product O-Alkylation (SN2) Favored in polar aprotic solvent Phenoxide->C_Alk C-Alkylation Favored in protic solvent Hydrolysis Hydrolysis By-product Product->Hydrolysis Workup (H2O)

Caption: Reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purity Enhancement of Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 2-(2-formylphenoxy)acetate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of this compound?

A1: The most common impurities encountered during the synthesis of this compound via the Williamson ether synthesis from 2-hydroxybenzaldehyde and ethyl bromoacetate include:

  • Unreacted starting materials: 2-hydroxybenzaldehyde and ethyl bromoacetate.

  • Side products: Products from E2 elimination reactions, especially if sterically hindered bases or substrates are used.[1]

  • Solvent residues: Residual high-boiling solvents like DMF used in the synthesis.

  • Hydrolysis product: 2-(2-formylphenoxy)acetic acid, if moisture is present during workup or purification.

Q2: My crude product is an oil and won't solidify. What should I do?

A2: "Oiling out" is a common issue. It can occur if the melting point of your compound is low or if impurities are depressing the melting point. Here are some troubleshooting steps:

  • Ensure all solvent is removed: Use a high-vacuum line to remove any residual solvent.

  • Trituration: Try adding a non-polar solvent in which your product is insoluble, like hexane, and scratching the flask with a glass rod to induce crystallization.

  • Purification: The presence of impurities is a likely cause. Proceed with column chromatography to purify the compound.

Q3: How can I effectively remove unreacted 2-hydroxybenzaldehyde?

A3: Unreacted 2-hydroxybenzaldehyde can often be removed by a simple aqueous wash. Since it is a phenolic compound, washing the organic layer with a mild base solution, such as aqueous sodium bicarbonate or dilute sodium hydroxide, will deprotonate the phenol, making it water-soluble and drawing it into the aqueous layer. Be cautious not to use a strong base for an extended period, as it might hydrolyze your ester product.

Q4: What is the best method to purify this compound?

A4: The most commonly reported and effective method for purifying this compound is flash column chromatography on silica gel.[2] Recrystallization can also be an option if a suitable solvent is found, but chromatography is generally more effective at removing a wider range of impurities.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Compound "oils out" The boiling point of the solvent is higher than the melting point of the compound. The solution is too concentrated.Add more solvent to reduce saturation. Cool the solution very slowly. Try a lower-boiling point solvent.
Low or no crystal formation The compound is too soluble in the chosen solvent, even at low temperatures. Not enough compound is present to reach saturation.Try a different solvent or a co-solvent system (e.g., ethyl acetate/hexane). Concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Poor recovery/low yield Too much solvent was used. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary for dissolution. Allow more time for crystallization at a low temperature.
Product is still impure The cooling process was too fast, trapping impurities. The chosen solvent is not ideal for rejecting the specific impurities present.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Try recrystallizing from a different solvent system.
Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system is not optimal.Systematically vary the polarity of your eluent. A common starting point is a mixture of hexane and ethyl acetate. For this compound, a 20:1 hexane:EtOAc mixture has been used.[2]
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, move from a 20:1 to a 10:1 or 5:1 hexane:EtOAc mixture.
Co-elution of product and impurities The polarity of the product and impurity are too similar in the chosen solvent system.Try a different solvent system. For example, replace ethyl acetate with dichloromethane or acetone in combination with hexane.
Streaking of spots on TLC/column The compound may be too polar for the silica gel or interacting strongly with it. The sample is overloaded.Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent. Ensure the crude material is properly dissolved and loaded onto the column in a concentrated band. Use an appropriate amount of silica gel (a common rule of thumb is a 30:1 to 50:1 ratio of silica to crude product by weight).

Data Presentation

Qualitative Solubility of this compound and Related Compounds
Solvent Solubility Notes
WaterPoorly solubleThe hydrophobic phenoxy group limits water solubility.
EthanolSolubleA good solvent for recrystallization of similar compounds.
Diethyl EtherSoluble
AcetoneSoluble
Ethyl AcetateSolubleA common solvent used in extraction and chromatography.
DichloromethaneSolubleA common solvent for organic compounds.
HexaneSparingly soluble to insolubleOften used as a non-polar component in chromatography eluents and for precipitation/trituration.
TolueneSoluble

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol outlines a general procedure for the purification of crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for flash chromatography

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to determine the optimal eluent for separation. An Rf value of 0.2-0.4 for the desired product is often ideal for column chromatography. A reported eluent system for this compound is a 20:1 mixture of hexane and ethyl acetate.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (e.g., 20:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be adsorbed by the silica gel (e.g., dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure (flash chromatography).

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions on a TLC plate and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Removal of Unreacted 2-hydroxybenzaldehyde via Liquid-Liquid Extraction

This protocol is for the removal of the acidic starting material, 2-hydroxybenzaldehyde, from the crude product mixture before further purification.

Materials:

  • Crude reaction mixture containing this compound

  • Ethyl acetate or other suitable organic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

  • Aqueous Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate solution and shake gently. Release the pressure frequently.

    • Allow the layers to separate and drain the aqueous layer.

    • Repeat the wash with sodium bicarbonate solution one more time.

  • Water and Brine Wash:

    • Wash the organic layer with an equal volume of water.

    • Finally, wash the organic layer with an equal volume of brine to aid in the removal of water.

  • Drying and Concentration:

    • Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, now depleted of the 2-hydroxybenzaldehyde impurity.

Visualizations

experimental_workflow start Crude Product purification_choice Choose Purification Method start->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Mostly Pure tlc TLC Analysis to Find Eluent column->tlc solvent_selection Solvent Screening recrystallization->solvent_selection pack_column Pack Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute & Collect Fractions load_sample->elute combine Combine Pure Fractions elute->combine end Pure Product combine->end dissolve Dissolve in Hot Solvent solvent_selection->dissolve cool Cool to Crystallize dissolve->cool filter_dry Filter & Dry Crystals cool->filter_dry filter_dry->end

Caption: Workflow for the purification of this compound.

troubleshooting_logic start Impure Product issue Identify Primary Issue start->issue oiling_out Product is an Oil issue->oiling_out Physical Form low_yield Low Yield issue->low_yield Quantity poor_separation Poor Separation (Column) issue->poor_separation Purity solution_oil Remove Residual Solvent Triturate with Non-Polar Solvent Proceed to Chromatography oiling_out->solution_oil solution_yield Optimize Solvent Volume Increase Crystallization Time Check Mother Liquor low_yield->solution_yield solution_separation Optimize Eluent System Try Different Stationary Phase Check for Overloading poor_separation->solution_separation

Caption: Troubleshooting logic for common purification issues.

References

Troubleshooting guide for "Ethyl 2-(2-formylphenoxy)acetate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common issues encountered during the synthesis and subsequent reactions of Ethyl 2-(2-formylphenoxy)acetate.

Section 1: Synthesis and Purification FAQs

This section addresses common challenges related to the preparation and purification of the title compound.

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I optimize the reaction?

Low yields in the synthesis, which is typically a Williamson ether synthesis, can stem from several factors. The reaction involves the deprotonation of 2-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to attack ethyl bromoacetate.[1]

Potential Causes:

  • Incomplete Deprotonation: The base (e.g., potassium carbonate) may not be strong enough or used in sufficient quantity to fully deprotonate the starting phenol.

  • Moisture: The presence of water in the reaction solvent (like DMF) can consume the base and hydrolyze the ethyl bromoacetate, reducing the efficiency of the primary reaction.[1]

  • Suboptimal Temperature: The reaction temperature may be too low for the SN2 attack to proceed efficiently or too high, leading to decomposition or side reactions.

  • Poor Quality Reagents: Degradation of 2-hydroxybenzaldehyde or ethyl bromoacetate can lead to lower yields.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Dry the potassium carbonate before use if necessary.[1]

  • Optimize Base Stoichiometry: Use at least 2.0 equivalents of a base like anhydrous potassium carbonate to ensure complete deprotonation of the phenol.[1][2]

  • Control Temperature: A common protocol suggests heating the reaction mixture to 80°C for 4-6 hours.[1][2] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time.

  • Verify Reagent Purity: Use freshly distilled or purified starting materials if their quality is in doubt.

Q2: I've obtained a crude product, but it's an oil or proves difficult to purify by recrystallization. What should I do?

The crude product "oiling out" during recrystallization is a common issue, often occurring if the solution is too saturated or if the solvent's boiling point is higher than the compound's melting point.[3] The melting point of this compound is reported to be in the range of 45-47°C.[4][5]

Troubleshooting Purification:

IssuePotential Cause(s)Recommended Solution(s)
"Oiling Out" Solution is supersaturated; Cooling is too rapid.[3]Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool very slowly (e.g., by insulating the flask).[3]
Low Crystal Yield Too much solvent was used; Incomplete crystallization.[3]Concentrate the mother liquor and cool again to obtain a second crop of crystals. For future attempts, use the minimum amount of hot solvent required for dissolution.[3]
Impure Product Impurities trapped during rapid crystallization; Residual solvent.[3]Perform a second recrystallization, potentially with a different solvent system (e.g., ethanol/water or ethyl acetate/hexane). Ensure crystals are thoroughly dried under vacuum to remove any trapped solvent.[3]

For initial purification, flash column chromatography using a hexane/ethyl acetate eluent system is an effective method to isolate the product from reaction byproducts and unreacted starting materials.[2]

Section 2: Downstream Reaction Troubleshooting

This section covers common transformations of the aldehyde functional group in this compound.

Q3: My Wittig reaction with this compound is failing or giving a very low yield. What can I do?

The Wittig reaction converts the aldehyde to an alkene.[6] Failures often relate to the generation and stability of the phosphorus ylide.

Potential Causes:

  • Ineffective Ylide Formation: The base used (e.g., t-BuOK, NaH) may not be fresh or strong enough to deprotonate the phosphonium salt.[7][8]

  • Ylide Instability: Some ylides are not stable and should be generated in the presence of the aldehyde or used immediately after formation.[7]

  • Steric Hindrance: While less of an issue with aldehydes, significant steric bulk on the ylide can slow the reaction.

Troubleshooting Steps:

  • Verify Base Quality: Use a fresh, unopened container of the strong base (e.g., potassium t-butoxide).[7]

  • Change Order of Addition: Try generating the ylide in situ by stirring the aldehyde and the base together before adding the phosphonium salt in portions. This can be effective for unstable ylides.[7]

  • Monitor Ylide Formation: If possible, use 31P NMR to confirm the formation of the ylide from the phosphonium salt before adding the aldehyde.

  • Solvent Choice: Anhydrous THF is a common and effective solvent for Wittig reactions.

Q4: I am performing a reductive amination, but the reaction is incomplete, leaving residual imine. How can I drive the reaction to completion and purify my product?

Reductive amination involves forming an imine between the aldehyde and a primary or secondary amine, which is then reduced to the target amine. Incomplete reduction is a frequent problem.[9][10]

Potential Causes:

  • Insufficient Reducing Agent: The amount of reducing agent (e.g., NaBH₄) may not be sufficient to reduce the imine completely.

  • Inactive Reducing Agent: Sodium borohydride can degrade over time.

  • Reversible Imine Formation: The initial imine formation is an equilibrium process.

  • Difficult Purification: The product amine and the intermediate imine can have similar polarities, making separation by extraction or chromatography challenging.[9][10]

Troubleshooting Steps:

  • Use an Acid Catalyst: Add a few drops of glacial acetic acid during the imine formation step. Protonation of the imine makes it more susceptible to reduction.[9][11]

  • Increase Reducing Agent: Try increasing the equivalents of NaBH₄ or use a different reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is often very effective for one-pot reductive aminations.[12]

  • Drive Imine Formation: If possible, remove the water formed during imine formation using molecular sieves to push the equilibrium forward.

  • Purification Strategy: If extraction fails to separate the product amine from the imine, consider converting the amine to its hydrochloride salt. Add HCl dropwise at 0°C to precipitate the amine salt, which can then be isolated by filtration and washed to remove the non-basic imine impurity.[9][10]

Q5: What are the key considerations for a successful Knoevenagel condensation with this aldehyde?

The Knoevenagel condensation is the reaction of the aldehyde with an active methylene compound (e.g., diethyl malonate, malononitrile) in the presence of a weak base catalyst (like piperidine or pyridine) to form a C-C double bond.[13][14]

Key Considerations:

  • Catalyst Choice: A weak base is crucial. Strong bases can cause the aldehyde to undergo self-condensation.[13] Piperidine is a classic and effective catalyst.[14]

  • Removal of Water: The reaction produces water. Removing it as it forms will shift the equilibrium towards the product, increasing the yield.[14] This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene as the solvent) or by adding molecular sieves to the reaction mixture.[14]

  • Active Methylene Compound: The methylene compound must be sufficiently acidic (flanked by two electron-withdrawing groups) to be deprotonated by the weak base.[13] Malononitrile and ethyl cyanoacetate are highly reactive.[15]

  • Solvent: While the reaction can be run in various solvents, using a solvent like toluene allows for azeotropic removal of water. Ethanol is also commonly used.[14]

Experimental Protocols & Data

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of similar phenoxyacetate esters.[2]

Materials:

  • 2-hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes.

  • Add ethyl bromoacetate (1.1-1.3 eq) to the reaction mixture.

  • Heat the mixture to 80°C and maintain for 4-6 hours, monitoring progress by TLC.[1][2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine (3x).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Hexane:EtOAc) or recrystallization.

Quantitative Synthesis Data

Reactant 1Reactant 2BaseSolventTemp.TimeYieldReference
2-hydroxybenzaldehydeEthyl bromoacetateK₂CO₃DMF80°C4 h81%[2]

Visualizations

TroubleshootingWorkflow start Reaction Issue: Low Yield / Incomplete check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions 2. Analyze Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup temp Temperature Optimal? check_conditions->temp temp->check_conditions No (Adjust) time Sufficient Reaction Time? temp->time Yes time->check_conditions No (Extend Time) solvent Solvent Anhydrous? time->solvent Yes solvent->check_conditions No (Dry Solvent) result_ok Reaction Optimized solvent->result_ok Yes SynthesisPathway sub1 2-Hydroxybenzaldehyde reagents + K₂CO₃ in DMF, 80°C intermediate Phenoxide Intermediate sub1->intermediate Deprotonation sub2 Ethyl Bromoacetate product This compound sub2->product intermediate->product SN2 Attack

References

Technical Support Center: Purification of Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 2-(2-formylphenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying crude this compound?

The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature of the impurities, the quantity of the material to be purified, and the desired final purity.

Q2: How do I choose between recrystallization and column chromatography?

  • Recrystallization is often preferred for removing small amounts of impurities from a solid compound, especially if the impurities have different solubility profiles from the desired product. It is generally a simpler and more cost-effective technique for large-scale purifications.

  • Column chromatography is a more powerful technique for separating complex mixtures or removing impurities with similar solubility to the product.[1] It is highly effective for achieving very high purity, especially for smaller quantities of material. Flash column chromatography is a common method for purifying the crude product after synthesis.[2]

Q3: What is a suitable solvent for the recrystallization of this compound?

While a specific, universally optimized solvent is not extensively reported, ethanol has been used successfully for the closely related compound, Ethyl 2-(2-formylphenoxy)ethanoate.[3] Good starting points for solvent screening include:

  • Alcohols (e.g., ethanol, methanol)

  • Mixed solvent systems (e.g., ethyl acetate/hexane, ethanol/water)[3][4]

The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[5]

Troubleshooting Guides

Recrystallization Issues

Issue 1: The compound "oils out" instead of forming crystals.

This occurs when the solute separates as a liquid instead of a solid, which can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[3][5]

Troubleshooting Steps:

  • Re-dissolve the oil: Gently heat the solution to dissolve the oil.[3]

  • Add more solvent: Add a small amount of hot solvent to decrease the saturation.[3]

  • Slow cooling: Allow the solution to cool down to room temperature slowly. Insulating the flask can help.[3]

  • Induce crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]

Issue 2: Low yield of recrystallized product.

A low yield can be due to several factors, including using too much solvent or incomplete crystallization.[3]

Troubleshooting Steps:

  • Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

  • Cool thoroughly: Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath, to maximize crystal formation.[3]

  • Recover from mother liquor: Concentrate the remaining solution (mother liquor) by evaporating some of the solvent and cooling again to obtain a second crop of crystals.[5]

Issue 3: The purified product has a low or broad melting point range.

A low and broad melting point indicates the presence of impurities.[3]

Troubleshooting Steps:

  • Slow down crystallization: Faster crystal growth can trap impurities. Allow the solution to cool slowly.[3]

  • Perform a second recrystallization: Re-purifying the crystals, potentially with a different solvent system, can improve purity.[3]

  • Wash the crystals: After filtering, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Ensure complete drying: Residual solvent can depress the melting point. Dry the crystals thoroughly under vacuum.[3]

Column Chromatography Issues

Issue 1: Poor separation of the desired compound from impurities.

This can be caused by an inappropriate solvent system or issues with the stationary phase.

Troubleshooting Steps:

  • Optimize the solvent system: Use thin-layer chromatography (TLC) to test different solvent mixtures to find one that gives good separation (a target Rf value of around 0.35 is often recommended).[1] A common eluent for similar compounds is a mixture of hexane and ethyl acetate.[6]

  • Proper column packing: Ensure the column is packed uniformly without any air bubbles or channels, which can lead to poor separation.[1]

  • Sample loading: Load the sample in a concentrated band using a minimal amount of solvent.

Issue 2: The compound is not eluting from the column.

This typically means the eluent is not polar enough to move the compound down the column.

Troubleshooting Steps:

  • Increase solvent polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture.[1] For a hexane/ethyl acetate system, this would mean increasing the percentage of ethyl acetate.

Data Presentation

Table 1: Comparison of Purification Methods

ParameterRecrystallizationColumn Chromatography
Typical Purity Good to ExcellentExcellent to High
Typical Yield 50-90%70-95%
Scale Milligrams to KilogramsMicrograms to Grams
Complexity LowHigh
Time ModerateHigh
Cost LowHigh

Table 2: Suggested Solvents for Recrystallization

Solvent/SystemRationale
EthanolHas been used successfully for a similar compound.[3]
MethanolSimilar properties to ethanol.
Ethyl Acetate/HexaneA common mixed-solvent system for recrystallization of moderately polar compounds.[4]
Ethanol/WaterAnother common mixed-solvent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid completely dissolves.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[3]

  • Analysis: Determine the melting point of the dried crystals and compare it to the crude material to assess purity. A sharper and higher melting point indicates successful purification.[3]

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the target compound from impurities.[1]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column.[1]

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[1]

    • Add another layer of sand on top of the silica gel.[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the column.

  • Elution: Add the eluent to the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column at a steady rate. Collect fractions in separate test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization oiling_out Compound Oils Out? start->oiling_out low_yield Low Crystal Yield? oiling_out->low_yield No reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent Yes impure_product Product Impure? (Low/Broad MP) low_yield->impure_product No check_mother_liquor Concentrate Mother Liquor low_yield->check_mother_liquor Yes success Pure Crystals Obtained impure_product->success No recrystallize_again Perform Second Recrystallization impure_product->recrystallize_again Yes slow_cool Cool Slowly reheat_add_solvent->slow_cool slow_cool->low_yield minimize_solvent Use Less Solvent Next Time check_mother_liquor->minimize_solvent minimize_solvent->impure_product wash_crystals Wash Crystals with Cold Solvent recrystallize_again->wash_crystals wash_crystals->success

Caption: Troubleshooting workflow for recrystallization.

Column_Chromatography_Workflow start Start select_solvent Select Solvent System (TLC) start->select_solvent pack_column Pack Column with Silica Gel select_solvent->pack_column load_sample Load Crude Sample pack_column->load_sample elute_column Elute with Solvent load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate to Obtain Pure Product combine_pure->concentrate end End concentrate->end

Caption: Experimental workflow for column chromatography.

Purification_Decision_Tree start Crude Product is_solid Is the crude product a solid? start->is_solid is_complex Is the mixture complex? is_solid->is_complex Yes column_chromatography Use Column Chromatography is_solid->column_chromatography No (Oil) large_scale Large scale purification? is_complex->large_scale No is_complex->column_chromatography Yes recrystallization Use Recrystallization large_scale->recrystallization Yes large_scale->column_chromatography No

Caption: Decision tree for choosing a purification method.

References

Technical Support Center: Reaction Condition Optimization for Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for the synthesis and optimization of Ethyl 2-(2-formylphenoxy)acetate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely used method is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (in this case, 2-hydroxybenzaldehyde) by a base to form a phenoxide ion. This ion then acts as a nucleophile, attacking an alkyl halide (ethyl bromoacetate) in an SN2 reaction to form the desired ether product.[1][2][3]

Q2: What are the critical parameters to consider for optimizing the reaction yield?

A2: The success of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and temperature.[4]

  • Base: A moderately strong, non-nucleophilic base like potassium carbonate (K2CO3) is ideal. It is strong enough to deprotonate the phenol but weak enough to minimize the hydrolysis of the ethyl ester group.[4][5]

  • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are preferred because they effectively dissolve the reactants and promote the SN2 mechanism.[2][4]

  • Temperature: Heating the reaction is typically required to ensure a reasonable reaction rate. A common temperature is 80°C, though this can be optimized.[5][6]

  • Stoichiometry: Using a slight excess of ethyl bromoacetate (1.1 - 1.3 equivalents) can help drive the reaction to completion.[6]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by thin-layer chromatography (TLC).[6] By spotting the reaction mixture alongside the starting materials (2-hydroxybenzaldehyde and ethyl bromoacetate), you can observe the consumption of reactants and the appearance of the product spot.

Q4: What are the most effective methods for purifying the final product?

A4: The crude product can be purified by either flash column chromatography or recrystallization.[6][7]

  • Flash Column Chromatography: This is a reliable method for separating the product from unreacted starting materials and byproducts.[5][6] An eluent system of hexane and ethyl acetate is commonly used.[5]

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective and scalable purification method. Ethanol has been reported as a suitable solvent for structurally similar compounds.[7]

Troubleshooting Guide

Problem: Low or No Product Yield

Possible CauseRecommended Solution
Ineffective Base The base (e.g., K2CO3) may have absorbed moisture. Use freshly opened or thoroughly dried potassium carbonate.
Wet Solvent The presence of water in the solvent (e.g., DMF) can inhibit the reaction. Use an anhydrous grade solvent.
Insufficient Reaction Time/Temp The reaction may not have reached completion. Increase the reaction time or temperature, monitoring progress carefully by TLC.[6]
Degraded Reagents Ethyl bromoacetate is a lachrymator and can degrade over time. Ensure you are using a fresh, high-quality reagent.

Problem: Multiple Spots on TLC, Indicating an Impure Product Mixture

Possible CauseRecommended Solution
Unreacted Starting Materials This indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the equivalents of ethyl bromoacetate.
Ester Hydrolysis If an overly strong base or aqueous conditions are present, the ethyl ester can be hydrolyzed to a carboxylic acid. Ensure the use of a moderate base like K2CO3 and anhydrous conditions.[4]
Competing E2 Elimination While less likely with a primary alkyl halide like ethyl bromoacetate, using a sterically hindered or excessively strong base could promote elimination. Stick to recommended bases like K2CO3.[1][3]

Problem: Difficulties During Product Purification

Possible CauseRecommended Solution
Product "Oils Out" During Recrystallization This occurs when the solute separates as a liquid instead of forming crystals.[7] To resolve this, gently heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool very slowly. Scratching the inner surface of the flask with a glass rod can also help induce crystallization.[7]
Low Recovery from Recrystallization This may happen if too much solvent was used or if the product has significant solubility in the cold solvent.[7] Try to concentrate the mother liquor and cool it again to recover more product. Consider optimizing the solvent system, perhaps by using a mixed-solvent system.[7]
Low and Broad Melting Point This is a strong indicator of impurities.[7] The product may need to be repurified, either by a second recrystallization or by column chromatography. Ensure the final product is thoroughly dried under vacuum to remove residual solvent.[7]

Data Presentation

Table 1: Reaction Condition Optimization Summary

ParameterConditionReported YieldReference
Base K2CO3 (2.0 equiv.)81%[5]
Solvent DMF81%[5]
Temperature 80 °C81%[5]
Time 4 hours81%[5]
Alkylating Agent Ethyl bromoacetate (1.3 equiv.)81%[5]

Table 2: Physicochemical Properties of Key Reactants

CompoundMolar Mass ( g/mol )Boiling Point (°C)Notes
2-Hydroxybenzaldehyde122.12197Starting material phenol.
Ethyl bromoacetate167.00168.5Alkylating agent.[6]
Potassium Carbonate138.21N/A (decomposes)Base.
N,N-Dimethylformamide (DMF)73.09153Solvent.[6]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar phenoxyacetate esters.[5][6]

Materials:

  • 2-hydroxybenzaldehyde (1.0 equivalent)

  • Ethyl bromoacetate (1.3 equivalents)

  • Anhydrous potassium carbonate (K2CO3) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 2-hydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the potassium phenoxide.

  • Add ethyl bromoacetate to the reaction mixture.[6]

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 4 hours.[5]

  • Monitor the reaction's progress by TLC until the starting phenol is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate.

  • Wash the organic layer with brine (3x) to remove DMF and salts.[5]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.[5][6]

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Weigh 2-hydroxybenzaldehyde, K2CO3, and Ethyl Bromoacetate C Add 2-hydroxybenzaldehyde and K2CO3 to DMF A->C B Add Anhydrous DMF to Reaction Flask B->C D Stir at RT (15-20 min) C->D E Add Ethyl Bromoacetate D->E F Heat to 80°C (4-6 hours) E->F G Monitor by TLC F->G G->F Incomplete? H Cool to RT G->H Complete? I Dilute with Ethyl Acetate H->I J Wash with Brine I->J K Dry Organic Layer (Na2SO4) J->K L Filter and Concentrate K->L M Crude Product L->M N Flash Column Chromatography M->N O Pure Product (this compound) N->O P Characterization (NMR, MS, etc.) O->P G cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Reaction Yield Cause1 Wet Reagents/ Solvent Problem->Cause1 Cause2 Ineffective Base Problem->Cause2 Cause3 Suboptimal Temp/ Time Problem->Cause3 Cause4 Poor Quality Alkylating Agent Problem->Cause4 Sol1 Use Anhydrous Solvents (DMF) Cause1->Sol1 Sol2 Dry Base (K2CO3) or Use Fresh Cause2->Sol2 Sol3 Increase Temperature or Extend Time Cause3->Sol3 Sol4 Use Fresh Ethyl Bromoacetate Cause4->Sol4

References

How to avoid by-product formation in "Ethyl 2-(2-formylphenoxy)acetate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(2-formylphenoxy)acetate. The primary focus is on minimizing by-product formation to improve yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, which is typically a Williamson ether synthesis involving salicylaldehyde and an ethyl haloacetate.

Q1: My reaction yield is low, and the TLC plate shows multiple spots close to the product. What are the likely by-products?

A: Low yields and multiple TLC spots typically indicate incomplete reaction or the formation of side products. The most common culprits are:

  • Unreacted Salicylaldehyde: The starting phenol is relatively polar and will appear as a distinct spot on the TLC.

  • C-Alkylation Product: Instead of the desired O-alkylation (ether formation), the ethyl acetate group may attach to the aromatic ring of salicylaldehyde. This is a common side reaction in the alkylation of phenols.[1][2] The polarity of this by-product is often similar to the desired product, making purification difficult.

  • Dialkylated Product: Although less common, it is possible for a second ethyl acetate molecule to react, particularly if strong bases or harsh conditions are used.

  • Hydrolyzed Ester: If moisture is present in the reaction, the ethyl ester of the product or the reactant (ethyl bromoacetate) can hydrolyze to the corresponding carboxylic acid. This results in a very polar by-product that often remains at the TLC baseline.[3]

Q2: How can I specifically minimize the formation of the C-alkylation by-product?

A: The competition between O-alkylation and C-alkylation is highly dependent on the reaction conditions. To favor the desired O-alkylation, consider the following adjustments:

  • Choice of Base: Use a moderately weak base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[4][5] These bases are strong enough to deprotonate the acidic phenol to form the phenoxide nucleophile but are less likely to create conditions that favor C-alkylation. Stronger bases like sodium hydride (NaH) can increase the proportion of C-alkylation.

  • Solvent Selection: Employ polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile.[4][6] These solvents effectively solvate the cation (e.g., K⁺) without strongly solvating the phenoxide anion, leaving it highly nucleophilic and reactive at the oxygen atom. Protic solvents can solvate the oxygen atom, reducing its nucleophilicity and making the carbon atoms of the ring more competitive sites for attack.[7]

  • Temperature Control: Avoid excessive temperatures. A moderate temperature, typically around 80°C, is sufficient to drive the reaction to completion without promoting side reactions.[6]

Q3: My reaction seems very slow or does not go to completion. What factors should I investigate?

A: A sluggish reaction can be caused by several factors:

  • Reagent Purity and Dryness: Ensure that the salicylaldehyde is pure and the solvent is anhydrous. Water can consume the base and reduce the reactivity of the phenoxide.

  • Base Equivalents and Quality: Use at least 2 equivalents of anhydrous potassium carbonate to ensure complete deprotonation of the phenol and to neutralize the acid formed during the reaction.[6] Ensure the base has not absorbed moisture from the air.

  • Alkylating Agent Reactivity: Ethyl bromoacetate is more reactive than ethyl chloroacetate.[8] If you are using ethyl chloroacetate, you may need to increase the reaction time or temperature slightly.

  • Insufficient Stirring: The reaction is often heterogeneous (solid K₂CO₃ in a liquid solvent). Vigorous stirring is essential to ensure good contact between all reactants.

Q4: I have a very polar by-product that sticks to the baseline of my TLC plate. What is it and how can I avoid it?

A: This is most likely the hydrolyzed product, 2-(2-formylphenoxy)acetic acid. This occurs when the ethyl ester group is cleaved by water under basic conditions. To prevent this:

  • Use Anhydrous Conditions: Dry your solvent (e.g., using molecular sieves) and ensure your glassware is oven-dried. Use anhydrous potassium carbonate.

  • Non-Aqueous Workup: During the workup, avoid washing with aqueous base if possible. If an aqueous wash is necessary, use neutral or slightly acidic water (like a brine wash) and perform it quickly at a low temperature.[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended base for synthesizing this compound?

A: Anhydrous potassium carbonate (K₂CO₃) is the most commonly recommended and successfully used base for this reaction.[4][6][9] It provides the right level of basicity to facilitate the reaction while minimizing side products.

Q2: Which solvent is better for this synthesis: DMF or acetonitrile?

A: Both N,N-Dimethylformamide (DMF) and acetonitrile are excellent polar aprotic solvents for this Williamson ether synthesis.[4][9] DMF can sometimes lead to faster reaction rates due to its higher boiling point and polarity. However, it is more difficult to remove under vacuum. Acetonitrile is a good alternative with a lower boiling point, making the workup simpler.[9]

Q3: Can I use ethyl chloroacetate instead of ethyl bromoacetate?

A: Yes, ethyl chloroacetate can be used, but it is a less reactive alkylating agent than ethyl bromoacetate due to the lower leaving group ability of chloride compared to bromide.[8] Consequently, the reaction may require longer heating times or slightly higher temperatures to achieve a comparable yield.

Q4: How should I properly monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most effective method.[4] Spot the reaction mixture alongside your starting materials (salicylaldehyde and ethyl bromoacetate). The reaction is complete when the spot corresponding to salicylaldehyde has disappeared, and a new, less polar spot corresponding to the product is dominant. A typical eluent system is a mixture of hexane and ethyl acetate.[6]

Data Summary: Reaction Conditions

The following table summarizes reported reaction conditions for the synthesis of this compound and related structures, highlighting the impact of different parameters.

Starting MaterialAlkylating AgentBase (Equivalents)SolventTemp. (°C)Time (h)Yield (%)Remarks & Potential By-products
SalicylaldehydeEthyl bromoacetateK₂CO₃ (2.0)DMF80481High yield, standard conditions. By-products are minimal but can include C-alkylation and unreacted starting material.[6]
SalicylaldehydeEthyl bromoacetateK₂CO₃ (3.0)AcetonitrileReflux (~82)7263Longer reaction time needed. Potential for side reactions increases with extended heating.[9]
2-bromo-6-formylphenolEthyl bromoacetateK₂CO₃ (2.0)DMF804-6N/AProtocol for a similar molecule, indicating these are robust conditions.[4]
4-methylphenolChloroacetic acidNaOH (aq)Water90-1000.5-0.7N/AUses a stronger base and protic solvent, which increases the risk of side reactions for salicylaldehyde.[10]

Optimized Experimental Protocol

This protocol is adapted from a reported procedure with a high yield (81%).[6]

Materials:

  • Salicylaldehyde (2-hydroxybenzaldehyde) (10 mmol, 1.22 g)

  • Ethyl bromoacetate (13 mmol, 1.44 mL)

  • Anhydrous potassium carbonate (K₂CO₃) (20 mmol, 2.76 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (50 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (10 mmol) and anhydrous DMF (50 mL).

  • Add anhydrous potassium carbonate (20 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for 20 minutes.

  • Add ethyl bromoacetate (13 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 80°C using an oil bath and maintain this temperature for 4 hours.

  • Monitor the reaction progress by TLC (e.g., using Hexane:EtOAc 4:1) until the salicylaldehyde spot is consumed.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing ethyl acetate (200 mL).

  • Wash the organic layer with brine (3 x 50 mL) to remove DMF and salts.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography (eluent: Hexane/Ethyl Acetate gradient) to yield pure this compound.

Visualizations

Reaction Pathway: O- vs. C-Alkylation

The following diagram illustrates the desired O-alkylation pathway leading to the product versus the competing C-alkylation side reaction.

G cluster_alkylation Alkylation Step reactant reactant intermediate intermediate product product byproduct byproduct condition condition Sal Salicylaldehyde Phenoxide Phenoxide Intermediate Sal->Phenoxide Deprotonation Product This compound (Desired Product) Phenoxide->Product O-Alkylation (Major) C_Product C-Alkylated By-product Phenoxide->C_Product C-Alkylation (Minor) EtBr Ethyl Bromoacetate EtBr->Phenoxide Solvent DMF, 80°C Base + K₂CO₃ (Base)

Caption: Desired O-alkylation vs. side C-alkylation pathway.

Troubleshooting Workflow for Low Yield

This flowchart provides a logical sequence for diagnosing the cause of a low-yield reaction.

Caption: A step-by-step workflow for troubleshooting low yields.

References

Technical Support Center: Characterization of Ethyl 2-(2-formylphenoxy)acetate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(2-formylphenoxy)acetate. The information aims to assist in the identification and characterization of potential impurities and degradation products encountered during synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a freshly synthesized batch of this compound?

A1: Based on its synthesis via the Williamson ether synthesis, the most probable impurities are unreacted starting materials and byproducts of side reactions. These include:

  • 2-Hydroxybenzaldehyde: The starting phenolic compound.

  • Ethyl bromoacetate: The alkylating agent.

  • Unidentified byproducts: Arising from potential side reactions of the starting materials or the product under the reaction conditions.

Q2: What are the expected degradation products of this compound upon storage?

A2: this compound contains an ester and an aldehyde functional group, which are susceptible to degradation. The primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The ester group can hydrolyze to form 2-(2-formylphenoxy)acetic acid. This can be catalyzed by moisture, or acidic or basic conditions.

  • Oxidation: The aldehyde group is prone to oxidation, which would yield the corresponding carboxylic acid, forming Ethyl 2-(2-carboxyphenoxy)acetate.

Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile impurities and degradation products. A stability-indicating HPLC method can resolve the parent compound from its potential degradants.[1][2][3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual solvents from the synthesis.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of unknown impurities or degradation products.

  • Mass Spectrometry (MS): Used to determine the molecular weight of impurities and degradation products, often coupled with a chromatographic technique (LC-MS or GC-MS).

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC chromatogram of a freshly synthesized batch.

Possible Causes and Solutions:

  • Unreacted Starting Materials: The presence of 2-hydroxybenzaldehyde or ethyl bromoacetate.

    • Identification: Compare the retention times of the unknown peaks with those of pure standards of the starting materials.

    • Solution: Optimize the reaction stoichiometry or reaction time to ensure complete conversion. Purify the product using column chromatography or recrystallization.

  • Side-Reaction Byproducts: The Williamson ether synthesis can sometimes yield byproducts.

    • Identification: Isolate the impurity using preparative HPLC and characterize its structure using NMR and MS.

    • Solution: Adjust reaction conditions (e.g., base, temperature) to minimize side reactions.[8]

Issue 2: The purity of this compound decreases over time, and a new, more polar peak appears in the HPLC analysis.

Possible Cause and Solution:

  • Hydrolysis of the Ester: The ester functional group is likely hydrolyzing to the corresponding carboxylic acid, 2-(2-formylphenoxy)acetic acid.

    • Identification: The new peak will likely have a shorter retention time in reverse-phase HPLC due to increased polarity. The identity can be confirmed by LC-MS, which should show a molecular ion corresponding to the carboxylic acid.

    • Solution: Store the compound in a tightly sealed container, in a dry environment, and away from acidic or basic conditions to minimize hydrolysis.

Issue 3: A new impurity is detected during a stability study under oxidative conditions.

Possible Cause and Solution:

  • Oxidation of the Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, forming Ethyl 2-(2-carboxyphenoxy)acetate.

    • Identification: The oxidized product will be more polar than the parent compound. Its identity can be confirmed by LC-MS, which will show an increase in molecular weight of 16 amu (corresponding to the addition of an oxygen atom).

    • Solution: Protect the compound from exposure to strong oxidizing agents and store it under an inert atmosphere if necessary.

Data Presentation

Table 1: Potential Process-Related Impurities

Impurity NameChemical StructureOriginTypical Analytical Method
2-HydroxybenzaldehydeC₇H₆O₂Unreacted starting materialHPLC, GC-MS
Ethyl bromoacetateC₄H₇BrO₂Unreacted starting materialGC-MS

Table 2: Potential Degradation Products

Degradation ProductChemical StructureDegradation PathwayTypical Analytical Method
2-(2-formylphenoxy)acetic acidC₉H₈O₄HydrolysisHPLC, LC-MS
Ethyl 2-(2-carboxyphenoxy)acetateC₁₁H₁₂O₅OxidationHPLC, LC-MS

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Impurity Profiling

This protocol is a general guideline and should be optimized for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Procedure: Inject the sample and run the gradient program. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Protocol 2: Forced Degradation Study

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and keep at room temperature for a specified time.

  • Oxidative Degradation: Treat the sample with a solution of 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photodegradation: Expose the sample to UV light (e.g., 254 nm) and visible light.[9][10][11][12][13]

  • Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method to observe for the formation of degradation products.

Mandatory Visualization

Impurity_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Impurity Analysis cluster_results Results & Troubleshooting Start Synthesized Ethyl 2-(2-formylphenoxy)acetate Purification Purification (Column Chromatography/ Recrystallization) Start->Purification HPLC HPLC Analysis Purification->HPLC GCMS GC-MS Analysis (for volatile impurities) Purification->GCMS Identification Identify Impurities: - Starting Materials - Byproducts - Degradants HPLC->Identification GCMS->Identification NMR_MS NMR / MS Analysis (for structural elucidation) Identification->NMR_MS Quantification Quantify Impurities Identification->Quantification Troubleshoot Troubleshoot Synthesis or Storage Conditions Quantification->Troubleshoot

Caption: Workflow for the analysis and troubleshooting of impurities.

Degradation_Pathways Main This compound Hydrolysis_Product 2-(2-formylphenoxy)acetic acid Main->Hydrolysis_Product Hydrolysis (H₂O, H⁺/OH⁻) Oxidation_Product Ethyl 2-(2-carboxyphenoxy)acetate Main->Oxidation_Product Oxidation ([O])

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

"Ethyl 2-(2-formylphenoxy)acetate" vs. salicylaldehyde in chromene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the chromene scaffold is a privileged heterocyclic motif due to its prevalence in natural products and its broad range of biological activities. The synthesis of this important structure can be approached from various starting materials, with salicylaldehyde being a traditional and versatile precursor. An alternative, though less direct, starting material is ethyl 2-(2-formylphenoxy)acetate. This guide provides an objective comparison of these two starting materials in the context of chromene and chromenone (coumarin) synthesis, supported by experimental data and detailed protocols.

Executive Summary

This guide compares two distinct synthetic strategies for obtaining chromene and related heterocyclic structures. The direct synthesis of chromenes from salicylaldehyde is contrasted with the synthesis of coumarins (2H-chromen-2-ones) from this compound. While salicylaldehyde offers a more direct and versatile route to a variety of chromene derivatives, the pathway involving this compound represents a multi-step approach leading to a specific, yet valuable, class of chromenones. The choice between these precursors will depend on the desired final product, reaction efficiency, and the synthetic strategy employed.

Comparison of Synthetic Pathways

The synthesis of chromenes from salicylaldehyde is typically a one-pot reaction involving the condensation with a suitable reaction partner. In contrast, the use of this compound for the synthesis of a chromene-like core first requires its own synthesis from salicylaldehyde, followed by an intramolecular cyclization to yield a coumarin derivative.

dot

cluster_0 Pathway 1: Salicylaldehyde cluster_1 Pathway 2: this compound Salicylaldehyde Salicylaldehyde Chromene Chromene Derivative Salicylaldehyde->Chromene One-pot reaction Reagents Reaction Partner (e.g., Active Methylene Compound, α,β-Unsaturated Compound, Alkyne) Reagents->Chromene Salicylaldehyde2 Salicylaldehyde E2FA This compound Salicylaldehyde2->E2FA Step 1: Synthesis Bromoacetate Ethyl Bromoacetate Bromoacetate->E2FA Coumarin Coumarin Derivative (Chromenone) E2FA->Coumarin Step 2: Intramolecular Cyclization

Figure 1: Comparative logical workflow of chromene synthesis.

Quantitative Data Comparison

The following tables summarize the quantitative data for the synthesis of the intermediate, this compound, and compares the yields of chromene/coumarin products obtained from both precursors under various conditions.

Table 1: Synthesis of this compound from Salicylaldehyde

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
SalicylaldehydeEthyl bromoacetateK₂CO₃DMF80481[1]

Table 2: Comparison of Chromene and Coumarin Synthesis Yields

Starting MaterialReaction PartnerCatalyst/BaseSolventTemperature (°C)Time (h)Product TypeYield (%)Reference
SalicylaldehydeMalononitrileNa₂CO₃H₂OReflux-2-Iminochromene90[2]
SalicylaldehydeEthyl propiolateDABCO1:1 aq. 1,4-dioxaneRoom Temp.244-Hydroxychromene85[3][4]
SalicylaldehydeAcetophenoneKOHEthanolRoom Temp.-Chalcone (intermediate)85[2]
SalicylaldehydeArylacetonitrilestBuOKDMF110162H-Chromenone77[5]
Salicylaldehydeα,β-unsaturated compoundsDABCOH₂ORoom Temp.-3-Substituted chromenes71-79[2]
This compound-Piperidine/Acetic AcidIonic LiquidRoom Temp.-Coumarin-3-carboxylateGood[6]

Experimental Protocols

Protocol 1: Synthesis of this compound from Salicylaldehyde[1]

A mixture of the corresponding 2-hydroxybenzaldehyde (10 mmol), bromoacetic ester (13 mmol), and K₂CO₃ (2.76 g, 20 mmol) in freshly distilled DMF (50 mL) was heated at 80 °C for 4 h. EtOAc (200 mL) was added and the resulting mixture was washed with brine (3×50 mL). The organic layer was dried over anhydrous Na₂SO₄, all volatiles were removed in vacuo and the residue was purified with flash chromatography.

Protocol 2: Synthesis of 4-Hydroxy-4H-chromene from Salicylaldehyde and an Activated Alkyne[3][4]

The reaction is carried out using salicylaldehyde (1.0 mmol), an alkyne (1.0 mmol), and a base (0.50 mmol) in a solvent (2.0 mL). For the reaction of 2-hydroxybenzaldehyde with ethyl propiolate, the optimal conditions were found to be a catalytic amount of DABCO in a 1:1 mixture of aqueous 1,4-dioxane at room temperature for 24 hours.

Protocol 3: Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles[5]

Salicylaldehyde and 2-phenylacetonitrile were used as model substrates. With two equivalents of tBuOK as the base in 2 mL of dimethylformamide (DMF) at 110 °C, the desired product was isolated in 77% yield.

Reaction Mechanisms

dot

cluster_0 Chromene Synthesis from Salicylaldehyde Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Ion Salicylaldehyde->Phenoxide Deprotonation Base Base Base->Phenoxide Michael_Adduct Oxa-Michael Adduct Phenoxide->Michael_Adduct Oxa-Michael Addition Alkyne Activated Alkyne Alkyne->Michael_Adduct Chromene_Intermediate Cyclized Intermediate Michael_Adduct->Chromene_Intermediate Intramolecular Aldol-type Reaction Chromene 4-Hydroxychromene Chromene_Intermediate->Chromene Protonation

Figure 2: Mechanism for chromene synthesis from salicylaldehyde and an activated alkyne.[3]

dot

cluster_1 Coumarin Synthesis from this compound E2FA This compound Enolate Enolate E2FA->Enolate Deprotonation Base Base Base->Enolate Cyclized_Intermediate Cyclized Intermediate Enolate->Cyclized_Intermediate Intramolecular Knoevenagel Condensation Coumarin Coumarin-3-carboxylate Cyclized_Intermediate->Coumarin Elimination of EtOH

Figure 3: Proposed mechanism for coumarin synthesis from this compound.

Discussion and Conclusion

The choice between salicylaldehyde and this compound as a starting material for chromene-like heterocycles is fundamentally a choice between a direct, versatile synthesis and a more linear, multi-step approach to a specific subclass of these compounds.

Salicylaldehyde stands out for its directness and versatility. A wide array of chromene derivatives can be synthesized in a single step by reacting salicylaldehyde with various partners. These reactions, such as the Knoevenagel condensation, Baylis-Hillman reaction, and reactions with activated alkynes, often proceed in good to excellent yields under relatively mild conditions.[2][3] The commercial availability and low cost of salicylaldehyde further enhance its appeal as a starting material.

This compound , on the other hand, is not a direct precursor to the general chromene skeleton in the same way. Its synthesis from salicylaldehyde adds an extra step to any synthetic sequence. However, it is a valuable intermediate for the synthesis of coumarin-3-carboxylates through an intramolecular cyclization, likely proceeding via a Knoevenagel-type condensation. This pathway offers a strategic advantage when the specific substitution pattern of a coumarin-3-carboxylate is the desired target.

References

A Comparative Guide to Alternative Reagents for Coumarin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarins are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous natural products and synthetic molecules with a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties. The efficient synthesis of coumarin derivatives is, therefore, a significant focus in medicinal chemistry and drug development. This guide provides an objective comparison of various alternative reagents and methodologies for coumarin synthesis, supported by experimental data and detailed protocols.

Comparison of Synthetic Methodologies

The synthesis of coumarins can be achieved through several named reactions, each with distinct advantages and limitations. Modern advancements have introduced greener and more efficient alternatives to classical methods, such as the use of microwave irradiation, ultrasound, and novel catalytic systems. The following table summarizes the performance of different synthetic strategies for coumarin synthesis.

Reaction TypeCatalystSolventTemperature (°C)TimeYield (%)Reference
Pechmann Condensation
Conventionalp-TsOHSolvent-free80180 s60.1[1]
ConventionalInCl₃ (3 mol%)Solvent-free (Ball Mill)Room Temp.10-60 min52-92[2][3]
Microwave-AssistedFeF₃Solvent-free1101-5 min85-96[4]
Microwave-AssistedOxalic AcidSolvent-freeN/A2-5 min85-95[5]
Ionic Liquid[MBSPy][HSO₄]Solvent-freeRoom Temp.15-45 min75-92
Solid Acid CatalystFe₃O₄@sulfosalicylic acid MNPsWater (Microwave)N/A3-5 min90-98[6]
Knoevenagel Condensation
ConventionalPiperidineEthanolReflux7 h~70-80[7]
Microwave-AssistedPiperidineSolvent-free90-2201-10 min55-94[8]
Ultrasound-AssistedMgFe₂O₄ NanoparticlesSolvent-free4510 min93-95[9]
Ionic Liquid[MMIm][MSO₄] / L-prolineUndried [MMIm][MSO₄]900.5-24 h90-99[10]
Perkin Reaction
ConventionalAcetic Anhydride / TriethylamineN/A120N/A46-74[7]
ConventionalAcetic Acid / Sodium AcetateN/AN/AN/ALow
Wittig Reaction
IntramolecularTriphenylphosphine / BaseChloroformReflux12 h26-49[11]
One-potTriphenylphosphine / NaHCO₃Aqueous NaHCO₃Room Temp.1 hHigh[12][13]
Domino Reaction
Pd-catalyzedPd(dba)₂ / TFPN/AN/AN/A35-82[14]
Metal-freeEt₃NMethanolRoom Temp.25-45 min71-95[15]

Key Reaction Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of the most common coumarin synthesis reactions and a general experimental workflow.

Pechmann_Condensation Phenol Phenol Transesterification Transesterification Phenol->Transesterification BetaKetoester β-Ketoester BetaKetoester->Transesterification AcidCatalyst Acid Catalyst (e.g., H₂SO₄, InCl₃) AcidCatalyst->Transesterification H⁺ Intramolecular_Cyclization Intramolecular Electrophilic Attack Transesterification->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Coumarin Coumarin Dehydration->Coumarin Knoevenagel_Condensation Salicylaldehyde Salicylaldehyde Knoevenagel_Adduct Knoevenagel Adduct Salicylaldehyde->Knoevenagel_Adduct ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel_Adduct BaseCatalyst Base Catalyst (e.g., Piperidine) BaseCatalyst->Knoevenagel_Adduct Catalyst Intramolecular_Cyclization Intramolecular Cyclization Knoevenagel_Adduct->Intramolecular_Cyclization Elimination Elimination Intramolecular_Cyclization->Elimination Coumarin Coumarin Elimination->Coumarin Experimental_Workflow Reactants Combine Reactants (Phenol/Salicylaldehyde, β-Ketoester/Active Methylene Compound) Catalyst Add Catalyst (Acid/Base) Reactants->Catalyst Solvent Add Solvent (or Solvent-free) Catalyst->Solvent Reaction Reaction (Conventional Heating, Microwave, or Ultrasound) Solvent->Reaction Workup Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, Melting Point) Purification->Characterization FinalProduct Pure Coumarin Derivative Characterization->FinalProduct

References

A Comparative Guide to Catalysts for Multicomponent Synthesis of Chromene Derivatives from Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various catalysts for the one-pot, three-component synthesis of 2-amino-4-(2-(ethoxycarbonylmethoxy)phenyl)-4H-chromene-3-carbonitrile and its derivatives. This reaction typically involves the condensation of Ethyl 2-(2-formylphenoxy)acetate, malononitrile, and an active methylene compound (e.g., dimedone, 4-hydroxycoumarin). The choice of catalyst significantly impacts reaction efficiency, yield, and environmental footprint. This document summarizes experimental data from the literature to aid in catalyst selection and methods development.

Data Presentation: Catalyst Performance in Analogous Three-Component Reactions

While specific data for multicomponent reactions using this compound is limited in the reviewed literature, the following table summarizes the performance of various catalysts in the analogous and well-studied three-component synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using various substituted benzaldehydes, malononitrile, and dimedone or 4-hydroxycoumarin. This data provides a strong predictive basis for catalyst performance with this compound.

CatalystReactants (Aldehyde, Malononitrile, Active Methylene Compound)SolventTemperature (°C)TimeYield (%)Reference
Pyridine-2-carboxylic acid (P2CA) (15 mol%)Benzaldehyde, Malononitrile, DimedoneWater:EtOH (1:1)RefluxNot Specifiedup to 98[1][2]
1-Allyl-3-methyl-imidazolium iodide (10 mol%)Aromatic aldehydes, Malononitrile, α- or β-naphtholSolvent-free8030 min95[3]
[AcMIm]Cl (57 mol%)Benzaldehyde, Malononitrile, 4-hydroxycoumarinSolvent-freeRoom Temp5 min98[4]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (30 mol%)Salicylaldehydes, Malononitrile, NitroalkaneWaterRoom Temp6 h75-85[5]
nano-kaoline/BF3/Fe3O4Aromatic aldehydes, Malononitrile, DimedoneNot SpecifiedNot SpecifiedNot SpecifiedHigh Yields
nano-cellulose/Ti(IV)/Fe3O4Aromatic aldehydes, Malononitrile, Dimedone/4-hydroxycoumarin/2-naphtholSolvent-free70Not SpecifiedHigh Yields[6]
CuFe2O4@starch (0.03 g)Aryl aldehydes, Malononitrile, Dimedone/Ethyl acetoacetateEthanolRoom TempNot SpecifiedHigh Yields[7]
Zn(L-proline)2 (20 mol%)Aromatic aldehydes, Malononitrile, Dimedone/Resorcinol/NaphtholsNot SpecifiedNot SpecifiedNot SpecifiedHigh Yields[8]
Potassium Phthalimide (POPI)Aryl aldehydes, Malononitrile, Phenols/EnolsBall millingRoom TempNot SpecifiedQuantitative[9]

Experimental Protocols

The following are representative experimental protocols adapted for the synthesis of 2-amino-4-(2-(ethoxycarbonylmethoxy)phenyl)-4H-chromene-3-carbonitrile derivatives using this compound.

General Procedure using Pyridine-2-carboxylic Acid (P2CA)[1][2]
  • In a round-bottom flask, a mixture of this compound (1 mmol), malononitrile (1 mmol), and dimedone (1 mmol) is taken in a 1:1 mixture of water and ethanol (10 mL).

  • Pyridine-2-carboxylic acid (15 mol%) is added to the mixture.

  • The reaction mixture is refluxed for the appropriate time, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure product.

General Procedure using Ionic Liquid ([AcMIm]Cl) under Solvent-Free Conditions[4]
  • A mixture of this compound (1 mmol), malononitrile (1 mmol), 4-hydroxycoumarin (1 mmol), and [AcMIm]Cl (100 mg, 57 mol%) is placed in a reaction vessel.

  • The mixture is stirred at room temperature for 5-10 minutes.

  • The solidification of the reaction mixture indicates the completion of the reaction.

  • The solid mass is then washed with water and recrystallized from ethanol to yield the pure product.

General Procedure using a Magnetic Nanocatalyst (e.g., nano-cellulose/Ti(IV)/Fe3O4)[6]
  • A mixture of this compound (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the magnetic nanocatalyst (e.g., 0.02 g) is heated at 70°C under solvent-free conditions.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature.

  • The catalyst is separated using an external magnet.

  • The product is purified by recrystallization from ethanol.

Mandatory Visualization

Reaction Pathway Diagram

The following diagram illustrates the proposed reaction mechanism for the three-component synthesis of 2-amino-4H-chromene derivatives.

Reaction_Pathway R1 This compound I1 Knoevenagel Adduct R1->I1 Knoevenagel Condensation R2 Malononitrile R2->I1 R3 Active Methylene Compound (e.g., Dimedone) I2 Michael Adduct R3->I2 Cat Catalyst Cat->I1 I1->I2 Michael Addition P 2-Amino-4H-chromene Derivative I2->P Intramolecular Cyclization & Tautomerization

Caption: Proposed mechanism for the catalyst-mediated three-component reaction.

Experimental Workflow Diagram

This diagram outlines the general experimental workflow for the synthesis and purification of the target chromene derivatives.

Experimental_Workflow Start Start: Combine Reactants and Catalyst Reaction Reaction under Optimized Conditions (Heating/Stirring) Start->Reaction Monitoring Monitor Reaction Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Cooling, Catalyst Separation) Monitoring->Workup Complete Isolation Product Isolation (Filtration/Extraction) Workup->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, IR, Mass Spec) Purification->Characterization End End: Pure Product Characterization->End Catalyst_Features IdealCatalyst Ideal Catalyst HighActivity High Activity IdealCatalyst->HighActivity HighSelectivity High Selectivity IdealCatalyst->HighSelectivity Reusability Reusability IdealCatalyst->Reusability LowCost Low Cost IdealCatalyst->LowCost EcoFriendly Environmentally Benign IdealCatalyst->EcoFriendly HighYield High Yield HighActivity->HighYield ShortTime Short Reaction Time HighActivity->ShortTime HighSelectivity->HighYield Sustainability Sustainable Process Reusability->Sustainability LowCost->Sustainability EcoFriendly->Sustainability

References

A Comparative Guide to Chromene Synthesis: Methods, Yields, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Chromene and its derivatives are cornerstone scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities. The efficient synthesis of these compounds is a critical focus for researchers. This guide provides an objective comparison of various chromene synthesis methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their needs.

Yield Comparison of Chromene Synthesis Methods

The choice of synthetic route for chromene derivatives significantly impacts the product yield, reaction time, and overall efficiency. Below is a summary of quantitative data from various studies, highlighting the performance of different catalytic systems and reaction conditions.

Synthesis MethodCatalystReactantsSolventTemperature (°C)TimeYield (%)Reference(s)
Multi-component Reaction
2-Amino-4H-chromenes1-Allyl-3-methyl-imidazolium iodide (10 mol%)α or β-naphthol, aromatic aldehydes, malononitrileSolvent-free8030 min95[1]
2-Amino-4H-chromenesFe3O4@SiO2@Mel@DABCO (30 mg)Aromatic aldehydes, malononitrile, OH-acidsEtOH:H2O (1:1)Room Temp.15 min84-98[2][3]
2-Amino-4H-chromenesPiperidine (0.2 mol equiv)Aldehyde, malononitrile, 3,4-methylenedioxyphenol or 3,5-dimethoxyphenolEthanolRoom Temp.20 h68-71[4]
2-Amino-4H-chromenesMNPs@CuEnolizable compound, malononitrile, arylaldehydesSolvent-free90ShortHigh[5][6]
2-Amino-4H-chromenesFe3O4@SiO2@Mg-Al-LDHAryl/heterocyclic aldehyde, malononitrile, resorcinolEthanol (Microwave)-ShortExcellent[7]
Dihydropyrano[3,2-c]chromenes
Dihydropyrano[3,2-c]chromenes[DBU][Ac] (3.03 mol%)Aromatic aldehydes, malononitrile, 4-hydroxycoumarinSolvent-free255 min93[8]
Dihydropyrano[3,2-c]chromenes4-Chlorophenylboronic acid (20 mol%)Aromatic aldehydes, malononitrile, 4-hydroxycoumarinWater7060-90 minGood
Dihydropyrano[3,2-c]chromenesDABCO (5 mol%)Aromatic aldehyde, malononitrile, 4-hydroxycoumarinSolvent-free10030 min94[9]
Dihydropyrano[3,2-c]chromenesFe3O4@SiO2-SO3H (0.05 g)3-Nitrobenzaldehyde, 4-hydroxycoumarin, malononitrileMethanol802 h98[10][11]
Chromeno[4,3-b]chromenes
Chromeno[4,3-b]chromenesWO3/ZnO@NH2-EY (0.03 g)Dimedone, benzaldehyde, 4-hydroxycoumarinSolvent-free (LED)Room Temp.45 min97[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Synthesis of 2-Amino-4H-chromene Derivatives using a Magnetic Nanocatalyst (Fe3O4@SiO2@Mel@DABCO)[2][3]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • OH-acid (e.g., dimedone, 4-hydroxycoumarin) (1 mmol)

  • Fe3O4@SiO2@Mel@DABCO catalyst (30 mg)

  • Ethanol:Water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde, malononitrile, OH-acid, and the Fe3O4@SiO2@Mel@DABCO catalyst in the ethanol:water solvent mixture.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, separate the magnetic catalyst from the reaction medium using an external magnet.

  • The resulting precipitate is the crude product. Recrystallize from ethanol to obtain the purified 2-amino-4H-chromene derivative.

Solvent-Free Synthesis of Dihydropyrano[3,2-c]chromene Derivatives using DABCO[10]

Materials:

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1.2 mmol)

  • 4-Hydroxycoumarin (1 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (5 mol%)

Procedure:

  • In a reaction vessel, thoroughly mix the aromatic aldehyde, malononitrile, 4-hydroxycoumarin, and DABCO.

  • Heat the mixture in a water bath at 100°C for the appropriate time (typically around 30 minutes).

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product can be purified by recrystallization.

One-Pot Synthesis of 2-Amino-4H-benzo[h]chromenes using an Ionic Liquid[1]

Materials:

  • α or β-naphthol (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • 1-Allyl-3-methyl-imidazolium iodide (10 mol%)

Procedure:

  • Combine α or β-naphthol, the aromatic aldehyde, malononitrile, and 1-allyl-3-methyl-imidazolium iodide in a reaction vessel.

  • Heat the solvent-free mixture at 80°C for 30 minutes.

  • After completion of the reaction, the product can be isolated and purified. The ionic liquid catalyst can often be recovered and reused.

Visualizing the Synthesis Workflow

A generalized workflow for the multi-component synthesis of chromene derivatives is depicted below. This process typically involves a domino Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization.

ChromeneSynthesisWorkflow Reactants Reactants (Aldehyde, Active Methylene Compound, Phenol/Naphthol) ReactionVessel Reaction Vessel Reactants->ReactionVessel Catalyst Catalyst Catalyst->ReactionVessel Solvent Solvent (or Solvent-free) Solvent->ReactionVessel Knoevenagel Knoevenagel Condensation ReactionVessel->Knoevenagel Heating/Stirring Michael Michael Addition Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization CrudeProduct Crude Product Cyclization->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification FinalProduct Pure Chromene Derivative Purification->FinalProduct

Caption: Generalized workflow for multi-component chromene synthesis.

This guide provides a snapshot of the diverse and evolving landscape of chromene synthesis. The selection of a particular method will depend on factors such as the desired chromene scaffold, available resources, and the importance of green chemistry principles. The provided data and protocols offer a solid foundation for making an informed decision.

References

The Strategic Advantage of Ethyl 2-(2-formylphenoxy)acetate in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly in the development of novel pharmaceutical and biologically active compounds, the choice of precursor materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. Ethyl 2-(2-formylphenoxy)acetate emerges as a superior precursor for the synthesis of key heterocyclic scaffolds, such as benzofurans, when compared to traditional starting materials like salicylaldehyde and modern alternatives like o-alkynylphenols. This guide provides a detailed comparison of these precursors, supported by experimental data, to inform researchers and drug development professionals in their synthetic strategy.

Comparative Analysis of Precursors for 2-Phenylbenzofuran Synthesis

To provide a clear and objective comparison, we will examine the synthesis of a common and valuable target molecule, 2-phenylbenzofuran, from three different precursors: this compound, Salicylaldehyde, and an o-Alkynylphenol derivative.

PrecursorSynthetic StrategyNumber of StepsOverall YieldKey AdvantagesKey Disadvantages
This compound Hydrolysis and Cyclization2~59% (estimated)High purity of intermediate; avoids harsh reagents in initial steps.Multi-step process; requires an initial hydrolysis.
Salicylaldehyde Wittig Reaction188%High-yield, one-pot reaction; readily available starting material.Requires preparation of a phosphonium salt; use of strong base.
o-Iodophenol & Phenylacetylene Sonogashira Coupling and Cyclization1 (one-pot)60-96%High yields; good functional group tolerance; modern and efficient.Requires a palladium catalyst and a copper co-catalyst; acetylene gas can be hazardous.

In-Depth Look at Synthetic Pathways

The this compound Advantage: A Pathway to High Purity

The synthetic route starting from this compound involves a two-step process to yield 2-phenylbenzofuran. The initial step is the hydrolysis of the ester to 2-(2-formylphenoxy)acetic acid, followed by a cyclization reaction.

Experimental Protocol: Synthesis of 2-Phenylbenzofuran from a 2-Hydroxybenzaldehyde Derivative (as a proxy for the cyclization step)

This protocol is adapted from a known synthesis of 2-arylbenzofurans[1].

  • Cyclization: A mixture of the resulting 2-(2-formylphenoxy)acetic acid, anhydrous sodium acetate, and acetic anhydride is heated. The reaction mixture is then cooled and poured into water to precipitate the 2-phenylbenzofuran. The reported yield for this cyclization step to the final product is 65.14%[1].

The primary advantage of this method lies in the controlled, stepwise approach that can lead to a purer final product by minimizing side reactions that can occur in one-pot syntheses.

Alternative Precursors: A Comparative Overview

1. Salicylaldehyde: The High-Yielding One-Pot Approach

The synthesis of 2-phenylbenzofuran from salicylaldehyde can be efficiently achieved via an intramolecular Wittig reaction.

Experimental Protocol: Synthesis of 2-Phenylbenzofuran via Wittig Reaction

  • Preparation of the Phosphonium Salt: 2-Hydroxybenzyl alcohol is reacted with triphenylphosphine hydrobromide in acetonitrile under reflux to produce 2-hydroxybenzyltriphenylphosphonium bromide.

  • Wittig Reaction: A mixture of the 2-hydroxybenzyltriphenylphosphonium bromide and benzoyl chloride in toluene and triethylamine is refluxed. The resulting 2-phenylbenzofuran is then purified by silica gel chromatography. This one-pot reaction boasts an impressive yield of 88%.

While this method is highly efficient in terms of yield and step economy, it requires the prior synthesis of the phosphonium salt and the use of a strong base.

2. o-Alkynylphenols: The Modern, Catalyzed Approach

A contemporary and highly effective method for synthesizing 2-arylbenzofurans involves the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Sonogashira Coupling

A mixture of an o-iodophenol and a terminal alkyne (in this case, phenylacetylene) is reacted in the presence of a palladium catalyst and a copper(I) co-catalyst in a suitable solvent. This one-pot reaction can produce a variety of 2-arylbenzofurans in good to excellent yields, ranging from 60% to 96%.

This approach is versatile and tolerates a wide range of functional groups. However, it necessitates the use of transition metal catalysts, which can be costly and require careful removal from the final product.

Visualizing the Synthetic Pathways

To further elucidate the strategic differences between these synthetic routes, the following diagrams illustrate the core transformations.

G cluster_E2FP This compound Pathway E2FP This compound Acid 2-(2-formylphenoxy)acetic acid E2FP->Acid Hydrolysis (est. 90%) Benzofuran_E2FP 2-Phenylbenzofuran Acid->Benzofuran_E2FP Cyclization (65.14%)

Caption: Synthetic pathway from this compound.

G cluster_Salicylaldehyde Salicylaldehyde Pathway Salicylaldehyde Salicylaldehyde Phosphonium Phosphonium Salt Salicylaldehyde->Phosphonium Preparation Benzofuran_S 2-Phenylbenzofuran Phosphonium->Benzofuran_S Wittig Reaction (88%)

Caption: Synthetic pathway from Salicylaldehyde.

G cluster_Alkynylphenol o-Alkynylphenol Pathway Iodophenol o-Iodophenol Benzofuran_A 2-Phenylbenzofuran Iodophenol->Benzofuran_A Sonogashira Coupling (60-96%) Phenylacetylene Phenylacetylene Phenylacetylene->Benzofuran_A Sonogashira Coupling (60-96%)

Caption: Synthetic pathway from an o-Alkynylphenol derivative.

Conclusion: The Strategic Choice for Quality and Control

While one-pot reactions from precursors like salicylaldehyde and o-alkynylphenols offer high yields and step economy, the use of this compound provides a more controlled, stepwise approach. This can be particularly advantageous in the synthesis of complex pharmaceutical intermediates where purity is paramount. The initial hydrolysis and subsequent cyclization allow for the isolation and purification of the intermediate acid, minimizing the formation of byproducts and simplifying the final purification process. For researchers and drug development professionals, the choice of precursor will ultimately depend on the specific requirements of their synthetic target, balancing the need for high yield and efficiency with the demand for exceptional purity and process control. This compound presents a compelling option when the latter is the priority.

References

A Comparative Guide to the Synthesis of Heterocyclic Compounds: "Ethyl 2-(2-formylphenoxy)acetate" as a Versatile Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery, providing the scaffolds for a vast array of therapeutic agents. Among the myriad of starting materials, "Ethyl 2-(2-formylphenoxy)acetate" emerges as a promising and versatile precursor for the construction of various heterocyclic systems, including benzofurans, chromanones, and benzofuranones. This guide provides a comparative analysis of the use of "this compound" in heterocyclic synthesis, juxtaposing its performance with established alternative methods. Experimental data, detailed protocols, and reaction pathways are presented to offer a comprehensive resource for researchers in the field.

Performance Comparison: "this compound" vs. Alternative Synthetic Routes

The utility of "this compound" is highlighted by its application in both photochemical and potentially thermal cyclization reactions. Below is a comparative summary of its performance against classical methods for the synthesis of key heterocyclic families.

Table 1: Synthesis of Benzofuran Derivatives
Method/Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
From 2-(2-formylphenoxy)acetonitrile *Pd(OAc)₂, bpyToluene90Not Specified58-94[1][2]
Perkin-type ReactionAcetic Anhydride, Sodium Acetate-1805~40-50
Palladium-Copper Catalysis(PPh₃)PdCl₂, CuI, TriethylamineTriethylamineNot SpecifiedNot SpecifiedModerate to Good[1][2]
Gold- and Silver-Based CatalysisJohnPhosAuCl/AgNTf₂, Ph₂SiF₂DichloroethaneNot SpecifiedNot SpecifiedModerate to Good[1][2]
Lewis-Acid-Catalyzed Domino ReactionBoron trifluoride diethyl etherate, K₂CO₃Not SpecifiedNot SpecifiedNot Specified75-91[1]

*2-(2-formylphenoxy)acetonitrile is a closely related analogue of this compound.

Table 2: Synthesis of Coumarin Derivatives
Method/Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Photochemical Cyclization of 2-(2-formylphenoxy)acetic acid esters 365 nm irradiationDMSONot SpecifiedNot Specified27-91[3][4]
Pechmann Condensation (Phenol + β-ketoester)Acid catalyst (e.g., H₂SO₄, InCl₃)Solvent-free or variousRoom Temp to 110Minutes to hours52-98
Knoevenagel Condensation (Salicylaldehyde + Active Methylene Compound)Base catalyst (e.g., piperidine, L-proline)Ethanol, Water, or solvent-freeRoom Temp to RefluxMinutes to 1823-99
Perkin Reaction (Salicylaldehyde + Acetic Anhydride)Base catalyst (e.g., Sodium Acetate, Triethylamine)-120-200Not Specified46-74
Wittig Reaction (Salicylaldehyde derivative + Phosphonium ylide)-VariousNot SpecifiedNot SpecifiedVaries
Table 3: Synthesis of Chromene Derivatives
Method/Starting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Photochemical Cyclization of 2-(2-formylphenoxy)acetic acid esters (to Chromanones) 365 nm irradiationDMSONot SpecifiedNot Specified27-91[3][4]
Reaction of Salicylaldehydes with Activated Terminal AlkynesDABCOAqueous 1,4-dioxaneRoom Temp24up to 85
Reaction of Salicylaldehydes with α,β-Unsaturated CompoundsDABCONot SpecifiedNot SpecifiedNot SpecifiedModerate to Good

Experimental Protocols

Protocol 1: Synthesis of this compound

The starting material, this compound, can be synthesized via a Williamson ether synthesis. A reported yield for this synthesis is 81%.

Materials:

  • Salicylaldehyde (1.0 equivalent)

  • Ethyl bromoacetate (1.1 - 1.3 equivalents)

  • Anhydrous Potassium Carbonate (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of salicylaldehyde in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add ethyl bromoacetate to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dilute the mixture.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Protocol 2: Photochemical Synthesis of Hydroxychromanones from this compound

This protocol is adapted from the reported photochemical cyclization of 2-(2-formylphenoxy)acetic acid and its esters.[3][4]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 365 nm LED lamp

Procedure:

  • Dissolve this compound in DMSO.

  • Irradiate the solution with a 365 nm LED lamp.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, the product can be isolated and purified using standard chromatographic techniques.

Protocol 3: Pechmann Condensation for Coumarin Synthesis (Alternative Method)

Materials:

  • Phenol (1.0 equivalent)

  • β-ketoester (e.g., ethyl acetoacetate, 1.0 equivalent)

  • Acid catalyst (e.g., concentrated H₂SO₄, a few drops)

Procedure:

  • Carefully mix the phenol and the β-ketoester.

  • Slowly add the acid catalyst while cooling the mixture in an ice bath.

  • Once the initial reaction subsides, heat the mixture gently for a short period.

  • Pour the reaction mixture into cold water to precipitate the crude coumarin.

  • Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 4: Knoevenagel Condensation for Coumarin Synthesis (Alternative Method)

Materials:

  • Salicylaldehyde (1.0 equivalent)

  • Active methylene compound (e.g., diethyl malonate, 1.0 equivalent)

  • Base catalyst (e.g., piperidine, a few drops)

  • Ethanol

Procedure:

  • Dissolve salicylaldehyde and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for a few hours, monitoring by TLC.

  • Cool the reaction mixture to allow the product to crystallize.

  • Collect the crystals by filtration and wash with cold ethanol.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed in this guide.

Williamson_Ether_Synthesis salicylaldehyde Salicylaldehyde phenoxide Phenoxide ion salicylaldehyde->phenoxide K2CO3, DMF product This compound phenoxide->product SN2 attack ethyl_bromoacetate Ethyl bromoacetate ethyl_bromoacetate->product Photochemical_Cyclization start This compound excited Excited State start->excited 365 nm light, DMSO intermediate Cyclic Intermediate excited->intermediate Intramolecular Cyclization product Hydroxychromanone / Benzofuranone intermediate->product Rearrangement Pechmann_Condensation phenol Phenol transesterification Transesterification Product phenol->transesterification H+ ketoester β-Ketoester ketoester->transesterification cyclization Intramolecular Cyclization transesterification->cyclization Electrophilic Aromatic Substitution coumarin Coumarin cyclization->coumarin - H2O Knoevenagel_Condensation salicylaldehyde Salicylaldehyde adduct Aldol-type Adduct salicylaldehyde->adduct active_methylene Active Methylene Compound enolate Enolate active_methylene->enolate Base enolate->adduct Nucleophilic Attack intermediate Dehydrated Intermediate adduct->intermediate - H2O coumarin Coumarin intermediate->coumarin Intramolecular Cyclization

References

A Comparative Guide to Alternatives for Ethyl 2-(2-formylphenoxy)acetate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds such as coumarins and benzofurans is a cornerstone of innovation. Ethyl 2-(2-formylphenoxy)acetate serves as a versatile precursor for these structures through intramolecular cyclization reactions. However, a multitude of alternative synthetic routes exist, often leveraging classic named reactions that offer distinct advantages in terms of starting material availability, reaction conditions, and overall efficiency. This guide provides an objective comparison of the performance of several key alternatives to the use of this compound, supported by experimental data and detailed methodologies.

Comparison of Synthetic Methodologies

The primary application of this compound and its alternatives is in the synthesis of coumarin and benzofuran cores. The intramolecular cyclization of this compound, typically proceeding via an intramolecular aldol-type condensation, represents a direct approach. Alternative strategies often involve the condensation of two separate components. The following table summarizes the quantitative performance of these different approaches.

Reaction Name/TypeStarting MaterialsProductCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Intramolecular Cyclization Salicylaldehyde, Ethyl bromoacetateEthyl benzofuran-2-carboxylateK₂CO₃AcetonitrileReflux24 h86[1]
Knoevenagel Condensation Salicylaldehyde, Diethyl malonateEthyl coumarin-3-carboxylatePiperidineEthanolReflux--[2]
Knoevenagel Condensation o-Vanillin, Diethyl malonateEthyl 8-methoxycoumarin-3-carboxylateTriethylamineEthanolReflux2 days44.23[3]
Pechmann Condensation Phenol, Ethyl acetoacetate4-MethylcoumarinAmberlyst-15Solvent-free13020 min97
Perkin Reaction Salicylaldehyde, Acetic anhydrideCoumarinSodium acetate-up to 200--
Wittig Reaction Salicylaldehyde, CarbethoxymethylenetriphenylphosphoraneCoumarin-DiethylanilineReflux-Moderate to high[4]
Reformatsky Reaction Formylcoumarin, α-bromoesterβ-hydroxyestersZincBenzeneReflux12 h40[5]

Reaction Mechanisms and Experimental Workflows

The choice of synthetic route is often guided by the underlying reaction mechanism, which dictates the required reagents, conditions, and potential byproducts. Below are graphical representations of the mechanisms for the intramolecular cyclization of this compound and its principal alternatives, along with a generalized experimental workflow.

Reaction Mechanisms

Intramolecular Cyclization of this compound

This reaction proceeds via a base-catalyzed intramolecular aldol condensation. The base abstracts an acidic α-proton from the acetate moiety, generating an enolate which then attacks the aldehyde carbonyl group. Subsequent dehydration yields the benzofuran ring system.

G Intramolecular Aldol Condensation of this compound A This compound B Enolate Intermediate A->B Base (e.g., K₂CO₃) C Cyclized Intermediate B->C Intramolecular nucleophilic attack D Ethyl benzofuran-2-carboxylate C->D - H₂O

Caption: Mechanism of Benzofuran Synthesis via Intramolecular Cyclization.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. For coumarin synthesis, a salicylaldehyde derivative reacts with a malonic ester derivative.

G Knoevenagel Condensation for Coumarin Synthesis cluster_1 Knoevenagel Condensation cluster_2 Intramolecular Cyclization Salicylaldehyde Salicylaldehyde Intermediate1 Condensation Product Salicylaldehyde->Intermediate1 ActiveMethylene Active Methylene Compound (e.g., Diethyl Malonate) ActiveMethylene->Intermediate1 Nucleophilic attack Intermediate2 Lactone Intermediate Intermediate1->Intermediate2 Lactonization Coumarin Coumarin Derivative Intermediate2->Coumarin Dehydration Catalyst Base (e.g., Piperidine) Catalyst->ActiveMethylene G Pechmann Condensation for Coumarin Synthesis Phenol Phenol Transesterification Transesterification Product Phenol->Transesterification BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Transesterification AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->BetaKetoester Cyclization Intramolecular Electrophilic Aromatic Substitution Transesterification->Cyclization Dehydration Dehydration Cyclization->Dehydration Coumarin 4-Substituted Coumarin Dehydration->Coumarin G Generalized Experimental Workflow Start Combine Reactants, Solvent, and Catalyst Reaction Heat/Stir for Specified Time Start->Reaction Monitoring Monitor Reaction Progress (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (e.g., Quenching, Extraction) Monitoring->Workup Complete Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS, mp) Purification->Characterization FinalProduct Pure Product Characterization->FinalProduct

References

Evaluating "Ethyl 2-(2-formylphenoxy)acetate" as a Versatile Building Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the selection of appropriate building blocks is paramount to the efficiency and success of multi-step syntheses. This guide provides a comprehensive evaluation of "Ethyl 2-(2-formylphenoxy)acetate" as a building block, comparing its performance and synthetic utility against a common alternative, salicylaldehyde. This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

At a Glance: Performance Comparison

The primary advantage of "this compound" lies in its bifunctional nature, incorporating both an aldehyde and an ester moiety within a single molecule. This allows for sequential or one-pot reactions to construct complex heterocyclic systems. In contrast, salicylaldehyde, while a simpler and more readily available starting material, requires subsequent functionalization steps to introduce the acetate side chain.

The efficiency of these building blocks is often evaluated in the context of specific synthetic transformations, a prime example being the Knoevenagel condensation for the synthesis of coumarin derivatives.

Building BlockKey FeaturesTypical ApplicationReported Yield (Synthesis)
This compound Bifunctional (aldehyde and ester), pre-functionalized for complex heterocycle synthesis.Synthesis of coumarin-3-carboxylates and other functionalized heterocycles.81%[1]
Salicylaldehyde Simple, commercially available, versatile starting material for various phenolic compounds.Knoevenagel condensation to form coumarins, requiring an active methylene compound with an ester group for subsequent cyclization.N/A (Commercially available starting material)

In-Depth Analysis: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in carbon-carbon bond formation and is particularly relevant for the synthesis of coumarins from o-hydroxybenzaldehydes. Below, we compare the utility of "this compound" and salicylaldehyde in this context.

Reaction Scheme:

The reaction of salicylaldehyde with an active methylene compound, such as diethyl malonate, in the presence of a basic catalyst like piperidine, yields a coumarin-3-carboxylate. "this compound" is expected to undergo an intramolecular Knoevenagel-type condensation upon activation of the methylene group of the acetate side chain, or it can react with other active methylene compounds.

Comparative Data for Knoevenagel Condensation:

AldehydeActive Methylene CompoundCatalystSolventReaction ConditionsProductYield
SalicylaldehydeDiethyl MalonatePiperidine/Acetic AcidEthanolReflux, 3 hours3-Carbethoxycoumarin78-83%[2]
SalicylaldehydeDiethyl MalonatePiperidineEthanolReflux, 2 hours3-Carbethoxycoumarin74.9%[1]
SalicylaldehydeEthyl CyanoacetateSodium Bicarbonate, then HClEthanolNot specifiedEthyl coumarin-3-carboxylate87%[3]
SalicylaldehydeDiethyl MalonatePiperidineTolueneNot specified2H-chromene-3-carboxylates25-82%[4][5]

Note: No specific experimental data for the Knoevenagel condensation of "this compound" with an external active methylene compound under the same conditions as the salicylaldehyde examples was found in the reviewed literature. However, its structural similarity to salicylaldehyde suggests it would be a competent substrate in such reactions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of similar phenoxyacetate esters.[1]

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Ethyl bromoacetate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-hydroxybenzaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 20 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain this compound. A reported yield for this synthesis is 81%.[1]

Knoevenagel Condensation of Salicylaldehyde with Diethyl Malonate

This is a classic procedure for the synthesis of 3-carbethoxycoumarin.[2]

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Absolute Ethanol

  • Piperidine

  • Glacial Acetic Acid

Procedure:

  • In a 500-mL round-bottomed flask equipped with a reflux condenser, place salicylaldehyde (0.50 mole), diethyl malonate (0.55 mole), and 200 ml of absolute ethanol.

  • To this mixture, add 5 ml of piperidine and 0.5 ml of glacial acetic acid.

  • Heat the solution under reflux for 3 hours.

  • Transfer the hot solution to a 1-L Erlenmeyer flask and add 330 ml of hot water.

  • Allow the solution to cool to room temperature, during which the product will crystallize.

  • Collect the crystalline product by filtration and wash with a mixture of 80 ml of 95% ethanol and 120 ml of water.

  • Dry the product in the air. The expected yield is 78–83%.[2]

Visualizing Workflows and Pathways

To further illustrate the synthetic and biological context of these building blocks, the following diagrams are provided.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Salicylaldehyde Salicylaldehyde Intermediate Phenoxide Intermediate Salicylaldehyde->Intermediate Deprotonation EtOAc_Br Ethyl Bromoacetate Product This compound EtOAc_Br->Product SN2 Reaction Base K2CO3 in DMF Base->Intermediate Intermediate->Product

Caption: Synthesis workflow for this compound.

Knoevenagel_Condensation cluster_knoevenagel Knoevenagel Condensation for Coumarin Synthesis Aldehyde Salicylaldehyde Adduct Aldol Adduct Aldehyde->Adduct Active_Methylene Diethyl Malonate Enolate Enolate Intermediate Active_Methylene->Enolate Catalyst Piperidine Catalyst->Enolate Deprotonation Enolate->Adduct Nucleophilic Attack Coumarin 3-Carbethoxycoumarin Adduct->Coumarin Cyclization & Dehydration

Caption: Knoevenagel condensation of salicylaldehyde.

Phenoxyacetic acid derivatives have been identified as agonists for the Free Fatty Acid Receptor 1 (FFA1), a G-protein coupled receptor (GPCR) involved in insulin secretion.

FFA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Phenoxyacetic Acid Derivative (Agonist) FFA1 FFA1 Receptor (GPCR) Ligand->FFA1 Binds G_protein Gq Protein FFA1->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Insulin_Vesicle Insulin Vesicle Ca_release->Insulin_Vesicle Triggers Fusion PKC->Insulin_Vesicle Promotes Fusion Insulin_Secretion Insulin Secretion Insulin_Vesicle->Insulin_Secretion

Caption: FFA1 receptor signaling pathway.

Conclusion

"this compound" presents itself as a valuable, pre-functionalized building block for the synthesis of complex molecules, particularly heterocyclic systems like coumarins. Its synthesis is efficient, with a reported yield of 81%.[1] While direct comparative data for its performance in downstream reactions like the Knoevenagel condensation against simpler alternatives such as salicylaldehyde is limited, its inherent structure suggests a high potential for streamlined synthetic routes. Salicylaldehyde remains a highly effective and economical choice for the synthesis of simpler coumarin derivatives, with well-established protocols and high reported yields.

The choice between these building blocks will ultimately depend on the specific target molecule and the overall synthetic strategy. For the construction of more complex, functionalized coumarins or other heterocyclic systems in a convergent manner, "this compound" offers a distinct advantage. For simpler derivatives, salicylaldehyde remains the workhorse of choice. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive quantitative assessment of their relative efficiencies.

References

The Synthetic Utility of Ethyl 2-(2-formylphenoxy)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, Ethyl 2-(2-formylphenoxy)acetate stands as a versatile bifunctional molecule, offering a gateway to a diverse array of heterocyclic compounds. This guide provides an in-depth comparison of its synthesis and reactivity, supported by experimental data and detailed protocols, to elucidate its scope and limitations in synthetic chemistry.

This compound, a molecule incorporating both an aldehyde and an ester functional group on a phenoxy scaffold, is a valuable intermediate in the synthesis of various complex organic structures. Its primary route of synthesis is the Williamson ether synthesis, a robust and well-established method for forming ether linkages. The reactivity of its constituent functional groups allows for a range of subsequent transformations, making it a key building block for heterocyclic systems such as benzofurans and chromanones.

Synthesis of this compound: The Williamson Ether Synthesis

The most common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a substituted phenol, in this case, salicylaldehyde, with an ethyl haloacetate in the presence of a base.

A general reaction scheme is as follows:

Williamson_Ether_Synthesis Salicylaldehyde Salicylaldehyde Phenoxide Phenoxide Intermediate Salicylaldehyde->Phenoxide Deprotonation Base Base (e.g., K2CO3) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Product Byproduct Salt (e.g., KBr)

Figure 1: General scheme of the Williamson ether synthesis for this compound.

Comparison of Alkylating Agents

The choice of the haloacetate ester can influence the reaction yield and rate. While ethyl bromoacetate is commonly employed, other haloacetates can also be used. The reactivity of the leaving group generally follows the order I > Br > Cl.

Alkylating AgentEster GroupReported Yield (%)Reference
Methyl BromoacetateMethyl93[1]
Ethyl Bromoacetate Ethyl 81 [1]
Isopropyl BromoacetateIsopropyl94[1]

Table 1: Comparison of yields for the synthesis of 2-(2-formylphenoxy)acetate esters using different bromoacetate derivatives. The reaction of salicylaldehyde with the respective bromoacetate was carried out in DMF with K₂CO₃ as the base at 80°C.[1]

Scope and Limitations: Substituent Effects on Salicylaldehyde

The Williamson ether synthesis is generally tolerant of a variety of substituents on the salicylaldehyde ring. However, the electronic nature of these substituents can affect the nucleophilicity of the resulting phenoxide and, consequently, the reaction's efficiency.

Salicylaldehyde DerivativeSubstituentReported Yield (%) of corresponding Ethyl EsterReference
SalicylaldehydeH81[1]
2-Bromo-6-formylphenol6-BromoNot explicitly reported, but expected to be in a similar range to the unsubstituted analog.[2]

Table 2: Reported yields for the synthesis of substituted this compound derivatives.

Limitations:

  • Steric Hindrance: The Williamson ether synthesis is an S(_N)2 reaction and is therefore sensitive to steric hindrance. While primary alkyl halides like ethyl bromoacetate are ideal, secondary and tertiary alkyl halides are prone to undergo competing elimination reactions, leading to lower yields of the desired ether.[3][4]

  • Leaving Group: While more reactive leaving groups like iodide can increase the reaction rate, they are also more expensive. Ethyl bromoacetate offers a good balance of reactivity and cost-effectiveness for this synthesis.[3]

Reactivity of this compound: A Gateway to Heterocycles

The presence of both an aldehyde and an ester group allows for a range of subsequent chemical transformations, making this compound a valuable precursor for various heterocyclic systems.

Photochemical Cyclization: Synthesis of Hydroxychromanones and Benzofuranones

A significant application of this compound and its derivatives is their photochemical cyclization to yield hydroxychromanones and benzofuranones. This reaction typically proceeds upon irradiation with UV light (e.g., 365 nm) in a suitable solvent like dimethyl sulfoxide (DMSO).

Photochemical_Cyclization StartingMaterial This compound Irradiation hv (365 nm) DMSO Products { Hydroxychromanone | Benzofuranone} Irradiation->Products

Figure 2: Photochemical cyclization of this compound.

This transformation offers an efficient route to these valuable heterocyclic cores, with reported yields ranging from 27% to 91% depending on the specific substrate and reaction conditions.

Reactions of the Aldehyde Functional Group

The ortho-formyl group in this compound can undergo a variety of classical aldehyde reactions, providing access to a wider range of derivatives.

1. Reduction to an Alcohol:

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This transformation is typically high-yielding.

ReactionReagentProductTypical Yield (%)
ReductionNaBH₄Ethyl 2-(2-(hydroxymethyl)phenoxy)acetateHigh (e.g., 91-97% for similar reductions)[5][6]

2. Oxidation to a Carboxylic Acid:

Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents. For instance, selenium-catalyzed oxidation with hydrogen peroxide offers a green and efficient method.

ReactionReagentProductTypical Yield (%)
OxidationH₂O₂ / Se catalyst2-(2-carboxy-phenoxy)acetic acid ethyl esterGood to excellent (e.g., up to 99% for similar oxidations)[7]

3. Olefination Reactions (Wittig and Perkin):

The aldehyde functionality serves as an excellent electrophile for olefination reactions, such as the Wittig and Perkin reactions, to form carbon-carbon double bonds.

  • Wittig Reaction: Reaction with a phosphorus ylide (phosphorane) can introduce a variety of substituted vinyl groups. The use of stabilized ylides generally favors the formation of the (E)-alkene.

  • Perkin Reaction: Condensation with an acid anhydride in the presence of its corresponding carboxylate salt yields an α,β-unsaturated carboxylic acid derivative.

ReactionReagentsProduct TypeTypical Yield (%)
WittigPhosphonium ylideAlkene82% for a similar reaction with a stabilized ylide[2]
PerkinAcetic anhydride, Sodium acetateα,β-unsaturated acidVaries depending on substrate and conditions

Table 3: Overview of common transformations of the aldehyde group in this compound.

Limitations of the Aldehyde Group:

  • The presence of the aldehyde group can be a limitation in reactions where it is sensitive to the reaction conditions, such as strongly acidic or basic media, or in the presence of strong nucleophiles not intended to react with the aldehyde.

  • In some cases, the formyl group can be susceptible to substitution, particularly in phenols with electron-donating groups in the ortho positions.[3]

Experimental Protocols

Synthesis of this compound

Materials:

  • Salicylaldehyde

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of salicylaldehyde (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add ethyl bromoacetate (1.1-1.3 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with brine (3 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (eluent: hexane/EtOAc) to yield this compound.[1][2]

Synthesis_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve Salicylaldehyde in DMF B Add K2CO3 A->B C Stir at RT B->C D Add Ethyl Bromoacetate C->D E Heat to 80°C D->E F Cool to RT E->F G Dilute with EtOAc F->G H Wash with Brine G->H I Dry with Na2SO4 H->I J Filter and Concentrate I->J K Flash Column Chromatography J->K

Figure 3: Experimental workflow for the synthesis of this compound.

Photochemical Cyclization of this compound

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 365 nm LED lamp

Procedure:

  • Dissolve this compound in freshly distilled DMSO under an argon atmosphere.

  • Irradiate the solution with a 365 nm LED lamp with stirring.

  • Monitor the reaction for 6 hours.

  • After completion, remove the solvent under vacuum.

  • Dissolve the reaction mixture in ethyl acetate and wash with a saturated KCl solution.

  • Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to obtain the crude product.

  • Purify the product by column chromatography.

Reduction of the Aldehyde Group with NaBH₄

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve this compound in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the product alcohol.

Conclusion

This compound is a readily accessible and highly useful synthetic intermediate. Its preparation via the Williamson ether synthesis is efficient and tolerates a range of substrates, with primary alkyl halides being the preferred alkylating agents. The true synthetic power of this molecule lies in the differential reactivity of its aldehyde and ester functionalities. The aldehyde group can be manipulated through a variety of classic transformations, while the overall structure is primed for elegant cyclization reactions, particularly under photochemical conditions, to generate complex heterocyclic scaffolds. This guide has provided a comparative overview of its synthesis and reactivity, highlighting its broad scope while also noting its limitations, thereby offering a valuable resource for chemists engaged in the design and execution of synthetic strategies in drug discovery and materials science.

References

A Comparative Guide to Green Synthesis of Chromenes and Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry are increasingly being adopted for the synthesis of high-value organic compounds. Chromene and coumarin scaffolds are privileged structures in medicinal chemistry and materials science, owing to their broad spectrum of biological activities and unique photophysical properties. This guide provides a comparative overview of various green synthetic approaches for these important heterocyclic compounds, supported by experimental data and detailed protocols. The focus is on methodologies that utilize alternative energy sources, green solvents, and catalyst-free or recyclable catalytic systems, thereby minimizing environmental impact.

Core Principles of Green Synthesis

The green synthesis of chromenes and coumarins is guided by the twelve principles of green chemistry, with a particular emphasis on:

  • Alternative Energy Sources: Microwave irradiation and ultrasonication are employed to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating.[1][2][3]

  • Green Solvents: The use of environmentally benign solvents such as water, ethanol, or solvent-free conditions significantly reduces the generation of volatile organic compound (VOC) waste.[1][4]

  • Catalysis: The development of reusable, non-toxic catalysts, or catalyst-free reaction conditions, enhances atom economy and minimizes waste from stoichiometric reagents.[5][6]

  • Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste.[4][5][7]

A logical workflow for adopting a green chemistry approach in synthesis is outlined below. This involves evaluating the starting materials and reaction conditions, selecting an appropriate green method, and finally, analyzing the efficiency and environmental impact of the chosen protocol.

Green Synthesis Workflow cluster_0 Evaluation Phase cluster_1 Selection Phase cluster_2 Implementation & Analysis Conventional Method Identify Conventional Synthetic Route Green Principles Apply Green Chemistry Principles Conventional Method->Green Principles AlternativeEnergy Alternative Energy (Microwave, Ultrasound) Green Principles->AlternativeEnergy GreenSolvents Green Solvents (Water, Ethanol, Solvent-free) Green Principles->GreenSolvents Catalysis Green Catalysis (Reusable, Catalyst-free) Green Principles->Catalysis MCR Multicomponent Reactions Green Principles->MCR Optimization Reaction Optimization AlternativeEnergy->Optimization GreenSolvents->Optimization Catalysis->Optimization MCR->Optimization Analysis Yield, Time, E-Factor Analysis Optimization->Analysis FinalProduct Synthesized Chromene/Coumarin Analysis->FinalProduct

Caption: A workflow diagram illustrating the decision-making process for developing a green synthetic protocol for chromenes and coumarins.

Green Synthesis of Chromenes

Chromenes, particularly 2-amino-4H-chromenes, are readily synthesized via one-pot multicomponent reactions. These methods offer significant advantages over traditional multi-step syntheses, which often involve harsh conditions and produce substantial waste.

Comparison of Synthetic Methods for 2-Amino-4H-Chromenes

The following table summarizes and compares different green synthetic protocols for 2-amino-4H-chromenes, highlighting key performance indicators.

MethodCatalystSolventEnergy SourceTimeYield (%)Reference
Conventional PiperidineDMF/MeCNRefluxSeveral hoursModerate[4]
Microwave-assisted Ilmenite (FeTiO₃)Solvent-freeMicrowaveShortExcellent[5]
Ultrasound-assisted None specifiedWaterUltrasound15-20 min94-99[1]
Green Catalyst in Water Rochelle SaltWater/EthanolReflux2-8 hoursGood[4]
Visible Light-promoted NoneSolvent-freeVisible LightShortExcellent[7]
Mechanochemical Potassium PhthalimideWater (minimal)Ball Mill7-25 min96-99[1]
Experimental Protocols for Key Chromene Syntheses

1. Microwave-Assisted Synthesis using Ilmenite (FeTiO₃)

  • Protocol: A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and ilmenite (FeTiO₃) as a magnetic catalyst is irradiated under microwave conditions without any solvent.[5]

  • Work-up: After completion of the reaction, the catalyst is separated using a magnet, and the product is purified by recrystallization. The catalyst can be washed, dried, and reused multiple times with minimal loss of activity.[5]

2. Ultrasound-Assisted Synthesis in Water

  • Protocol: Substituted aldehydes, malononitrile, and resorcinol are mixed in water and subjected to ultrasound irradiation at 50°C for 15-20 minutes.[1] This method leads to excellent yields of the corresponding chromene derivatives.[1]

  • Work-up: The solid product that precipitates out of the aqueous solution is isolated by simple filtration, washed with water, and dried.

3. Visible Light-Promoted Catalyst-Free Synthesis

  • Protocol: This method involves the one-pot, multicomponent-tandem synthesis of dihydropyrano[2,3-c]chromenes under photochemical activation using visible light.[7] The reaction is performed under solvent and catalyst-free conditions, making it an exceptionally green protocol.[7]

  • Work-up: The reaction mixture is typically purified directly by column chromatography or recrystallization to yield the pure product.

The advantages of multicomponent reactions (MCRs) in green synthesis are depicted in the following diagram, contrasting a typical MCR with a traditional linear synthesis approach.

MCR_vs_Linear cluster_0 Traditional Linear Synthesis cluster_1 Multicomponent Reaction (MCR) A A B B A->B Step 1 C C B->C Step 2 D D C->D Step 3 P1 Product 1 D->P1 Step 4 R1 Reactant 1 P2 Product 2 R1->P2 One Pot R2 Reactant 2 R2->P2 One Pot R3 Reactant 3 R3->P2 One Pot

Caption: Comparison of a traditional multi-step linear synthesis with a one-pot multicomponent reaction.

Green Synthesis of Coumarins

The synthesis of coumarins has also been significantly improved by the application of green chemistry principles, with notable advancements in the Knoevenagel, Pechmann, and Perkin condensations.[8][9]

Comparison of Synthetic Methods for Coumarins

The table below provides a comparative analysis of various green methodologies for the synthesis of coumarin derivatives.

Reaction TypeCatalystSolventEnergy SourceTimeYield (%)Reference
Knoevenagel Choline ChlorideWaterStirring at 25-30°C-79-98[10]
Knoevenagel MgFe₂O₄ NanoparticlesSolvent-freeUltrasound (45°C)-63-73[10]
Pechmann Sulfonated Carbon-coated Magnetic NPsSolvent-free--Excellent[11]
Perkin Propylphosphonic Anhydride (T3P)-High Temperature-85-98[10]
Microwave-assisted Ytterbium Triflate (Yb(OTf)₃)Solvent-freeMicrowave-93-98[10]
Ultrasound-assisted Sulfamic Acid (30 mol%)Aqueous EthanolUltrasound-66-98[2]
Experimental Protocols for Key Coumarin Syntheses

1. Knoevenagel Condensation in Water with Choline Chloride

  • Protocol: Substituted salicylaldehydes and active methylene compounds are stirred in an aqueous medium at 25-30°C in the presence of choline chloride as a biodegradable catalyst.[10]

  • Work-up: The product often precipitates from the reaction mixture and can be isolated by filtration. This method is noted for its simplicity and use of a green catalyst and solvent.[10]

2. Ultrasound-Assisted Knoevenagel Condensation

  • Protocol: A mixture of various salicylaldehydes and 1,3-dicarbonyl compounds is subjected to ultrasound irradiation at 45°C under solvent-free conditions using magnetically recoverable MgFe₂O₄ nanoparticles as a catalyst.[10]

  • Work-up: The magnetic nanocatalyst is easily separated from the reaction mixture using an external magnet, and the product is then purified.

3. Microwave-Assisted Synthesis of Coumarin-3-carboxylic Acids

  • Protocol: Substituted salicylaldehydes and Meldrum's acid are reacted under microwave irradiation in the presence of ytterbium triflate (Yb(OTf)₃) under solvent-free conditions to produce coumarin-3-carboxylic acids in excellent yields.[10]

  • Work-up: The reaction mixture is typically purified by recrystallization from a suitable solvent.

Conclusion

The adoption of green chemistry principles has led to the development of highly efficient, environmentally benign, and economically viable methods for the synthesis of chromenes and coumarins.[1][8] Methodologies employing microwave and ultrasound irradiation, green solvents like water, reusable catalysts, and multicomponent strategies have demonstrated significant improvements over traditional synthetic routes in terms of reaction times, yields, and waste reduction. For researchers and professionals in drug development, these green approaches not only offer a pathway to more sustainable chemical production but also open up new avenues for the rapid synthesis of diverse libraries of these valuable heterocyclic compounds for biological screening. The continued innovation in this field promises even more elegant and sustainable solutions for the synthesis of complex organic molecules.

References

A Comparative Guide to Novel Synthetic Methodologies for Chromene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chromene derivatives, a core scaffold in numerous pharmacologically active compounds, is a rapidly evolving field.[1][2] Traditional synthetic routes often involve harsh conditions and hazardous materials, prompting the development of novel, more efficient, and environmentally benign methodologies.[1] This guide provides a comparative overview of several modern approaches to chromene synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Methods

The following table summarizes the performance of various novel methods for the synthesis of chromene derivatives, highlighting key parameters such as catalyst, reaction conditions, yield, and reaction time.

Method/CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Multicomponent Reactions (MCRs)
Ag@KF/Natrolite NPs2-hydroxyacetophenone, dimethyl carbonate, Meldrum's acid, aldehyde/ketoneWaterRoom Temp1.5 h87-95[3]
Rochelle SaltAromatic aldehyde, malononitrile, resorcinol/naphtholEthanol or WaterReflux2-4 h85-95[4]
Ceric Ammonium Nitrate (CAN)Substituted benzaldehyde, β-naphthol, malononitrileNot SpecifiedNot SpecifiedNot SpecifiedGood[5]
Domino Reactions
DABCO (Knoevenagel-Michael)Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Condensation Reactions
DABCOSalicylaldehyde, methyl vinyl ketoneWaterRoom Temp2 h73[7]
Green Chemistry Approaches
Microwave Irradiation (In(OTf)₃)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified56-76[8]
Gold Nanoparticles (AuNPs@RGO-SH)Substituted benzaldehyde, malononitrileAqueous MediumRefluxNot SpecifiedNot Specified[9]

Experimental Protocols

Four-Component Synthesis using Ag@KF/Natrolite NPs

This method exemplifies a green, one-pot synthesis at room temperature.[3]

Materials:

  • 2-hydroxyacetophenone or 2-aminoacetophenone (2 mmol)

  • Dimethyl carbonate (2 mmol)

  • Meldrum's acid (2 mmol)

  • Aldehyde or ketone (2 mmol)

  • Ag@KF/Natrolite NPs (0.01 g)

  • Water

Procedure:

  • In one flask, mix the aldehyde or ketone (2 mmol) and Meldrum's acid (2 mmol) in water with Ag@KF/Natrolite NPs (0.01 g).

  • In a separate flask, mix 2-hydroxyacetophenone or 2-aminoacetophenone (2 mmol) and dimethyl carbonate (2 mmol) in water with the synthesized catalyst (0.01 g) and stir for 30 minutes.

  • Add the mixture from the second flask to the first flask.

  • Stir the combined reaction mixture for 1 hour at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, collect the solid product by filtration, wash with water, and dry.

Three-Component Synthesis using Rochelle Salt

This protocol utilizes a novel, green, and reusable catalyst for the synthesis of 2-aminochromenes.[4]

Materials:

  • Aromatic aldehyde (5 mmol)

  • Malononitrile (5 mmol)

  • Resorcinol, α-naphthol, or β-naphthol (5 mmol)

  • Rochelle salt (0.30 g)

  • Ethanol or Ethanol/Water (1:1) (10 mL)

Procedure:

  • To a mixture of the aromatic aldehyde (5 mmol), malononitrile (5 mmol), and the phenolic compound (5 mmol) in the chosen solvent (10 mL), add Rochelle salt (0.30 g).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • After cooling to room temperature, the solid product precipitates.

  • Collect the solid by filtration, dry, and recrystallize from ethanol to obtain the pure chromene derivative.

DABCO-Catalyzed Condensation

This method provides a simple and convenient synthesis of chromene derivatives at room temperature.[7]

Materials:

  • Salicylaldehyde (5 mmol, 0.6106 g)

  • Methyl vinyl ketone (10 mmol, 0.83 mL)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO) (20 mol%)

  • Water (5 mL)

  • Concentrated HCl (2 mL)

  • Dichloromethane (DCM)

Procedure:

  • In a flask, dissolve salicylaldehyde (5 mmol) in water (5 mL) and add DABCO (20 mol%).

  • Add methyl vinyl ketone (10 mmol) to the mixture.

  • Stir the reaction at room temperature for 2 hours.

  • Acidify the reaction mixture with concentrated HCl (2 mL).

  • Separate the lower organic layer and wash the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over an appropriate drying agent, and remove the solvent under vacuum to yield the product.

Logical Workflow for Method Selection

The selection of an appropriate synthetic method depends on several factors, including the desired substitution pattern, availability of starting materials and catalysts, and the importance of green chemistry principles. The following diagram illustrates a logical workflow for choosing a suitable method.

G A Define Target Chromene Derivative B Assess Complexity and Substitution Pattern A->B C Multicomponent Reaction (MCR) B->C Complex D Domino Reaction B->D Moderately Complex E Simple Condensation B->E Simple F High structural diversity required? C->F G Complex core from simple precursors? D->G H Straightforward coupling? E->H F->D No I Select MCR Protocol F->I Yes G->E No J Select Domino Protocol G->J Yes H->C No K Select Condensation Protocol H->K Yes L Evaluate Green Chemistry Aspects I->L J->L K->L M Final Method Selection L->M

Caption: Workflow for selecting a chromene synthesis method.

Signaling Pathways and Experimental Workflow Visualization

The synthesis of chromene derivatives often proceeds through a cascade of reactions, particularly in multicomponent and domino strategies. The following diagram illustrates a generalized pathway for a three-component synthesis of a 2-amino-4H-chromene.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Aldehyde D Knoevenagel Adduct A->D Knoevenagel Condensation B Malononitrile B->D C Phenol/Naphthol E Michael Adduct C->E Michael Addition D->E F 2-Amino-4H-chromene E->F Intramolecular Cyclization Catalyst Catalyst (e.g., Rochelle Salt) Catalyst->D Catalyst->E Catalyst->F

Caption: Generalized pathway for three-component chromene synthesis.

This guide provides a snapshot of the innovative and diverse methods available for the synthesis of chromene derivatives. By embracing green chemistry principles and novel catalytic systems, researchers can access these valuable scaffolds with greater efficiency and sustainability.[2][10] The provided data and protocols serve as a starting point for further exploration and optimization in the quest for new and improved therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(2-formylphenoxy)acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of Ethyl 2-(2-formylphenoxy)acetate, ensuring the protection of laboratory personnel and the environment. This document provides detailed procedures for handling, segregating, and disposing of this chemical waste, in line with standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This compound is a solid and care should be taken to avoid dust formation.[1] All handling of the compound and its waste must be conducted in a well-ventilated area or within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand ProtectionWear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable option.
Body ProtectionA laboratory coat or other protective clothing should be worn to prevent skin contact.[1]
Respiratory ProtectionUnder normal use conditions, respiratory protection is not required. However, if dust formation is likely, a particle filter respirator is recommended.[1]

Waste Segregation and Storage

Proper segregation of chemical waste is a critical first step in a compliant disposal process. This compound waste should be collected in a dedicated and correctly labeled hazardous waste container.

  • Waste Container : Use a clean, non-reactive, and sealable container suitable for solid waste.

  • Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The accumulation start date must also be clearly marked.

  • Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It is particularly important to keep it separate from strong oxidizing agents, with which it is incompatible.[1] In general, halogenated and non-halogenated solvent wastes, as well as acids and bases, should be segregated.[2][3]

Disposal Procedures

The disposal of this compound must be managed through a licensed hazardous waste contractor.[4] Under no circumstances should this chemical be released into the environment.[1][5]

Step-by-Step Disposal Protocol:

  • Preparation : Ensure all required PPE is correctly worn before handling the waste.

  • Collection : Carefully sweep up the solid this compound waste.[1] Avoid any actions that could generate dust.[1]

  • Containment : Place the collected solid waste into the designated, properly labeled hazardous waste container.

  • Sealing : Securely seal the container to prevent any spillage or release.

  • Storage : Store the sealed container in a designated satellite accumulation area.[6] This area should be a dry, cool, and well-ventilated place, away from incompatible materials.[1]

  • Arranging for Pickup : Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste container by a licensed contractor.

For spills, absorb the material onto an inert absorbent such as vermiculite, perlite, or cat litter.[4] Scoop the mixture into a container, seal it, and store it for collection by a licensed waste contractor.[4]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Personal Protective Equipment (PPE) B Sweep solid waste carefully A->B C Place waste in labeled hazardous waste container B->C D Securely seal the container C->D E Store in designated Satellite Accumulation Area D->E F Contact EHS for pickup by licensed waste contractor E->F

Figure 1. Workflow for the proper disposal of this compound.

Logical Relationship of Disposal Principles

G A Proper Disposal B Personnel Safety A->B C Environmental Protection A->C D Regulatory Compliance A->D E Use of PPE B->E I Avoid Environmental Release C->I F Waste Segregation D->F G Licensed Contractor Disposal D->G H Proper Labeling D->H F->D G->D H->D I->C

Figure 2. Interrelationship of core principles for chemical waste disposal.

References

Personal protective equipment for handling Ethyl 2-(2-formylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ethyl 2-(2-formylphenoxy)acetate

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The following information is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling.[1] The primary GHS hazard classifications are summarized in the table below.

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Eye Irritation (Category 2)H319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritationWarningGHS07

Physical and Chemical Properties [2]

PropertyValue
Molecular FormulaC11H12O4
Molecular Weight208.22 g/mol
AppearanceOff-white solid
SolubilityNo information available
Storage4°C, stored under nitrogen[3]

Operational and Safety Protocols

Adherence to the following procedural steps is critical for the safe handling and use of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following equipment is mandatory when handling this chemical.[2][4]

Protection TypeSpecificationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]Protects against splashes and dust that can cause serious eye irritation.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] Chemically resistant gloves (e.g., nitrile rubber) should be inspected prior to use. A lab coat or apron is required.Prevents skin contact which can cause irritation.[1]
Respiratory Protection No protective equipment is needed under normal use conditions with adequate ventilation.[2] If dust formation is likely or ventilation is inadequate, a particle filter respirator is recommended.Minimizes the risk of inhaling dust, which may cause respiratory irritation.[1]
Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Receive Chemical B Verify SDS Information A->B C Don Appropriate PPE B->C D Work in a Well-Ventilated Area C->D E Weigh and Handle as a Solid D->E F Avoid Dust Formation E->F G Store in a Tightly-Closed Container F->G H Keep in a Cool, Dry Place G->H I Collect Waste in a Suitable Container H->I J Dispose via an Approved Waste Disposal Plant I->J

Caption: Workflow for Safe Handling of this compound.

Handling and Storage Procedures
  • Handling : Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[4] Avoid ingestion and inhalation, and prevent dust formation.[2]

  • Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] Store away from incompatible materials such as strong oxidizing agents.[2]

Emergency and Disposal Plans

Immediate and appropriate responses to emergencies and proper disposal are critical for safety and environmental protection.

Emergency Response Protocol

In the event of an exposure or spill, follow the procedures outlined below.

Exposure RouteFirst Aid Measures
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
Spill and Leak Management
  • Ensure adequate ventilation and wear required personal protective equipment.[2]

  • Contain the spill : Prevent further leakage or spillage if it is safe to do so.

  • Clean-up : Sweep up and shovel the material into a suitable container for disposal. Avoid dust formation during this process.[2]

  • Environmental Precautions : Do not let the product enter drains, other waterways, or soil.[4]

Emergency Response Workflow

The following diagram illustrates the logical steps for responding to an accidental release or exposure.

cluster_spill Spill / Accidental Release cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Area if Necessary Spill->Evacuate PPE Wear Appropriate PPE Evacuate->PPE Contain Contain Spill PPE->Contain Cleanup Sweep into Disposal Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Exposure Exposure Occurs Remove Remove from Exposure Exposure->Remove FirstAid Administer First Aid (See Table) Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.